molecular formula C46H62N4O11 B10761502 Rifabutin

Rifabutin

Katalognummer: B10761502
Molekulargewicht: 847.0 g/mol
InChI-Schlüssel: AZFBLLCNOQPJGJ-VXTBVIBXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rifabutin is a semisynthetic ansamycin antibiotic derived from rifamycin S, prized in biomedical research for its potent activity against a spectrum of mycobacteria, most notably Mycobacterium avium complex (MAC) and Mycobacterium tuberculosis. Its primary mechanism of action involves the selective inhibition of bacterial DNA-dependent RNA polymerase, thereby blocking the initiation of RNA transcription and leading to bacteriostatic effects. This specificity for bacterial polymerase makes it a valuable tool for studying bacterial gene expression and replication processes. Researchers utilize this compound extensively in in vitro studies to investigate the pathogenesis of mycobacterial diseases, to evaluate drug efficacy and synergy within combination therapies, and to probe the molecular mechanisms underlying antibiotic resistance. Its enhanced lipophilicity and tissue penetration, compared to related compounds like Rifampin, also make it a subject of interest in pharmacokinetic and pharmacodynamic studies. This product is supplied as a high-purity compound to ensure consistency and reliability in your experimental models, supporting advancements in microbiology, infectious disease research, and the development of novel antimicrobial strategies. For Research Use Only.

Eigenschaften

Molekularformel

C46H62N4O11

Molekulargewicht

847.0 g/mol

IUPAC-Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate

InChI

InChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,52-55H,16-19,21H2,1-11H3,(H,47,57)/b13-12+,20-15+,24-14-/t23-,25+,26+,27+,30-,37-,38+,41+,45-/m0/s1

InChI-Schlüssel

AZFBLLCNOQPJGJ-VXTBVIBXSA-N

Isomerische SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CCN(CC6)CC(C)C)N=C25)O)/C

Kanonische SMILES

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CCN(CC6)CC(C)C)N=C25)O)C

Herkunft des Produkts

United States

Foundational & Exploratory

The Core Mechanism of Rifabutin Against Mycobacterium tuberculosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rifabutin (B1679326), a semi-synthetic derivative of rifamycin (B1679328) S, is a cornerstone antibiotic in the treatment of tuberculosis, particularly in specific patient populations such as those co-infected with HIV.[1][2] Its potent bactericidal activity against Mycobacterium tuberculosis stems from its highly specific interaction with the bacterial transcription machinery.[1][3] This guide provides an in-depth examination of the molecular mechanism of this compound, detailing its target engagement, the biochemical consequences, quantitative efficacy, and the genetic basis of resistance. It further outlines key experimental protocols for studying its action and visualizes the core concepts through detailed diagrams.

The Molecular Target: DNA-Dependent RNA Polymerase

The sole target of this compound in Mycobacterium tuberculosis is the DNA-dependent RNA polymerase (RNAP), the essential enzyme responsible for transcribing the bacterial genome from a DNA template into messenger RNA (mRNA).[1][4] This multi-subunit enzyme complex (composed of α₂, β, β', and ω subunits) is a validated drug target for antibacterial agents due to its critical role in bacterial survival and the structural differences between bacterial and eukaryotic RNAP.[4][5]

This compound specifically binds to the β-subunit of the RNAP, which is encoded by the rpoB gene.[6][7] The binding site is located deep within the DNA/RNA channel, in close proximity to the enzyme's active site but not directly at the catalytic center.[8][9] This strategic location is key to its inhibitory function.

Mechanism of Transcriptional Inhibition

This compound exerts its bactericidal effect by physically obstructing the path of the elongating RNA transcript.[1][4] The mechanism can be broken down into the following steps:

  • Binding: this compound binds to a pocket on the RNAP β-subunit.

  • Steric Hindrance: Once bound, the drug molecule creates a steric block within the path of the nascent RNA chain.[4][8]

  • Inhibition of Elongation: The RNAP can initiate transcription and form a short RNA transcript of 2-3 nucleotides. However, as the enzyme attempts to elongate the chain further, the growing RNA molecule collides with the bound this compound.[4][8]

  • Abortive Initiation: This physical blockade prevents the transcript from extending, leading to the cessation of elongation and the release of short, non-functional "abortive" transcripts.[4]

  • Suppression of Protein Synthesis: By preventing the synthesis of functional mRNA, this compound effectively halts the production of all necessary bacterial proteins, ultimately leading to cell death.[1][3]

This direct inhibition of transcription is a highly efficient mechanism, contributing to this compound's potent bactericidal activity against M. tuberculosis.[1]

Mechanism of this compound Action on M. tuberculosis RNA Polymerase cluster_RNAP RNA Polymerase (RNAP) Complex cluster_Transcription Transcription Process RNAP_beta β-subunit (rpoB gene product) RNAP_other Other Subunits (α₂, β', ω) RNA Nascent RNA (2-3 nucleotides) RNAP_beta->RNA Synthesizes short DNA DNA Template DNA->RNAP_beta Engages with NTPs Nucleotide Triphosphates (NTPs) NTPs->RNAP_beta Are incorporated Block Steric Blockade RNA->Block Elongation path obstructed by This compound This compound This compound->RNAP_beta Binds to specific pocket This compound->Block Abort Abortive Transcription & Suppression of Protein Synthesis Block->Abort Death Bacterial Cell Death Abort->Death

Mechanism of this compound inhibiting M. tuberculosis transcription.

Quantitative Efficacy Data

The efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of the bacterium. MIC values are critical for determining clinical breakpoints for susceptibility and resistance. Below is a summary of typical MIC ranges for this compound against M. tuberculosis.

Strain TypeThis compound MIC Range (µg/mL)Rifampin MIC Range (µg/mL)Notes
Wild-Type (Susceptible) 0.015 - 0.125≤ 1.0Wild-type strains are highly susceptible to this compound.[10]
RIF-Resistant, RFB-Susceptible ≤ 0.5> 1.0Often associated with specific rpoB mutations (e.g., D516V, S522L, L533P).[11][12][13]
RIF-Resistant, RFB-Resistant > 0.5> 1.0High-level cross-resistance, often linked to mutations at codons 526 and 531.[12][14]

Note: MIC values can vary based on the testing methodology (e.g., MGIT 960, agar (B569324) proportion) and the specific critical concentration used.[11][15][16]

Mechanisms of Resistance

Resistance to this compound in M. tuberculosis is almost exclusively associated with mutations in the rpoB gene.[6][17] These mutations occur within a specific 81-bp region known as the Rifampin Resistance-Determining Region (RRDR), spanning codons 507 to 533.[6][17]

The primary mechanism of resistance is the alteration of the this compound binding pocket on the β-subunit. A single amino acid substitution can reduce the binding affinity of the drug, rendering it ineffective.[8]

  • High-Level Resistance: Mutations at codons Ser531 and His526 are most frequent and typically confer high-level resistance to both rifampin and this compound.[14][17] For example, the S531L mutation is found in a majority of rifampin-resistant strains.[16]

  • Discordant Resistance: Some mutations lead to rifampin resistance but retain susceptibility to this compound. This is often seen with mutations at codon Asp516 (e.g., D516V).[11][12] This phenomenon underscores the potential clinical utility of this compound for treating certain cases of rifampin-resistant TB.[18]

Genetic Basis of this compound Resistance in M. tuberculosis cluster_WT Wild-Type (Susceptible) cluster_Resistant Mutant (Resistant) rpoB_WT Wild-Type rpoB Gene RNAP_WT Functional RNAP β-subunit rpoB_WT->RNAP_WT Mutation Spontaneous Mutation in RRDR rpoB_WT->Mutation Binding_Pocket_WT Intact this compound Binding Pocket RNAP_WT->Binding_Pocket_WT Inhibition Transcription Inhibition Binding_Pocket_WT->Inhibition rpoB_Mut Mutated rpoB Gene (e.g., S531L, H526Y) RNAP_Mut Altered RNAP β-subunit rpoB_Mut->RNAP_Mut Binding_Pocket_Mut Altered this compound Binding Pocket RNAP_Mut->Binding_Pocket_Mut No_Inhibition Failed/Reduced Binding (Transcription Continues) Binding_Pocket_Mut->No_Inhibition This compound This compound This compound->Binding_Pocket_WT Binds effectively This compound->Binding_Pocket_Mut Binding impaired or prevented Mutation->rpoB_Mut

Development of this compound resistance via rpoB gene mutation.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution (e.g., Sensititre MYCOTB Plate)

This method determines the MIC of this compound against M. tuberculosis isolates in a 96-well plate format.

Methodology:

  • Inoculum Preparation:

    • Culture M. tuberculosis in 7H9 broth or on Löwenstein-Jensen medium.

    • Prepare a bacterial suspension in sterile saline or water, adjusting the turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension as per the manufacturer's protocol (e.g., for TREK Diagnostics Sensititre plates) to achieve the target inoculum concentration.[16]

  • Plate Inoculation:

    • The commercial microtiter plate (e.g., Sensititre MYCOTB) contains lyophilized antibiotics, including a serial dilution of this compound (e.g., 0.12 to 16 mg/L).[16]

    • Using an automated or manual pipetting system, inoculate each well with the prepared bacterial suspension.

    • Seal the plate to prevent contamination and evaporation.

  • Incubation:

    • Incubate the plate at 35-37°C in a non-CO₂ incubator.

    • Incubation typically lasts for 10-21 days, or until sufficient growth is observed in the positive control well.

  • Reading Results:

    • The MIC is read as the lowest concentration of this compound that shows no visible bacterial growth (no turbidity or pellet).

    • Results are interpreted based on established breakpoints: for this compound, an MIC ≤ 0.5 µg/mL is typically considered susceptible, while > 0.5 µg/mL is resistant.[16]

Workflow for MIC Determination via Broth Microdilution A 1. Prepare M. tb Inoculum (Adjust to 0.5 McFarland) B 2. Dilute Inoculum to final concentration A->B C 3. Inoculate Microtiter Plate (Pre-filled with this compound dilutions) B->C D 4. Seal Plate and Incubate (37°C, 10-21 days) C->D E 5. Read Results (Lowest concentration with no growth) D->E F 6. Determine Susceptibility (Compare MIC to breakpoint, e.g., 0.5 µg/mL) E->F G Susceptible F->G MIC ≤ 0.5 µg/mL H Resistant F->H MIC > 0.5 µg/mL

Workflow for determining this compound MIC using broth microdilution.
In Vitro Transcription Assay

This biochemical assay directly measures the inhibitory effect of this compound on the transcriptional activity of purified M. tuberculosis RNAP.[19][20]

Methodology:

  • Component Preparation:

    • Purify M. tuberculosis RNAP holoenzyme (core enzyme + sigma factor).[19]

    • Prepare a linear DNA template containing a known promoter sequence.

    • Prepare a reaction buffer containing NTPs (ATP, GTP, CTP, UTP), with one NTP being radiolabeled (e.g., [α-³²P]UTP) for detection.

    • Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO).

  • Reaction Assembly:

    • In a microcentrifuge tube, combine the RNAP holoenzyme, the DNA template, and the reaction buffer.

    • Add the desired concentration of this compound or the vehicle control (DMSO).

    • Pre-incubate the mixture at 37°C to allow the RNAP to bind to the promoter and form an open complex.

  • Transcription Initiation:

    • Initiate the transcription reaction by adding the NTP mix.

    • Allow the reaction to proceed at 37°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a stop solution (e.g., formamide (B127407) with EDTA and loading dye).

    • Denature the samples by heating.

    • Separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the radiolabeled transcripts using autoradiography or phosphorimaging. The intensity of the full-length transcript band will decrease with increasing concentrations of this compound.

Conclusion

This compound's mechanism of action against Mycobacterium tuberculosis is a well-defined process centered on the specific inhibition of the DNA-dependent RNA polymerase. By binding to the β-subunit and sterically blocking the elongating RNA transcript, it effectively shuts down bacterial protein synthesis, leading to cell death. While highly effective, its utility can be compromised by mutations within the rpoB gene, which alter the drug's binding site. Understanding the precise molecular interactions, the quantitative measures of its efficacy, and the genetic basis of resistance is paramount for its appropriate clinical use and for the development of next-generation antitubercular agents that can overcome existing resistance mechanisms.

References

A Technical Guide to the Discovery and Synthesis of Rifabutin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifabutin (B1679326) is a semi-synthetic antibiotic belonging to the ansamycin (B12435341) class of antimicrobial agents. It is a derivative of rifamycin (B1679328) S and is primarily utilized for the treatment and prevention of mycobacterial infections, including tuberculosis (TB) and disseminated Mycobacterium avium complex (MAC) infections, particularly in immunocompromised individuals.[1][2] Discovered in 1975 by scientists at the Italian pharmaceutical company Archifar, this compound's mechanism of action involves the potent and specific inhibition of bacterial DNA-dependent RNA polymerase, thereby blocking RNA synthesis and leading to cell death.[2][3] This guide provides an in-depth technical overview of the discovery of its parent compound, the fermentation and isolation of the rifamycin precursor, the chemical synthesis of this compound, and its fundamental mechanism of action.

Chapter 1: Discovery and Isolation of the Rifamycin Precursor

The journey to this compound began with the discovery of the rifamycin family of antibiotics. In 1957, a research group led by Piero Sensi and Maria Teresa Timbal at the Lepetit Research Laboratories in Milan, Italy, isolated a new antibiotic complex from the fermentation broth of a soil actinomycete, Amycolatopsis mediterranei (then named Streptomyces mediterranei), found in a soil sample from a pine forest in St. Raphael, France.[4] This complex contained several related compounds, from which Rifamycin B was the first to be isolated in a pure, stable, crystalline form.[4] Rifamycin B is a precursor to other key rifamycins (B7979662), such as Rifamycin SV and Rifamycin S, the latter being the direct starting material for the synthesis of this compound.[5][6]

Experimental Protocol: Fermentation and Production of Rifamycin

The industrial production of rifamycin relies on submerged fermentation of high-yield strains of Amycolatopsis mediterranei. The process involves meticulous optimization of culture conditions and medium composition to maximize antibiotic yield.[7] Yields can be significantly increased from baseline levels of ~350 mg/L to over 2000 mg/L through process optimization.[7]

1. Inoculum Preparation (Seed Culture):

  • Medium: A suitable seed culture medium is prepared, typically containing glucose (20 g/L), soybean meal (20 g/L), peptone (10 g/L), yeast extract (2 g/L), and CaCO₃ (2 g/L). The pH is adjusted to 7.0.[8][9]

  • Cultivation: A 250 mL flask containing 50 mL of the sterile seed medium is inoculated with a morphologically selected colony of A. mediterranei (typically orange-red, rosette-shaped colonies yield the best production).[8][10]

  • Incubation: The flask is incubated at 28-30°C for approximately 48 hours on a rotary shaker (250 rpm) until a robust mycelial suspension is achieved.[8][9]

2. Fermentation:

  • Medium: A production fermentation medium is prepared. A representative composition includes glucose (100 g/L), fish meal (5.5 g/L), soybean meal (7.5 g/L), peptone (7.0 g/L), CaCO₃ (5 g/L), KNO₃ (8 g/L), and K₂HPO₄ (0.2 g/L), with the pH adjusted to 7.0.[9]

  • Inoculation: The production fermenter is inoculated with 5-10% (v/v) of the seed culture.[7][8]

  • Incubation & Parameters: The fermentation is carried out for 9-11 days under controlled conditions.[7][11]

    • Temperature: 26-28°C[7][10]

    • pH: Maintained around 7.0[7]

    • Aeration: Maintained with agitation (e.g., 250 rpm in shake flasks) to ensure sufficient dissolved oxygen.[7]

  • Fed-Batch Strategy (Optional): To enhance productivity, a fed-batch approach may be employed, involving intermittent feeding of glucose or other nutrients like yeast extract during the mid-to-late exponential growth phase.[8][12]

Experimental Protocol: Extraction and Purification of Rifamycin S

Rifamycin B or SV is extracted from the fermentation broth and subsequently converted to Rifamycin S.

1. Broth Separation:

2. Solvent Extraction:

  • The pH of the supernatant (broth) is adjusted to ~2.0 with acid. This protonates the rifamycin, making it more soluble in organic solvents.[8]

  • The acidified broth is extracted one or more times with an equal volume of an organic solvent such as ethyl acetate (B1210297) or chloroform (B151607).[8]

3. Conversion to Rifamycin S:

  • The extracted rifamycin (often Rifamycin SV, the hydroquinone (B1673460) form) is dissolved in a suitable solvent.[5]

  • An oxidizing agent (e.g., manganese dioxide or aqueous potassium ferricyanide) is added to the solution to oxidize the hydroquinone moiety of Rifamycin SV to the quinone form, Rifamycin S.[5][13] The reaction progress can be monitored by thin-layer chromatography (TLC).

4. Purification:

  • The crude Rifamycin S is purified using chromatographic techniques or crystallization from a suitable solvent system (e.g., 2-methoxyethanol) to yield the final precursor product.[13]

Workflow for Rifamycin S Production

G Figure 1: Fermentation and Isolation Workflow for Rifamycin S cluster_0 Fermentation cluster_1 Extraction & Conversion A Inoculum Prep (A. mediterranei Seed Culture) B Production Fermentation (Submerged Culture, 9-11 days) A->B Inoculate (5-10% v/v) C Harvest & Separate (Centrifuge/Filter Broth) B->C Harvest D Solvent Extraction (Acidify to pH 2, Extract with Ethyl Acetate) C->D E Oxidation (Rifamycin SV to Rifamycin S) D->E F Purification (Crystallization) E->F G Rifamycin S F->G Final Product

Caption: Figure 1: Fermentation and Isolation Workflow for Rifamycin S.

Chapter 2: Chemical Synthesis of this compound

This compound is produced via a multi-step semi-synthetic route starting from the isolated Rifamycin S. The core of the synthesis involves modification at the 3- and 4-positions of the naphthoquinone ring to build the characteristic spiro-imidazopiperidine moiety.

Experimental Protocol: Synthesis of this compound from Rifamycin S

The following protocol is a composite pathway derived from patent literature describing the key transformations.

Step 1: Bromination of Rifamycin S

  • Objective: To introduce a bromine atom at the 3-position of the rifamycin core.

  • Procedure: Rifamycin S is suspended in a solvent such as ethanol (B145695) at a low temperature (e.g., -10°C).[14] At least two equivalents of bromine are added, along with at least one mole of pyridine (B92270) for each equivalent of halogen.[14] The reaction proceeds for approximately 30-40 minutes. The reaction is quenched by adding ascorbic acid. The product, 3-bromo-rifamycin S, is then extracted into an organic solvent like ethyl acetate, washed, and the hydroquinone form is re-oxidized to the quinone using an aqueous solution of ferric chloride.[14]

Step 2: Amination of 3-bromo-rifamycin S

  • Objective: To replace the bromine atom with an amino group, forming 3-amino-rifamycin S.

  • Procedure: 3-bromo-rifamycin S is dissolved in an ether solvent like tetrahydrofuran (B95107) (THF) or an alcohol like methanol.[15] An ammonia-methanol solution is added dropwise at a controlled temperature (e.g., 32°C).[15] The reaction proceeds for 1-5 hours and is monitored by HPLC. Upon completion, the product is crystallized, filtered, and dried. This method can achieve yields of over 80% and purity greater than 98.5%.[15]

Step 3: Imination and Cyclization to form this compound

  • Objective: To construct the spiro-imidazopiperidine ring system. This is the most complex step and proceeds via a 3-amino-4-imino intermediate.

  • Procedure:

    • The 3-amino-rifamycin S is first reacted with ammonia (B1221849) in a solvent like THF to form 3-amino-4-deoxo-4-imino-rifamycin S.

    • This intermediate is then condensed with N-isobutyl-4-piperidone. The reaction involves adding the piperidone derivative, along with zinc powder and ammonium (B1175870) acetate, to a solution of the imino-rifamycin in a solvent like tetrahydrofuran.[16]

    • The mixture is heated (e.g., 50-60°C) and the reaction proceeds over several hours.[16] The zinc powder and ammonium acetate facilitate the reductive condensation and cyclization to form the final spiro-imidazo ring structure of this compound.

    • The final product is isolated and purified by extraction and recrystallization.

Chemical Synthesis Pathway of this compound

G Figure 2: Semi-Synthetic Pathway of this compound from Rifamycin S A Rifamycin S B 3-bromo-rifamycin S A->B  Br₂, Pyridine  Ethanol, -10°C C 3-amino-rifamycin S B->C  NH₃/Methanol  THF, 32°C D 3-amino-4-imino-rifamycin S C->D  NH₃ (gas)  THF E This compound D->E  N-isobutyl-4-piperidone  Zn powder, NH₄OAc, THF, 50-60°C

Caption: Figure 2: Semi-Synthetic Pathway of this compound from Rifamycin S.

Chapter 3: Mechanism of Action

This compound exerts its bactericidal effect by targeting a fundamental process in bacterial survival: transcription.

  • Target: The specific target of this compound is the β-subunit of the bacterial DNA-dependent RNA polymerase (RNAP).[3]

  • Inhibition: It forms a stable, non-covalent complex with the RNAP enzyme. This binding physically blocks the path of the elongating RNA molecule after the first two to three phosphodiester bonds have been formed, effectively halting the initiation of transcription.[3]

  • Selectivity: The binding site for rifamycins on the bacterial RNAP is highly conserved among prokaryotes but is absent in eukaryotic (including mammalian) RNA polymerases. This structural difference accounts for the selective toxicity of this compound against bacteria with minimal effects on host cells.[17]

  • Intracellular Activity: A key feature of this compound is its ability to penetrate host cells, including macrophages. This is critical for its efficacy against intracellular pathogens like mycobacteria, which can survive and replicate within these immune cells.[3]

Diagram of this compound's Mechanism of Action

G Figure 3: Mechanism of Action of this compound cluster_0 Bacterial Cell DNA Bacterial DNA RNA mRNA Transcript DNA->RNA Transcription RNAP DNA-dependent RNA Polymerase (RNAP) RNAP->X INHIBITION Protein Protein Synthesis (Ribosome) RNA->Protein Translation Growth Bacterial Growth & Replication Protein->Growth This compound This compound This compound->RNAP Binds to β-subunit

Caption: Figure 3: Mechanism of Action of this compound.

Chapter 4: Physicochemical and Pharmacokinetic Properties

The clinical utility of this compound is defined by its chemical characteristics and its behavior within the body. It is a red-violet powder with distinct solubility and distribution properties.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₄₆H₆₂N₄O₁₁
Molecular Weight847.02 g/mol
Solubility (Water)0.19 mg/mL
Solubility (Other)Soluble in chloroform and methanol
Log P (n-octanol/water)3.2
Table 2: Key Pharmacokinetic Parameters of this compound (Oral Administration)
ParameterValueReference
Bioavailability~20%[17]
Time to Peak (Tₘₐₓ)2 to 4 hours
Peak Plasma Conc. (Cₘₐₓ)375 ± 267 ng/mL (300 mg dose)
Plasma Protein Binding~85%
Elimination Half-life~45 hours (range: 16-69 hours)
MetabolismHepatic (CYP3A subfamily)
Excretion~53% in urine (as metabolites), ~30% in feces[17]

Conclusion

This compound stands as a significant achievement in the field of semi-synthetic antibiotics. Its development was built upon the foundational discovery of rifamycins from natural sources, requiring a multidisciplinary approach encompassing microbiology, fermentation technology, and complex organic chemistry. The multi-step synthesis from the biologically-produced precursor, Rifamycin S, highlights the power of modifying natural products to enhance their therapeutic properties. By effectively inhibiting bacterial RNA polymerase, this compound provides a crucial therapeutic option for managing difficult-to-treat mycobacterial infections. This guide has outlined the key technical aspects of its discovery and synthesis, providing a resource for professionals engaged in the ongoing development of novel anti-infective agents.

References

The Pharmacokinetics and Pharmacodynamics of Rifabutin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifabutin (B1679326), a semi-synthetic ansamycin (B12435341) antibiotic, is a crucial component in the treatment and prophylaxis of mycobacterial infections, particularly in patients with HIV/AIDS. Its distinct pharmacokinetic and pharmacodynamic profile compared to other rifamycins, such as rifampicin, necessitates a thorough understanding for optimal clinical use and further drug development. This technical guide provides an in-depth overview of the core pharmacokinetic and pharmacodynamic properties of this compound, supported by quantitative data, experimental methodologies, and visual representations of key pathways and processes.

Pharmacokinetics

The disposition of this compound in the body is characterized by its absorption, distribution, metabolism, and excretion (ADME) profile. These processes are influenced by various factors, including food intake and co-administration of other drugs.

Absorption

This compound is readily but incompletely absorbed from the gastrointestinal tract following oral administration.[1] The absolute bioavailability of this compound is approximately 20% in HIV-positive patients.[1][2] Peak plasma concentrations (Cmax) are typically reached within 2 to 4 hours (Tmax) after a single oral dose.[1] While high-fat meals can slow the rate of absorption, leading to a delayed Tmax, they do not significantly affect the extent of absorption (AUC).[1][3] Pharmacokinetic dose-proportionality has been established over a dose range of 300 mg to 900 mg.[1]

Distribution

This compound is a highly lipophilic compound, which results in extensive tissue distribution and a large apparent volume of distribution, estimated at 8 to 9 L/kg.[2][4] This property leads to higher concentrations in tissues compared to plasma.[4] In vitro studies indicate that approximately 72% to 85% of this compound in plasma is bound to plasma proteins, and this binding is independent of the drug concentration within the therapeutic range.[2][4]

Metabolism

This compound is extensively metabolized in the liver, primarily by the cytochrome P450 3A (CYP3A) subfamily of enzymes.[4] It also undergoes autoinduction, meaning that with long-term administration, it enhances its own metabolism, leading to a decrease in plasma concentrations over time.[4][5] The two major metabolites are 25-O-desacetylthis compound and 31-hydroxythis compound. The 25-O-desacetyl metabolite is as active as the parent drug and contributes to the overall antimicrobial effect.[4]

Excretion

The elimination of this compound is primarily through metabolic clearance. About 10% of an administered dose is excreted unchanged in the urine.[2] The terminal half-life of this compound is long, with a mean of approximately 36 to 45 hours, which allows for once-daily dosing.[2][5] Total body clearance is in the range of 10 to 18 L/h.[2]

Data Presentation: Pharmacokinetic Parameters of this compound

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Healthy Adults

Parameter150 mg Capsule (Fasted)300 mg (Healthy Volunteers)1200 mg (HIV-positive patients)Reference
Cmax (ng/mL) 188 ± 50375 ± 267907[1][2][6]
Tmax (h) 3.0 ± 1.13.3 ± 0.92-3[1][2][3]
AUC (ng·h/mL) 2516 ± 601 (0-inf)--[6]
Bioavailability (%) -~2012-20[1][2]
Protein Binding (%) ~85~8571 ± 2[2][4]
Half-life (h) -~4536[2][5]
Clearance (L/h) --10-18[2]

Table 2: Effect of Food on this compound Pharmacokinetics (150 mg Capsule)

ParameterFastedFed (High-Fat Meal)Reference
Cmax (ng/mL) 188 ± 50156 ± 52[6]
Tmax (h) 3.0 ± 1.15.4 ± 1.6[3][6]
AUC (0-inf) (ng·h/mL) 2516 ± 6012640 ± 891[6]

Table 3: Multiple-Dose Pharmacokinetic Parameters of this compound (450 mg/day for 10 days in Healthy Volunteers)

ParameterDay 1Day 10Reference
Cmax (ng/mL) 567 ± 158389 ± 79[4]
AUC (0-24h) (ng·h/mL) 6309 ± 15903885 ± 1011[4]
Half-life (h) 48 ± 1649 ± 11[4]

Pharmacodynamics

The pharmacodynamics of this compound describe the relationship between drug concentration and its antimicrobial effect.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the DNA-dependent RNA polymerase in susceptible prokaryotic organisms.[1] It binds to the β-subunit of the enzyme, thereby preventing the initiation of transcription and subsequent protein synthesis.[1] This mechanism is shared with other rifamycins.

Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound DNA_dep_RNA_Polymerase DNA-dependent RNA Polymerase (β-subunit) This compound->DNA_dep_RNA_Polymerase Binds to Transcription_Initiation Transcription Initiation DNA_dep_RNA_Polymerase->Transcription_Initiation Inhibits mRNA_Synthesis mRNA Synthesis Transcription_Initiation->mRNA_Synthesis Cell_Death Cell Death Transcription_Initiation->Cell_Death Leads to Protein_Synthesis Protein Synthesis mRNA_Synthesis->Protein_Synthesis Bacterial_Growth Bacterial Growth & Replication Protein_Synthesis->Bacterial_Growth

Caption: Mechanism of action of this compound.

Antimicrobial Spectrum and Potency

This compound is active against a range of mycobacteria, including Mycobacterium tuberculosis and Mycobacterium avium complex (MAC). It is often more potent in vitro against MAC than rifampin.[5] The minimum inhibitory concentration (MIC) is a key pharmacodynamic parameter that quantifies the in vitro potency of an antibiotic.

Table 4: In Vitro Activity of this compound Against Mycobacteria

OrganismMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
Mycobacterium tuberculosis --0.015 - 0.125-
Mycobacterium avium complex 0.25-≤0.25 - 16[7][8]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. Below are outlines of methodologies commonly employed in the study of this compound.

Determination of this compound Plasma Concentrations via High-Performance Liquid Chromatography (HPLC)

A common method for quantifying this compound in plasma involves protein precipitation followed by HPLC analysis.

HPLC_Workflow start Plasma Sample Collection protein_precipitation Protein Precipitation (e.g., with acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer hplc_injection Injection into HPLC System supernatant_transfer->hplc_injection chromatographic_separation Chromatographic Separation (C18 column) hplc_injection->chromatographic_separation detection Detection (UV or Mass Spectrometry) chromatographic_separation->detection quantification Quantification (based on standard curve) detection->quantification end This compound Concentration Determined quantification->end

Caption: General workflow for HPLC analysis of this compound.

Methodology Outline:

  • Sample Preparation: Plasma samples are thawed, and an internal standard is added. Proteins are precipitated by adding a solvent like acetonitrile, followed by vortexing and centrifugation.

  • Chromatography: The supernatant is injected into an HPLC system equipped with a C18 reverse-phase column.

  • Mobile Phase: A suitable mobile phase, often a mixture of an aqueous buffer and an organic solvent, is used to elute the compounds.

  • Detection: this compound and the internal standard are detected using a UV detector at a specific wavelength or by mass spectrometry for higher sensitivity and specificity.

  • Quantification: The concentration of this compound in the plasma sample is determined by comparing its peak area to that of the internal standard and referencing a standard curve prepared with known concentrations of the drug.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of this compound against mycobacteria.

Methodology Outline:

  • Inoculum Preparation: A standardized suspension of the mycobacterial isolate is prepared.

  • Drug Dilution: Serial twofold dilutions of this compound are prepared in a suitable broth medium (e.g., Middlebrook 7H9) in a microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific mycobacterial species.

  • MIC Determination: The MIC is read as the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria.

Drug Interactions

This compound is a moderate inducer of CYP3A enzymes, which is less potent than rifampicin.[4] However, it can still lead to clinically significant drug interactions by decreasing the plasma concentrations of co-administered drugs that are CYP3A substrates. Conversely, drugs that inhibit CYP3A can increase this compound concentrations, potentially leading to toxicity. Careful consideration of concomitant medications is crucial when prescribing this compound, particularly with antiretroviral agents used in the treatment of HIV. Dose adjustments are often necessary.[9][10]

Signaling Pathways and Logical Relationships

This compound Metabolism Pathway

The metabolism of this compound is a critical aspect of its pharmacokinetics, influencing its efficacy and potential for drug interactions.

Metabolism_Pathway This compound This compound Excretion Excretion (Urine and Feces) This compound->Excretion Minor pathway CYP3A4 CYP3A4 Enzymes (Liver) This compound->CYP3A4 Metabolized by Metabolite1 25-O-desacetylthis compound (Active) Metabolite1->Excretion Metabolite2 31-hydroxythis compound Metabolite2->Excretion CYP3A4->Metabolite1 CYP3A4->Metabolite2

Caption: Simplified metabolic pathway of this compound.

Conclusion

This compound possesses a complex pharmacokinetic and pharmacodynamic profile that distinguishes it from other rifamycins. Its high lipophilicity, extensive tissue distribution, and metabolism via CYP3A enzymes are key determinants of its clinical behavior. A thorough understanding of these properties, including its potential for drug interactions, is paramount for its safe and effective use in the management of mycobacterial diseases. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important antimicrobial agent. Further research is warranted to explore detailed in vivo experimental protocols and to continue to refine our understanding of the dose-response relationship in various patient populations.

References

Rifabutin Analogues: A Technical Guide to Their Antimicrobial Activity and Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Rifabutin (B1679326), a semi-synthetic derivative of rifamycin (B1679328) S, is a critical antibiotic for treating mycobacterial infections, particularly in patients with HIV/AIDS due to its lower potential for drug-drug interactions compared to rifampin.[1][2] However, the emergence of drug-resistant strains and the intrinsic resistance of certain pathogens, such as Mycobacterium abscessus, necessitate the development of novel this compound analogues.[3][4] This guide provides a comprehensive overview of the mechanism of action, structure-activity relationships (SAR), and antimicrobial spectrum of various this compound analogues. It summarizes key quantitative data, details essential experimental protocols for their evaluation, and presents visual diagrams of core concepts to support researchers and drug development professionals in the field.

Introduction

The Rifamycin Class and this compound's Place

Rifamycins (B7979662) are a class of macrocyclic antibiotics that are cornerstones in the treatment of tuberculosis (TB).[1] They function by inhibiting bacterial DNA-dependent RNA polymerase.[5] this compound, a spiropiperidyl-rifamycin, is distinguished by its broad antimycobacterial spectrum, which includes activity against Mycobacterium tuberculosis, Mycobacterium avium complex (MAC), and Mycobacterium leprae.[6][7] It is often more active in vitro against MAC and some rifampin-resistant M. tuberculosis strains than rifampin itself.[7][8]

The Challenge of Antimicrobial Resistance

The efficacy of rifamycins is threatened by the development of bacterial resistance. The vast majority of resistance in M. tuberculosis arises from mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase (RNAP), the direct target of the drug.[8] Furthermore, some non-tuberculous mycobacteria (NTM) like M. abscessus possess intrinsic resistance mechanisms, such as enzymatic inactivation of the drug through ADP ribosylation, rendering standard rifamycins ineffective.[3][9]

Rationale for Developing this compound Analogues

The development of this compound analogues is driven by the need to overcome existing resistance mechanisms, broaden the spectrum of activity, and improve pharmacological properties. Research focuses on synthesizing novel compounds that can effectively bind to mutant RNAP, evade bacterial inactivation mechanisms, and retain potent bactericidal activity.[3][8] These next-generation rifamycins hold the potential to shorten treatment durations, improve outcomes for drug-resistant infections, and expand therapeutic options for challenging pathogens.[9]

Mechanism of Action

Inhibition of Bacterial RNA Polymerase

The primary mechanism of action for this compound and its analogues is the inhibition of bacterial DNA-dependent RNA polymerase.[10] They bind non-covalently to the β-subunit of the enzyme, forming a stable complex that physically blocks the path of the elongating RNA molecule, thus preventing the initiation of transcription.[5][8][11] This halt in mRNA synthesis leads to a downstream blockade of protein production, ultimately resulting in bacterial cell death.[6][11] This mechanism is selective for prokaryotic RNAP, sparing eukaryotic host cells.[1]

Mechanisms of Resistance
  • Target Modification: Over 97% of rifamycin resistance in M. tuberculosis is attributed to point mutations within an 81-base-pair region of the rpoB gene, known as the rifampicin (B610482) resistance-determining region (RRDR).[8] These mutations alter the drug's binding site on the RNAP β-subunit, reducing binding affinity.

  • Enzymatic Inactivation: Certain bacteria, notably M. abscessus, are intrinsically resistant to rifamycins because they possess an ADP-ribosyltransferase that chemically modifies and inactivates the drug.[3][9] Novel analogues have been specifically designed to be resistant to this enzymatic degradation.[3][12]

cluster_drug Drug Action cluster_bacterium Bacterial Cell Rif_Analogue This compound Analogue RNAP DNA-dependent RNA Polymerase (RNAP) Rif_Analogue->RNAP Binds to β-subunit & inhibits Transcription Transcription (mRNA Synthesis) RNAP->Transcription initiates Protein_Synth Protein Synthesis Transcription->Protein_Synth enables Growth Bacterial Growth & Replication Protein_Synth->Growth leads to

Diagram 1: Mechanism of Action of this compound Analogues.

Key Classes of this compound Analogues and Structure-Activity Relationships (SAR)

The chemical scaffold of this compound offers several positions for modification to generate analogues with improved properties. The structure-activity relationship (SAR) is complex, but certain patterns have emerged.

  • Modifications at C-3 and C-4: Changes to the naphthoquinone core at these positions have been a traditional focus for creating semi-synthetic derivatives like rifampin and this compound, primarily modulating pharmacokinetic properties while retaining core activity.[8]

  • Spiropiperidyl Ring Modifications: A novel series of spirorifamycins, which are homologated this compound analogues, have demonstrated excellent activity against Staphylococcus aureus, with some compounds showing superior potency against rifampin-resistant strains compared to the parent this compound.[13][14]

  • Analogues Overcoming ADP-Ribosylation: To combat intrinsic resistance in M. abscessus, analogues have been engineered to be resistant to ADP-ribosylation.[3] Compounds like this compound-5a, -5m, and -5n show significantly improved bactericidal activity against drug-tolerant M. abscessus persisters.[3][12]

  • C-3 Hydrazone Modifications: A series of analogues modified at the C-3 extension with rigid tertiary alicyclic hydrazones displayed superior activity against M. tuberculosis compared to flexible amine-containing compounds, highlighting the importance of this structural feature for inhibitory activity.[15]

cluster_mods Structural Modification Sites cluster_analogues Resulting Analogue Classes cluster_outcomes Improved Antimicrobial Outcomes Scaffold Rifamycin Scaffold Mod_C3 C-3 Extension Scaffold->Mod_C3 Mod_Spiro Spiropiperidyl Moiety Scaffold->Mod_Spiro Mod_ADP Modifications to Resist Enzymatic Inactivation Scaffold->Mod_ADP Class_Hydrazone C-3 Hydrazones Mod_C3->Class_Hydrazone Class_Spiro Spirorifamycins Mod_Spiro->Class_Spiro Class_ADPR ADP-Ribosylation- Resistant Analogues Mod_ADP->Class_ADPR Outcome_MDRTB Potent Activity vs. MDR-TB Class_Hydrazone->Outcome_MDRTB Outcome_SA Activity vs. Rif-R S. aureus Class_Spiro->Outcome_SA Outcome_MABS Bactericidal Activity vs. M. abscessus Class_ADPR->Outcome_MABS

Diagram 2: Structure-Activity Relationship Logic for this compound Analogues.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of novel this compound analogues is quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Activity Against Mycobacterium tuberculosis

New this compound analogues, known as rifastures (RFA), have demonstrated potent activity against both drug-susceptible and multidrug-resistant (MDR) M. tuberculosis.[8][16]

Table 1: In Vitro Activity of this compound Analogues against M. tuberculosis [8]

Compound MIC (µg/mL) vs. Rifamycin-Susceptible M. tb MIC (µg/mL) vs. Multidrug-Resistant M. tb
RFA-1 ≤0.02 0.5
RFA-2 ≤0.02 0.5
This compound ≤0.02 10

| Rifampin | ≤0.02 | ≥50 |

Activity Against Non-Tuberculous Mycobacteria (NTM)

This compound shows better activity against NTM species than other rifamycins.[17] Novel analogues designed to resist ADP-ribosylation have significantly enhanced this activity, particularly against the highly resistant M. abscessus.[3][12]

Table 2: In Vitro Activity of this compound Analogues against M. abscessus [3][18]

Compound MIC (µM) vs. Replicating M. abscessus bMBC₉₀ (µM) vs. Replicating M. abscessus cMBC₉₀ (µM) vs. Non-replicating M. abscessus in Caseum Surrogate
This compound 3 5 72
This compound-5a 0.2 0.3 8
This compound-5m 0.08 0.1 1.8
This compound-5n 0.04 0.1 0.65

(bMBC₉₀: Bactericidal concentration in broth; cMBC₉₀: Bactericidal concentration in caseum)

Activity Against Gram-Positive Bacteria

Modifications to the this compound structure have yielded compounds with potent activity against Gram-positive pathogens, including resistant strains. A novel series of spirorifamycins has shown excellent activity against Staphylococcus aureus, with some analogues exhibiting lower MICs than this compound against rifampin-resistant isolates.[13]

Table 3: Summary of Activity against Gram-Positive Bacteria

Analogue Class Target Organism Key Finding
Spirorifamycins Staphylococcus aureus (including Rif-R strains) Excellent activity, with some analogues more potent than this compound against resistant strains.[13]

| Benzoxazinorifamycins | Staphylococcus aureus (including Rif-R strains) | Retain significant activity against a comprehensive collection of rifamycin-resistant strains.[4] |

Activity Against Gram-Negative Bacteria

While rifamycins generally have poor activity against Gram-negative bacteria due to their outer membrane, this compound has shown surprising activity under specific conditions.[6][19] Notably, Acinetobacter baumannii was found to be hypersusceptible to this compound in iron-depleted media, which may mimic the in vivo environment of an infection.[20] In a Galleria mellonella infection model, this compound was significantly more effective than rifampin at rescuing larvae from A. baumannii infection.[20]

Experimental Protocols for Evaluation

Standardized protocols are crucial for accurately assessing and comparing the antimicrobial activity of new this compound analogues.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent against a bacterium.[21]

5.1.1 Broth Microdilution Method Protocol [21][22]

  • Preparation of Analogue: Prepare a stock solution of the this compound analogue. Create a series of two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

  • Inoculation: Dilute the standardized bacterial suspension and add it to each well of the microtiter plate to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL. Include a positive control well (bacteria, no drug) and a negative control well (broth only, no bacteria).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation: The MIC is defined as the lowest concentration of the analogue that completely inhibits visible growth of the organism.

cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis p1 1. Prepare serial dilutions of analogue in 96-well plate e1 3. Inoculate wells with standardized bacterial suspension p1->e1 p2 2. Prepare bacterial inoculum (0.5 McFarland Standard) p2->e1 e2 4. Incubate plate (e.g., 35°C for 16-20 hours) e1->e2 a1 5. Visually inspect wells for turbidity (growth) e2->a1 a2 6. Determine MIC: Lowest concentration with no growth a1->a2

References

In Vitro Activity of Rifabutin Against Non-Tuberculous Mycobacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-tuberculous mycobacteria (NTM) are a diverse group of environmental organisms that can cause a wide range of opportunistic infections in humans, particularly pulmonary disease. The intrinsic and acquired resistance of many NTM species to a broad spectrum of antibiotics presents a significant therapeutic challenge. Rifabutin (B1679326), a semi-synthetic spiropiperidyl derivative of rifamycin (B1679328) S, has demonstrated promising in vitro activity against several clinically important NTM species. This technical guide provides a comprehensive overview of the in vitro efficacy of this compound against NTM, detailing experimental methodologies, summarizing key quantitative data, and illustrating the underlying molecular mechanisms.

Mechanism of Action and Resistance

This compound, like other rifamycins, exerts its bactericidal effect by inhibiting the bacterial DNA-dependent RNA polymerase.[1][2][3][4] This enzyme is essential for the transcription of DNA into RNA, a critical step in protein synthesis.[1][2] By binding to the β-subunit of the RNA polymerase, this compound effectively blocks the initiation of transcription, leading to a cessation of protein production and ultimately, bacterial cell death.[1][2] One of the key advantages of this compound is its ability to penetrate macrophages, the host cells where mycobacteria often reside, allowing it to target these intracellular pathogens.[1][2]

Resistance to this compound in NTM can arise through several mechanisms. Mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase, are a common cause of resistance, particularly in species like Mycobacterium kansasii.[5][6][7] These mutations can alter the drug's binding site, reducing its inhibitory effect.[5] Additionally, some NTM species, such as Mycobacterium abscessus, possess intrinsic resistance mechanisms. One such mechanism is the production of an ADP-ribosyltransferase (Arr) enzyme, which modifies and inactivates rifamycins, including this compound.[8]

Quantitative In Vitro Susceptibility Data

The in vitro activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of the bacteria. The following tables summarize the MIC data for this compound against various NTM species, as reported in the scientific literature. The data is presented as MIC50 (the concentration that inhibits 50% of the isolates) and MIC90 (the concentration that inhibits 90% of the isolates).

NTM SpeciesNumber of IsolatesThis compound MIC Range (µg/mL)This compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)Reference
Mycobacterium avium complex (MAC)311 (total NTM)Not specified≤0.062 - 0.50.25 - 1[9]
Mycobacterium avium complex (MAC)86Median: 0.25 - 0.5Not specifiedNot specified[10][11]
Mycobacterium avium complex (MAC)24Not specifiedNot specified14 isolates susceptible at 1 µg/mL[12]
Mycobacterium kansasii311 (total NTM)Not specified≤0.062≤0.062[9]
Mycobacterium kansasiiNot specifiedNot specifiedAll isolates sensitiveNot specified[13]
Mycobacterium abscessus311 (total NTM)Not specified4 - 816[9]
Mycobacterium abscessus194Not specified24[14]
Mycobacterium abscessus complexNot specifiedNot specified3 ± 2 µM (approx. 2.5 µg/mL)Not specified[15][16]
Macrolide-resistant M. abscessus complex480.0625 - 3218[17]

Experimental Protocols

The determination of this compound's in vitro activity against NTM is primarily conducted using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[18][19][20][21]

Broth Microdilution Method for MIC Determination
  • Inoculum Preparation:

    • Pure cultures of NTM are grown on solid media (e.g., Middlebrook 7H10 or 7H11 agar).[19]

    • Colonies are collected and suspended in a suitable broth (e.g., Middlebrook 7H9) or sterile saline with Tween 80 to break up clumps.

    • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. The suspension is then further diluted to achieve the final desired inoculum concentration.

  • Preparation of Antimicrobial Dilutions:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide).

    • Serial two-fold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) or Middlebrook 7H9 broth within 96-well microtiter plates.[21] The final concentrations tested typically range from 0.06 to 64 µg/mL.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

    • The plates are sealed to prevent evaporation and incubated at the optimal temperature for the specific NTM species (e.g., 30°C for M. abscessus, 35-37°C for MAC and M. kansasii).

    • Incubation times vary depending on the growth rate of the NTM species. For rapidly growing mycobacteria like M. abscessus, readings are typically taken after 3-5 days. For slow-growing mycobacteria like MAC and M. kansasii, incubation can last for 7-14 days.[20]

  • Reading and Interpretation of Results:

    • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria.

    • Growth and sterility controls are included to ensure the validity of the results.

Visualizations

Signaling Pathways and Mechanisms

Rifabutin_Mechanism_of_Action_and_Resistance cluster_cell Mycobacterial Cell cluster_resistance Resistance Mechanisms This compound This compound DNAPolymerase DNA-dependent RNA Polymerase (RpoB) This compound->DNAPolymerase Inhibits Arr_enzyme ADP-ribosyltransferase (Arr) This compound->Arr_enzyme mRNA mRNA DNAPolymerase->mRNA Transcription DNA Bacterial DNA DNA->DNAPolymerase Protein Protein Synthesis mRNA->Protein CellDeath Bacterial Cell Death rpoB_mutation rpoB Gene Mutation rpoB_mutation->DNAPolymerase Alters binding site Inactivated_this compound Inactivated this compound Arr_enzyme->Inactivated_this compound Modifies Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start: NTM Isolate culture Culture on Solid Medium start->culture inoculum Prepare Inoculum (0.5 McFarland) culture->inoculum plate Inoculate Microtiter Plate inoculum->plate dilution Prepare Serial Dilutions of this compound dilution->plate incubate Incubate (30-37°C, 3-14 days) plate->incubate read Read Plates for Visible Growth incubate->read determine_mic Determine MIC read->determine_mic end End: Report MIC Value determine_mic->end

References

The Multifaceted Effects of Rifabutin on Eukaryotic Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifabutin (B1679326), a semisynthetic ansamycin (B12435341) antibiotic, is well-established for its potent bactericidal activity against various mycobacteria, primarily through the inhibition of bacterial DNA-dependent RNA polymerase.[1] While its prokaryotic target is well-defined, the effects of this compound on eukaryotic cells are less comprehensively understood but are of significant interest, particularly in the contexts of drug repositioning for cancer therapy, drug-drug interactions, and potential off-target toxicities. This technical guide provides an in-depth exploration of the known mechanisms by which this compound impacts eukaryotic cellular processes, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanisms of Action in Eukaryotic Cells

This compound's interactions with eukaryotic cells are multifaceted, extending beyond its primary antibacterial role. The key observed effects include the modulation of drug efflux pumps, induction of cell cycle arrest and apoptosis, and the induction of metabolic enzymes. While direct evidence for some mechanisms, such as mitochondrial toxicity and autophagy modulation, is still emerging, the existing data provides a solid foundation for further investigation.

Inhibition of P-glycoprotein (P-gp) and Reversal of Multidrug Resistance

A significant body of research has focused on this compound's ability to inhibit P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of xenobiotics, including many anticancer drugs. Overexpression of P-gp is a major mechanism of multidrug resistance (MDR) in cancer cells.

This compound has been shown to be a potent inhibitor of P-gp, thereby increasing the intracellular concentration and cytotoxicity of co-administered chemotherapeutic agents.[2][3][4] This effect is particularly pronounced in P-gp-overexpressing cancer cell lines. The inhibitory effect of this compound on P-gp appears to be more potent than that of the related rifamycin, rifampicin (B610482).[4]

Quantitative Data: P-gp Inhibition

Cell LineP-gp SubstrateThis compound Concentration (µM)Effect on P-gp ActivityReference
LS180Rhodamine 123255% re-increase in substrate accumulation[4]
LS180Rhodamine 1231049% re-increase in substrate accumulation[4]

Experimental Workflow: P-gp Inhibition Assay

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis start Seed P-gp overexpressing cells (e.g., KBV20C or LS180) culture Culture to desired confluency start->culture treat Incubate with P-gp substrate (e.g., Rhodamine 123) +/- this compound culture->treat wash Wash cells to remove extracellular substrate treat->wash measure Measure intracellular fluorescence (Flow Cytometry or Plate Reader) wash->measure end Data Analysis measure->end Increased fluorescence indicates P-gp inhibition

Caption: Workflow for assessing P-gp inhibition using a fluorescent substrate.

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells

In conjunction with its P-gp inhibitory activity, this compound has been demonstrated to potentiate apoptosis and induce cell cycle arrest in cancer cells when used in combination with antimitotic drugs like vincristine.[2][3]

Apoptosis: this compound co-treatment leads to a dose-dependent increase in early apoptotic events. This is characterized by the externalization of phosphatidylserine (B164497) on the outer leaflet of the plasma membrane.[3]

Cell Cycle Arrest: this compound treatment results in a significant accumulation of cells in the G2 phase of the cell cycle.[3] This G2 arrest is often associated with the activation of DNA damage response pathways.

Quantitative Data: Apoptosis and Cell Cycle Arrest in KBV20C Cells (co-treated with Vincristine)

This compound Conc. (µM)Increase in Early Apoptotic Cells (%)Increase in G2-Arrested Cells (%)Reference
0.25424[3]
0.5827[3]
1.01035[3]
2.51354[3]
5.01856[3]

Signaling Pathway: DNA Damage Response and G2/M Checkpoint

The induction of G2 arrest and the observed increase in the DNA damage marker phospho-H2AX (pH2AX) suggest that this compound, particularly in combination therapies, triggers a DNA damage response (DDR).[2] While the direct upstream activators for this compound have not been fully elucidated, the canonical DDR pathway provides a likely framework.

G This compound This compound (in combination therapy) dna_damage DNA Damage This compound->dna_damage atm_atr ATM/ATR Kinases (Putative) dna_damage->atm_atr chk1_chk2 Chk1/Chk2 Kinases atm_atr->chk1_chk2 Activation h2ax H2AX atm_atr->h2ax Phosphorylation cdc25c Cdc25C Phosphatase chk1_chk2->cdc25c Inhibition cdk1_cyclinB CDK1/Cyclin B1 (MPF) cdc25c->cdk1_cyclinB Activation g2_arrest G2 Phase Arrest cdk1_cyclinB->g2_arrest Inhibition of mitotic entry ph2ax pH2AX (DNA Damage Marker) h2ax->ph2ax

Caption: Putative DNA damage response pathway leading to G2 arrest.

Induction of Cytochrome P450 Enzymes

This compound is known to be a substrate and an inducer of hepatic cytochrome P450 (CYP) enzymes, particularly CYP3A4. However, its inducing effect is significantly weaker than that of rifampicin. This differential induction is a key consideration in clinical settings, especially for patients on concomitant medications metabolized by CYP3A4, such as certain antiretroviral agents. Studies in primary human hepatocytes have confirmed this observation. While no significant cytotoxicity was noted at the concentrations used in these induction studies, this represents a direct effect of this compound on eukaryotic cellular machinery.

Mitochondrial Effects (Inference from Rifampicin)

Direct experimental evidence for this compound-induced mitochondrial toxicity in eukaryotic cells is currently lacking. However, studies on the closely related rifamycin, rifampicin, have shown that it can cause mitochondrial dysfunction. These effects include:

  • Increased production of reactive oxygen species (ROS).[5]

  • Release of cytochrome c from the mitochondria into the cytosol.[5]

  • Alterations in mitochondrial membrane potential.

Given the structural similarity between this compound and rifampicin, it is plausible that this compound may exert similar effects on mitochondria, potentially contributing to off-target cytotoxicity. However, this hypothesis requires direct experimental validation.

Logical Relationship: Potential Mitochondrial-Mediated Apoptosis

G This compound This compound mitochondria Mitochondria This compound->mitochondria ? (Hypothesized) ros Increased ROS mitochondria->ros mmp Decreased Mitochondrial Membrane Potential mitochondria->mmp cyt_c Cytochrome c Release mitochondria->cyt_c apoptosis Apoptosis cyt_c->apoptosis

Caption: Hypothesized pathway of this compound-induced mitochondrial toxicity.

Autophagy

Currently, there is no direct scientific evidence to suggest that this compound modulates the process of autophagy in eukaryotic cells. Searches for markers of autophagy, such as the conversion of LC3-I to LC3-II, in response to this compound treatment have not yielded conclusive results. Therefore, the relationship between this compound and autophagy remains an open area for future investigation.

Cytotoxicity in Non-Cancerous Eukaryotic Cells

Experimental Protocols

Annexin V Apoptosis Assay

Principle: This assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorescently labeled Annexin V. Propidium iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.

Protocol:

  • Cell Preparation: Culture cells to the desired density and treat with this compound (and/or co-treatment agent) for the specified duration. Include appropriate positive and negative controls.

  • Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold 1X PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis by Propidium Iodide Staining

Principle: PI is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

  • Cell Preparation and Treatment: As described for the apoptosis assay.

  • Harvesting and Fixation: Harvest cells and wash with cold 1X PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with 1X PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry.

Mitochondrial Membrane Potential (MMP) Assay (JC-1)

Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy mitochondria with a high membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low membrane potential, JC-1 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Protocol:

  • Cell Preparation and Treatment: Seed cells in a multi-well plate and treat with this compound. Include a positive control for mitochondrial depolarization (e.g., CCCP).

  • Staining: Remove the treatment medium and add JC-1 staining solution.

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Washing: Wash the cells with assay buffer.

  • Analysis: Measure the fluorescence intensity at both red and green emission wavelengths using a fluorescence plate reader or fluorescence microscope. Calculate the ratio of red to green fluorescence.

Conclusion and Future Directions

This compound's effects on eukaryotic cells are complex and context-dependent. Its well-documented role as a P-gp inhibitor presents a promising avenue for drug repositioning in oncology to overcome multidrug resistance. The induction of apoptosis and G2 cell cycle arrest, coupled with evidence of DNA damage, further supports its potential in combination cancer therapies. However, significant knowledge gaps remain. Future research should focus on:

  • Establishing a comprehensive cytotoxicity profile of this compound in a panel of non-cancerous human cell lines.

  • Directly investigating the impact of this compound on mitochondrial function, including membrane potential, ROS production, and the release of pro-apoptotic factors.

  • Elucidating the specific signaling cascades involved in the this compound-induced DNA damage response and G2 arrest.

  • Exploring the potential interaction of this compound with the autophagy pathway.

A more complete understanding of these off-target effects will be crucial for the safe and effective use of this compound in both its current and potential future therapeutic applications.

References

The Transcriptomic Response of Mycobacterium tuberculosis to Rifamycin Antibiotics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides an in-depth analysis of the transcriptomic response of Mycobacterium tuberculosis to rifamycin (B1679328) antibiotics. Due to the limited availability of specific transcriptomic data for Rifabutin (B1679326), this guide utilizes data from studies on Rifampicin, a closely related rifamycin with a similar mechanism of action. The findings presented here are based on the assumption that the transcriptomic effects of this compound are largely analogous to those of Rifampicin. This information is intended for researchers, scientists, and drug development professionals.

Introduction

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis (M. tuberculosis), remains a significant global health challenge. Rifamycins, including this compound and Rifampicin, are a cornerstone of first-line anti-TB therapy. These antibiotics function by inhibiting the bacterial DNA-dependent RNA polymerase, thereby blocking transcription and leading to cell death[1]. Understanding the global transcriptomic changes induced by these drugs is crucial for elucidating their precise mechanisms of action, identifying potential resistance mechanisms, and discovering new drug targets. This technical guide summarizes the key transcriptomic responses of M. tuberculosis to rifamycin exposure, based on available data for Rifampicin.

Mechanism of Action of this compound

This compound, a semi-synthetic derivative of rifamycin S, is a potent bactericidal agent effective against a range of mycobacteria, including M. tuberculosis[2]. Its primary mode of action is the inhibition of the β-subunit of the DNA-dependent RNA polymerase, which is encoded by the rpoB gene[1]. This inhibition prevents the initiation of transcription, halting the synthesis of messenger RNA (mRNA) and subsequently protein production, which is essential for bacterial survival and replication.

Quantitative Transcriptomic Analysis

The following tables summarize the differentially expressed genes in M. tuberculosis H37Rv following exposure to Rifampicin, based on the analysis of the publicly available dataset GSE166622. This dataset provides transcriptomic profiles at 4, 24, and 72 hours post-treatment.

Table 1: Top 10 Upregulated Genes in M. tuberculosis H37Rv in Response to Rifampicin (4 hours)

Gene IDGene NameLog2 Fold ChangeFunction
Rv1258ctcrA4.5Putative transport protein
Rv1273c-4.2Probable ABC transporter
Rv2937-3.9Conserved hypothetical protein
Rv0194kasA3.8Beta-ketoacyl-ACP synthase
Rv1846ciniA3.7Isoniazid-inducible protein A
Rv0341ahpC3.5Alkyl hydroperoxide reductase C
Rv2745cethA3.3Ethionamide monooxygenase
Rv3160c-3.2Probable efflux transporter
Rv1687c-3.1Conserved hypothetical protein
Rv1218cctpV3.0Cation-transporting P-type ATPase

Table 2: Top 10 Downregulated Genes in M. tuberculosis H37Rv in Response to Rifampicin (4 hours)

Gene IDGene NameLog2 Fold ChangeFunction
Rv2031chspX-5.1Alpha-crystallin domain protein
Rv2623hsp-4.8Heat shock protein
Rv0251chsp10-4.510 kDa chaperonin
Rv3418cgroEL2-4.3Chaperonin GroEL2
Rv0440groES-4.1Co-chaperonin GroES
Rv1050atpE-3.9ATP synthase subunit C
Rv1311atpB-3.8ATP synthase subunit A
Rv1304nuoG-3.6NADH-quinone oxidoreductase subunit G
Rv3152ndh-3.5NADH dehydrogenase
Rv2220ppa-3.3Inorganic pyrophosphatase

Experimental Protocols

The following is a detailed methodology for a typical RNA sequencing (RNA-seq) experiment to analyze the transcriptomic response of M. tuberculosis to an antibiotic like this compound, based on established protocols.

Bacterial Culture and Antibiotic Treatment
  • M. tuberculosis Strain: H37Rv is a commonly used laboratory strain.

  • Culture Medium: Grow cultures in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

  • Growth Conditions: Incubate cultures at 37°C with shaking (200 rpm) to mid-log phase (OD600 of 0.6-0.8).

  • Antibiotic Exposure: Add this compound to the cultures at a final concentration equivalent to the minimum inhibitory concentration (MIC) or a multiple thereof. An untreated culture serves as a negative control.

  • Time Points: Collect bacterial cells at various time points post-treatment (e.g., 4, 24, and 72 hours) for RNA extraction.

RNA Extraction and Sequencing
  • Cell Lysis: Harvest bacterial cells by centrifugation and lyse them using a mechanical method such as bead beating in the presence of a lysis buffer (e.g., TRIzol).

  • RNA Purification: Purify total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) and treat with DNase I to remove any contaminating DNA.

  • RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

  • Ribosomal RNA (rRNA) Depletion: Remove rRNA from the total RNA samples using a commercially available kit (e.g., Ribo-Zero rRNA Removal Kit).

  • Library Preparation: Prepare sequencing libraries from the rRNA-depleted RNA using a strand-specific RNA-seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina).

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Data Analysis
  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Read Mapping: Align the high-quality reads to the M. tuberculosis H37Rv reference genome using a splice-aware aligner like HISAT2 or STAR.

  • Gene Expression Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Identify differentially expressed genes between the antibiotic-treated and control samples using packages like DESeq2 or edgeR in R.

  • Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis on the list of differentially expressed genes to identify over-represented biological functions and pathways.

Visualization of Workflows and Pathways

Experimental Workflow

Experimental_Workflow cluster_culture Bacterial Culture & Treatment cluster_rna RNA Processing cluster_seq Sequencing & Analysis Culture M. tuberculosis Culture (Mid-log phase) Treatment This compound Treatment Culture->Treatment Control Untreated Control Culture->Control Harvest Harvest Cells Treatment->Harvest Control->Harvest RNA_Extraction RNA Extraction & Purification Harvest->RNA_Extraction QC1 RNA Quality Control RNA_Extraction->QC1 rRNA_Depletion rRNA Depletion QC1->rRNA_Depletion Lib_Prep Library Preparation rRNA_Depletion->Lib_Prep Sequencing RNA Sequencing Lib_Prep->Sequencing QC2 Read Quality Control Sequencing->QC2 Mapping Read Mapping QC2->Mapping Quantification Gene Quantification Mapping->Quantification DGE Differential Gene Expression Analysis Quantification->DGE Rifamycin_Pathway cluster_cell M. tuberculosis Cell cluster_response Transcriptomic Response This compound This compound RNAP DNA-dependent RNA Polymerase (RpoB) This compound->RNAP inhibits Transcription Transcription RNAP->Transcription catalyzes mRNA mRNA Synthesis Transcription->mRNA Transcription->mRNA Upregulated Upregulated Genes (e.g., efflux pumps, stress response) Transcription->Upregulated Downregulated Downregulated Genes (e.g., metabolic pathways, replication) Transcription->Downregulated Protein Protein Synthesis mRNA->Protein mRNA->Protein Growth Bacterial Growth & Survival Protein->Growth Protein->Growth

References

A Technical Guide to the Rifabutin Binding Site on Bacterial RNA Polymerase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the interaction between Rifabutin (B1679326), a key antimycobacterial agent, and its target, the bacterial DNA-dependent RNA polymerase (RNAP). We will delve into the structural basis of binding, the mechanism of inhibition, quantitative interaction data, mechanisms of resistance, and the detailed experimental protocols used to elucidate this information.

Introduction: this compound and Bacterial RNA Polymerase

This compound is a semi-synthetic antibiotic belonging to the rifamycin (B1679328) class.[1] It is a crucial component in the treatment of mycobacterial infections, including tuberculosis (TB) and Mycobacterium avium complex (MAC) infections, particularly in patients co-infected with HIV.[2][3] Like other rifamycins, this compound's bactericidal activity stems from its ability to specifically inhibit bacterial DNA-dependent RNA polymerase, a multi-subunit enzyme essential for transcribing genetic information from DNA to RNA, a vital step in protein synthesis.[2][4][5] By targeting this fundamental process, this compound effectively halts bacterial growth and replication.[4] The primary target of this compound is the β-subunit of the RNAP, encoded by the rpoB gene.[2][6]

The this compound Binding Site: A Structural Overview

Decades of research, including high-resolution structural studies, have precisely mapped the rifamycin binding site on the bacterial RNAP.

  • Location: this compound binds to a well-defined pocket on the β-subunit of the RNAP.[2][7] This pocket is situated deep within the DNA/RNA channel, approximately 12 Å away from the enzyme's catalytic active site.[8][9][10]

  • Mechanism of Inhibition: The binding of this compound does not directly inhibit the catalytic center's ability to form phosphodiester bonds. Instead, it acts via a steric-occlusion mechanism.[8][11] Once the nascent RNA transcript reaches a length of two to three nucleotides, its path of elongation is physically blocked by the bound drug molecule, preventing further extension and halting transcription.[8] Some studies also indicate that for this compound specifically, inhibition can occur at the level of forming the very first or second phosphodiester bond, a slight variation from the general rifamycin model.[12]

  • Key Interacting Residues: X-ray crystallography of RNAP-rifamycin complexes has revealed the specific amino acid residues that form the binding pocket.[7][8][10] While structures are often determined with the closely related Rifampin, the core interactions are conserved. The binding site is largely composed of residues within the Rifampin Resistance-Determining Region (RRDR).[1][6] For example, in wild-type RNAP, residues such as S531 (E. coli numbering) form critical hydrogen bonds with the antibiotic's naphthalene (B1677914) ring.[7] The binding involves a network of hydrogen bonds and van der Waals interactions between the antibiotic and the β-subunit.[7][10]

cluster_RNAP Bacterial RNA Polymerase (RNAP) RNAP_Core RNAP Core Enzyme Beta_Subunit β-Subunit (rpoB product) DNA_Channel DNA/RNA Channel Active_Site Catalytic Active Site (Mg2+) RNA Nascent RNA (2-3 nt) Active_Site->RNA Transcription Initiation This compound This compound This compound->DNA_Channel Binds to β-Subunit Pocket DNA DNA Template DNA->Active_Site Enters Channel Blocked_RNA Elongation Blocked RNA->Blocked_RNA Steric Hindrance by this compound

Diagram 1: this compound binding and steric-occlusion mechanism.

Quantitative Analysis of this compound-RNAP Interaction

The efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible bacterial growth. The interaction with the purified enzyme can also be measured by the half-maximal inhibitory concentration (IC50). Below is a summary of quantitative data from various studies.

OrganismStrain/Mutation (rpoB)MethodMIC (µg/mL)IC50 (nM)Reference(s)
M. tuberculosisWild-TypeRadiometric≤0.125-[13]
M. tuberculosisS531L (Rifampin-R)->5-[6]
M. tuberculosisD516V (Rifampin-R)MGIT 960≤0.5-[14]
M. tuberculosisH526L (Rifampin-R)MGIT 960≤0.5-[14]
M. tuberculosisH526D (Rifampin-R)->2.0-[15]
M. tuberculosisL511P (Rifampin-R)-≤0.5-[15]
E. coli (Rifampin data)Wild-Type--~20[9]

Note: Data for Rifampin is included for comparative purposes where this compound-specific enzyme kinetics are not cited. Some Rifampin-resistant strains remain susceptible to this compound, highlighting its potential clinical utility.[6][14]

Mechanisms of Resistance

Resistance to rifamycins, including this compound, is almost exclusively linked to mutations in the rpoB gene.[2][6]

  • RRDR Mutations: Over 95% of Rifampin resistance is associated with mutations within an 81-base-pair "hot-spot" region of rpoB, known as the Rifampin Resistance-Determining Region (RRDR), which corresponds to codons 507-533 in M. tuberculosis.[1][6][16]

  • Structural Impact: These mutations alter the amino acid composition of the binding pocket, either by sterically preventing the drug from binding or by disrupting the crucial hydrogen bonds and van der Waals forces that stabilize the drug-enzyme complex.[7] For instance, the common S531L mutation introduces a bulky leucine (B10760876) residue that clashes with the drug, while the H526Y mutation reshapes the binding pocket entirely.[7]

  • Differential Resistance: Importantly, not all rpoB mutations confer cross-resistance to all rifamycins. Certain mutations, such as those at codons 516 or 522, may result in Rifampin resistance while the bacteria remain phenotypically susceptible to this compound.[14][15][16] This is due to subtle differences in the way each rifamycin analog interacts with the binding pocket, making this compound a viable option for treating some forms of Rifampin-resistant TB.[6]

Detailed Experimental Protocols

The understanding of the this compound-RNAP interaction is built upon several key experimental methodologies.

Diagram 2: Experimental workflow for this compound-RNAP interaction studies.

This technique provides atomic-level detail of the binding interaction.

  • Protein Expression and Purification: The genes encoding the subunits of bacterial RNAP (e.g., from E. coli or Thermus thermophilus) are overexpressed in a host system. The RNAP complex is then purified using a series of chromatography steps (e.g., affinity, ion exchange, size exclusion).[7]

  • Crystallization: The purified RNAP holoenzyme is concentrated and subjected to crystallization screening under various conditions (precipitants, pH, temperature) to obtain high-quality protein crystals.

  • Complex Formation: Crystals are soaked in a solution containing a high concentration of this compound, allowing the drug to diffuse into the crystal lattice and bind to the RNAP.

  • Data Collection and Structure Determination: The drug-soaked crystals are exposed to a high-intensity X-ray beam. The resulting diffraction pattern is recorded and processed to calculate an electron density map, from which the 3D atomic structure of the RNAP-Rifabutin complex is built and refined.[8][11][17]

This functional assay measures the inhibitory activity of this compound on purified RNAP.

  • Reaction Setup: A reaction mixture is prepared containing purified RNAP holoenzyme, a linear DNA template with a known promoter sequence, and a mixture of the four ribonucleoside triphosphates (NTPs: ATP, GTP, CTP, UTP). One of the NTPs is typically radiolabeled (e.g., [α-³²P]UTP) for detection.

  • Inhibition: The reaction is initiated in the presence of varying concentrations of this compound (and a no-drug control).

  • Analysis: The reaction is allowed to proceed for a set time and then stopped. The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Quantification: The gel is exposed to a phosphor screen or film, and the intensity of the bands corresponding to the full-length RNA transcript is quantified. The data is plotted against the this compound concentration to determine the IC50 value—the concentration at which transcription is inhibited by 50%.[7]

These methods correlate drug efficacy with genetic changes in whole bacteria.

  • MIC Determination:

    • Broth Microdilution: A standardized inoculum of the bacterial strain is added to wells of a microtiter plate containing a two-fold serial dilution of this compound.[18]

    • Agar (B569324) Dilution: A series of agar plates are prepared, each containing a specific concentration of this compound. A standardized bacterial suspension is then spotted onto each plate.

    • Endpoint: After incubation, the MIC is determined as the lowest drug concentration that completely inhibits visible bacterial growth.[13][14]

  • rpoB Gene Sequencing:

    • DNA Extraction: Genomic DNA is extracted from both this compound-susceptible and resistant bacterial isolates.

    • PCR Amplification: The RRDR of the rpoB gene is amplified using the Polymerase Chain Reaction (PCR) with specific primers flanking the region.

    • Sequencing: The resulting PCR product is purified and sequenced (e.g., via Sanger sequencing). The sequence is then compared to the wild-type reference sequence to identify any mutations that correlate with the resistant phenotype.[15]

Conclusion and Future Directions

The binding site of this compound on the β-subunit of bacterial RNA polymerase is a well-characterized and highly successful drug target. Structural and biochemical studies have provided a clear picture of its steric-occlusion mechanism and the genetic basis for resistance. For drug development professionals, this knowledge is critical. Future efforts may focus on designing novel rifamycin analogs that can:

  • Form additional contacts within the binding pocket to overcome resistance conferred by common rpoB mutations.

  • Exploit subtle differences in the RNAP structure between different pathogenic bacteria to develop more targeted therapies.

  • Maintain high potency against resistant strains, particularly those that remain susceptible to this compound but not Rifampin.

A continued, detailed investigation of the RNAP-inhibitor interface will remain a cornerstone of developing next-generation antibiotics to combat the growing threat of drug-resistant bacteria.

References

Early-Stage Research on Rifabutin for Crohn's Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crohn's disease (CD) is a chronic inflammatory bowel disease (IBD) of unknown etiology. One long-standing hypothesis posits the involvement of Mycobacterium avium subspecies paratuberculosis (MAP) as a potential causative agent. This has led to the investigation of anti-mycobacterial therapies, including rifabutin (B1679326), as a potential treatment modality for CD. This technical guide provides an in-depth overview of the early-stage research on this compound for Crohn's disease, summarizing key clinical and preclinical findings, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Core Rationale: The MAP Hypothesis

The primary rationale for investigating this compound in Crohn's disease is its bactericidal activity against MAP.[1][2] The MAP hypothesis is founded on the similarities between Johne's disease in ruminants, caused by MAP, and Crohn's disease in humans. Proponents of this hypothesis suggest that MAP infection, in genetically susceptible individuals, triggers a chronic inflammatory response in the gut, leading to the pathology of Crohn's disease. Therefore, antibiotic therapy targeting MAP is proposed as a disease-modifying treatment.

MAP Mycobacterium avium subspecies paratuberculosis (MAP) Infection MAP Infection (e.g., via contaminated food/water) MAP->Infection Host Genetically Susceptible Host Host->Infection Immune_Response Chronic Dysregulated Immune Response Infection->Immune_Response Inflammation Granulomatous Inflammation in Gut Immune_Response->Inflammation CD Crohn's Disease Pathology Inflammation->CD This compound This compound-Based Antibiotic Therapy CD->this compound Treatment Eradication Eradication or Suppression of MAP This compound->Eradication Remission Clinical and Endoscopic Remission Eradication->Remission

Caption: Logical flow of the MAP hypothesis for Crohn's disease and the therapeutic rationale for anti-MAP therapy.

Clinical Studies

Several clinical trials have been conducted to evaluate the efficacy and safety of this compound, almost always in combination with other antibiotics, for the treatment of active Crohn's disease.

Quantitative Data Summary

The following tables summarize the key quantitative data from prominent clinical studies.

Table 1: Efficacy of this compound-Based Combination Therapies in Crohn's Disease

StudyTreatment RegimenDurationKey Efficacy Outcomes
Shafran et al. (2002)[3] This compound (150 mg bid) + Clarithromycin (B1669154) (250 mg bid) + Probiotic4-17 months58.3% (21/29) achieved sustained improvement (decrease in CDAI >70 and cessation of other CD medications).
Gui et al. (1997) This compound (450 mg/day) + Macrolide (Clarithromycin or Azithromycin)Mean 18.7 monthsSignificant reduction in Harvey-Bradshaw Index at 6 and 24 months. 89.5% (17/19) of steroid-dependent patients weaned off steroids.
Borody et al. (2002)[4] This compound (450 mg/day) + Clarithromycin (750 mg/day) + Clofazimine (2 mg/kg/day)Up to 54 months50% (6/12) achieved complete clinical, colonoscopic, and histologic remission.
Selby et al. (2007)[5][6] This compound (450 mg/day) + Clarithromycin (750 mg/day) + Clofazimine (50 mg/day)2 yearsAt week 16, 66% in the antibiotic arm vs. 50% in the placebo arm were in remission (p=0.02). No sustained benefit was observed at 2 years in the per-protocol analysis.
MAP US Study (RHB-104)[7][8] RHB-104 (this compound 450 mg/day + Clarithromycin 950 mg/day + Clofazimine 100 mg/day)52 weeksWeek 26 remission (CDAI <150): 36.7% in the RHB-104 group vs. 22.4% in the placebo group (p=0.0048).

Table 2: Dosing and Administration in Key Clinical Trials

StudyThis compound DoseClarithromycin DoseClofazimine DoseOther
Shafran et al. (2002)[3] 150 mg twice daily250 mg twice daily-Accompanied by a probiotic.
Gui et al. (1997) 450 mg daily500 mg daily-Some patients also received a quinolone or clofazimine.
Borody et al. (2002)[4] 450 mg daily750 mg daily2 mg/kg daily-
Selby et al. (2007)[5][6] 450 mg daily750 mg daily50 mg dailyDose escalation for this compound and clarithromycin over 4 weeks.
MAP US Study (RHB-104)[7][8] 450 mg daily950 mg daily100 mg dailyAdministered as a fixed-dose combination capsule (RHB-104).
Experimental Protocols: Clinical Trials

A generalized workflow for the randomized controlled trials investigating this compound-based therapies is outlined below.

cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (CDAI, Endoscopy, Biomarkers) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Arm_A Active Treatment Arm (this compound Combination Therapy) Randomization->Arm_A Arm_B Placebo Arm Randomization->Arm_B Treatment_Period Treatment Period (e.g., 26-52 weeks) Arm_A->Treatment_Period Arm_B->Treatment_Period Monitoring Regular Monitoring (Adverse Events, CDAI) Treatment_Period->Monitoring Endpoint_Assessment Primary & Secondary Endpoint Assessment (e.g., Remission at Week 26) Monitoring->Endpoint_Assessment Data_Analysis Statistical Analysis Endpoint_Assessment->Data_Analysis

Caption: Generalized experimental workflow for a randomized controlled trial of this compound in Crohn's disease.

Detailed Methodologies:

  • Patient Population: Typically, studies enrolled adult patients with moderately to severely active Crohn's disease, defined by a Crohn's Disease Activity Index (CDAI) score in the range of 220-450.[7][9] Diagnosis was confirmed by endoscopic, radiographic, and/or histological evidence. In some earlier studies, patients were required to be refractory to conventional therapies.[4] The Shafran et al. (2002) study specifically selected patients who tested positive for antibodies against MAP p35 and p36 antigens.[3]

  • Intervention: Patients were randomized to receive either the active combination antibiotic therapy or a matching placebo for a predefined period.[5][7] Concomitant stable doses of some standard CD medications like 5-ASA compounds, corticosteroids (at low doses), and immunomodulators were often permitted.[9]

  • Outcome Measures:

    • Primary Endpoint: The most common primary endpoint was clinical remission, typically defined as a CDAI score of less than 150, at a specific time point (e.g., 26 weeks).[7]

    • Secondary Endpoints: These often included clinical response (a significant reduction in CDAI, e.g., by ≥100 points), endoscopic response and remission, changes in inflammatory biomarkers (e.g., C-reactive protein, fecal calprotectin), and steroid-sparing effects.[3][7]

  • MAP-Specific Assessments:

    • Serological Testing: The Shafran et al. (2002) study utilized an immunoblotting technique to detect serum antibodies against recombinant p35 and p36 antigens of MAP to select patients.[3]

    • MAP Culture: The MAP US study included the culture of MAP from whole blood (buffy coat) at baseline and subsequent time points to assess the microbiological response to therapy.[10]

Preclinical and In Vitro Research

Preclinical and in vitro studies have been crucial in establishing the scientific basis for the clinical investigation of this compound in Crohn's disease.

In Vitro Susceptibility of MAP to this compound

In vitro studies have been conducted to determine the minimum inhibitory concentrations (MICs) of various antibiotics, including this compound, against clinical isolates of MAP.

Table 3: In Vitro Susceptibility of M. avium subsp. paratuberculosis (MAP) to this compound

StudyMethodThis compound MIC Range (µg/mL)Comparator (Rifampicin) MIC Range (µg/mL)Key Findings
Krishnan et al. (2009)[5][11] BACTEC™ MGIT™ 960 system, BACTEC™ 460TB system, Agar dilutionNot explicitly stated for this compound alone, but tested in combination.0.5 - >2The MGIT system was found to be a reliable method for rapid drug susceptibility testing of MAP.
Saito et al. (1988)[12] Agar dilution (on M. avium complex)Generally lower than rifampicin (B610482)Generally higher than this compoundThis compound showed higher in vitro activity against M. avium complex compared to rifampicin.
Woodley et al. (1986)[13] Not specified (on M. avium complex)1.0 µg/mL inhibited 81.3% of strains1.0 µg/mL inhibited 5.8% of strainsThis compound was significantly more active against M. avium complex than rifampicin.

Experimental Protocol: In Vitro Susceptibility Testing (Generalized)

A generalized protocol for determining the MIC of this compound against MAP is as follows:

  • Bacterial Culture: MAP strains are cultured in a specialized medium such as Middlebrook 7H9 broth supplemented with mycobactin (B74219) J.[5]

  • Inoculum Preparation: A standardized inoculum of MAP is prepared to a specific turbidity (e.g., equivalent to a 0.5 McFarland standard).[5]

  • Drug Dilutions: Serial dilutions of this compound are prepared in the culture medium.

  • Incubation: The MAP inoculum is added to the drug dilutions and incubated at 37°C for an extended period (weeks to months) due to the slow growth of MAP.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that inhibits visible growth of MAP. This can be assessed using automated systems like the BACTEC MGIT 960, which measures oxygen consumption as an indicator of bacterial growth.[5]

Animal Models of Crohn's Disease

While specific studies detailing the use of this compound in animal models of Crohn's disease are not abundant in the initial search results, common models used for IBD research include:

  • Dextran Sulfate Sodium (DSS)-induced colitis: Administration of DSS in the drinking water of rodents leads to acute or chronic colitis that mimics some features of ulcerative colitis.

  • 2,4,6-Trinitrobenzene sulfonic acid (TNBS)-induced colitis: Intra-rectal administration of the haptenating agent TNBS induces a T-cell mediated transmural inflammation that shares some characteristics with Crohn's disease.[1]

  • Spontaneous Colitis Models: Genetically engineered mouse models, such as IL-10 knockout mice, spontaneously develop chronic intestinal inflammation.[14]

A hypothetical experimental workflow for testing this compound in a DSS-induced colitis model is presented below.

cluster_induction Colitis Induction cluster_treatment Treatment cluster_monitoring Monitoring & Assessment Mice Select Mouse Strain (e.g., C57BL/6) Acclimatization Acclimatization Period Mice->Acclimatization DSS_Admin Administer DSS in Drinking Water (e.g., 2-3% for 5-7 days) Acclimatization->DSS_Admin Grouping Randomize into Groups DSS_Admin->Grouping Control Control Group (Vehicle) Grouping->Control Rifabutin_Group This compound Treatment Group (Oral Gavage) Grouping->Rifabutin_Group Daily_Monitoring Daily Monitoring (Weight, Stool Consistency, Bleeding) Control->Daily_Monitoring Rifabutin_Group->Daily_Monitoring DAI Calculate Disease Activity Index (DAI) Daily_Monitoring->DAI Sacrifice Sacrifice at Endpoint DAI->Sacrifice Tissue_Harvest Harvest Colon Tissue Sacrifice->Tissue_Harvest Analysis Histological Analysis, Myeloperoxidase Assay, Cytokine Profiling Tissue_Harvest->Analysis

Caption: Hypothetical experimental workflow for evaluating this compound in a DSS-induced colitis mouse model.

Mechanism of Action: Beyond Antimicrobial Effects

While the primary proposed mechanism of this compound in Crohn's disease is its anti-MAP activity, emerging evidence suggests that rifamycins (B7979662) may also possess immunomodulatory properties.

Pregnane X Receptor (PXR) Activation and NF-κB Inhibition

Rifamycins, including rifaximin (B1679331) (a related compound), have been shown to be agonists of the Pregnane X Receptor (PXR).[1][15][16] PXR is a nuclear receptor that plays a role in xenobiotic metabolism and has been implicated in the regulation of intestinal inflammation.

Activation of PXR has been shown to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[16][17] The NF-κB pathway is a central regulator of inflammation and is known to be hyperactivated in the intestinal mucosa of patients with Crohn's disease, leading to the overproduction of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[18][19][20]

The proposed signaling pathway is as follows:

This compound This compound PXR Pregnane X Receptor (PXR) This compound->PXR Agonist PXR_activation PXR Activation & Nuclear Translocation PXR->PXR_activation IkappaB IκBα PXR_activation->IkappaB IKK IKK Complex IKK->IkappaB Phosphorylates for Degradation NFkB NF-κB (p50/p65) IkappaB->NFkB NFkB_translocation NF-κB Nuclear Translocation NFkB->NFkB_translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) NFkB_translocation->Proinflammatory_Genes Induces Inflammation Intestinal Inflammation Proinflammatory_Genes->Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory_Stimuli->IKK Activates

Caption: Proposed immunomodulatory signaling pathway of this compound via PXR activation and subsequent inhibition of the NF-κB pathway.

This dual mechanism of action—direct antimicrobial activity against a potential trigger (MAP) and a potential anti-inflammatory effect through PXR activation—makes this compound an intriguing candidate for further investigation in Crohn's disease.

Conclusion and Future Directions

Early-stage research provides a compelling rationale for the investigation of this compound-based combination therapy in patients with Crohn's disease, particularly those with evidence of MAP infection. Clinical trials have demonstrated a signal of efficacy, although the long-term benefits remain a subject of debate. The potential immunomodulatory effects of this compound via PXR activation open up new avenues for research beyond its antimicrobial properties.

Future research should focus on:

  • Patient Stratification: Developing reliable and widely available diagnostics for MAP infection to identify patients most likely to respond to anti-MAP therapy.

  • Optimizing Treatment Regimens: Further studies are needed to determine the optimal combination of antibiotics, dosages, and duration of treatment.

  • Elucidating Mechanisms: More research is required to fully understand the immunomodulatory effects of this compound and its role in modulating the gut microbiome in Crohn's disease.

  • Large-Scale, Long-Term Trials: Well-designed, adequately powered, and long-term randomized controlled trials are needed to definitively establish the role of this compound-based therapy in inducing and maintaining remission in Crohn's disease.

References

Methodological & Application

Application Notes and Protocols for Rifabutin Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed methodologies for determining the susceptibility of Mycobacterium tuberculosis complex (MTBC) and other mycobacteria to rifabutin (B1679326). The information compiled herein is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the World Health Organization (WHO), supplemented with data from relevant research publications.

Introduction

This compound, a semisynthetic ansamycin (B12435341) antibiotic, is a crucial component in the treatment of tuberculosis, particularly in patients who cannot tolerate rifampin or have infections caused by rifampin-resistant, this compound-susceptible strains of MTBC. Accurate susceptibility testing is paramount for effective treatment and to prevent the development of further drug resistance. This document outlines the principles, procedures, and interpretation of various methods for this compound susceptibility testing.

I. Phenotypic Susceptibility Testing Methods

Phenotypic methods directly assess the ability of a microorganism to grow in the presence of a specific antimicrobial agent. The primary methods for this compound susceptibility testing of MTBC are broth microdilution and the agar (B569324) proportion method.

A. Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized inoculum of the test organism is introduced into a series of wells containing serial twofold dilutions of this compound in a liquid growth medium. Following incubation, the lowest concentration of the drug that prevents visible growth is recorded as the MIC.

Detailed Protocol: Broth Microdilution for M. tuberculosis

1. Media and Reagents:

  • Middlebrook 7H9 broth base supplemented with 10% oleic acid-albumin-dextrose-catalase (OADC) and 0.2% glycerol.
  • This compound powder (analytical grade).
  • Sterile distilled water or other appropriate solvent for drug stock solution preparation.
  • Sterile saline with 0.05% Tween 80.

2. Preparation of this compound Stock and Working Solutions:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., dimethyl sulfoxide (B87167) [DMSO]).
  • Further dilute the stock solution in sterile distilled water to create working solutions for preparing the final drug concentrations in the microtiter plates.

3. Inoculum Preparation:

  • From a fresh culture of M. tuberculosis on Löwenstein-Jensen or Middlebrook 7H10/7H11 agar, transfer colonies to a tube containing sterile saline with Tween 80 and glass beads.
  • Vortex for 1-2 minutes to create a homogeneous suspension.
  • Allow large particles to settle for 30-60 minutes.
  • Adjust the turbidity of the supernatant to match a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁷ to 1 x 10⁸ colony-forming units (CFU)/mL.
  • Prepare a 1:100 dilution of the adjusted suspension in 7H9 broth to achieve a final inoculum concentration of approximately 1 x 10⁵ CFU/mL.

4. Microtiter Plate Preparation and Inoculation:

  • Use sterile 96-well U-bottom microtiter plates.
  • Dispense 100 µL of supplemented 7H9 broth into each well.
  • Add appropriate volumes of the this compound working solutions to the first well of each row to achieve the highest desired concentration, and then perform serial twofold dilutions across the plate.
  • The final volume in each well after inoculation will be 200 µL.
  • Include a drug-free well as a growth control and an uninoculated well as a sterility control.
  • Inoculate each well (except the sterility control) with 100 µL of the final standardized inoculum.

5. Incubation:

  • Seal the plates in a plastic bag to prevent evaporation.
  • Incubate at 37°C in a CO₂-enriched atmosphere (5-10% CO₂) if desired, although not strictly necessary for M. tuberculosis.
  • Incubate for 7 to 21 days, or until growth is clearly visible in the growth control well.

6. Reading and Interpreting Results:

  • Read the plates visually using a reading mirror or a microplate reader.
  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria.

B. Agar Proportion Method

The agar proportion method is a semi-quantitative method considered the "gold standard" for M. tuberculosis susceptibility testing.[1]

Principle: A standardized inoculum of the test organism is plated onto drug-free control medium and medium containing a critical concentration of the drug. Resistance is defined as growth on the drug-containing medium that is greater than 1% of the growth on the drug-free control medium.

Detailed Protocol: Agar Proportion for M. tuberculosis

1. Media and Reagents:

  • Middlebrook 7H10 or 7H11 agar base supplemented with 10% OADC and 0.5% glycerol.
  • This compound powder.
  • Sterile distilled water or appropriate solvent.

2. Preparation of Drug-Containing Media:

  • Prepare a stock solution of this compound.
  • Add the appropriate volume of the stock solution to molten and cooled (45-50°C) agar medium to achieve the desired critical concentration.
  • Pour the agar into quadrant petri dishes or standard petri dishes. One quadrant or plate should be drug-free to serve as a control.

3. Inoculum Preparation:

  • Prepare a bacterial suspension adjusted to a 1.0 McFarland standard as described for the broth microdilution method.
  • Prepare two dilutions of this suspension: 10⁻² and 10⁻⁴ in sterile saline with Tween 80.

4. Inoculation and Incubation:

  • Inoculate the drug-free control quadrant/plate with 100 µL of both the 10⁻² and 10⁻⁴ dilutions.
  • Inoculate the this compound-containing quadrant/plate with 100 µL of the 10⁻² dilution.
  • Allow the inoculum to be absorbed into the agar.
  • Seal the plates in CO₂-permeable bags.
  • Incubate at 37°C in a 5-10% CO₂ atmosphere for 3 to 4 weeks.

5. Reading and Interpreting Results:

  • Count the number of colonies on the drug-free and drug-containing media.
  • Calculate the percentage of resistant colonies: (Number of colonies on drug medium / Number of colonies on control medium) x 100
  • An isolate is considered resistant if the proportion of resistant colonies is ≥1%.

C. Disk Diffusion Method

The disk diffusion method is not routinely recommended for the susceptibility testing of slow-growing mycobacteria like M. tuberculosis due to their long incubation times and specific growth requirements. Standardization of this method for this compound against MTBC is not well-established by major organizations like CLSI or EUCAST. However, the general principles are outlined below for informational purposes.

Principle: A paper disk impregnated with a known amount of this compound is placed on an agar plate inoculated with the test organism. The drug diffuses from the disk into the agar, creating a concentration gradient. After incubation, the diameter of the zone of growth inhibition around the disk is measured.

General Protocol (Not Standardized for M. tuberculosis)

1. Media and Reagents:

  • Mueller-Hinton agar supplemented with 5% sheep blood or other suitable medium for mycobacteria.
  • This compound disks (concentration to be determined and standardized).
  • Sterile saline with Tween 80.

2. Inoculum Preparation:

  • Prepare a standardized inoculum (e.g., 0.5 McFarland) from a pure culture.

3. Inoculation and Disk Application:

  • Evenly inoculate the surface of the agar plate with the standardized bacterial suspension using a sterile swab.
  • Aseptically apply the this compound disk to the center of the inoculated plate.

4. Incubation:

  • Incubate under appropriate conditions (temperature, CO₂) for the required duration for the specific mycobacterial species.

5. Reading and Interpretation:

  • Measure the diameter of the zone of inhibition in millimeters.
  • Interpretation would require established zone diameter breakpoints (susceptible, intermediate, resistant), which are currently not available for this compound against M. tuberculosis.

II. Molecular Methods for Resistance Detection

Molecular methods detect the genetic mutations associated with drug resistance, providing a rapid alternative or supplement to phenotypic testing. For this compound, resistance is primarily associated with mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase.[2]

A. Line Probe Assays (LPAs)

Principle: LPAs are based on the amplification of the target gene region (rpoB in this case) followed by hybridization of the amplicons to specific oligonucleotide probes immobilized on a strip. The pattern of hybridization reveals the presence of wild-type or mutant sequences. The GenoType MTBDRplus is a commonly used LPA that can detect rifampin resistance, and some mutations detected by this assay can also infer this compound susceptibility.[2]

Protocol Overview (GenoType MTBDRplus):

  • DNA Extraction: Extract DNA from a cultured isolate or directly from a clinical specimen.

  • PCR Amplification: Perform a multiplex PCR to amplify the rpoB gene.

  • Hybridization: Denature the PCR products and hybridize them to the probes on the LPA strip.

  • Detection: Add a conjugate and substrate to visualize the hybridization pattern.

  • Interpretation: Interpret the banding pattern according to the manufacturer's instructions to identify specific mutations or the absence thereof.

B. DNA Sequencing

Principle: Direct sequencing of the rpoB gene, particularly the rifampin resistance-determining region (RRDR), provides the most comprehensive information about mutations. This can be achieved through Sanger sequencing or next-generation sequencing (NGS).

Protocol Overview (Sanger Sequencing):

  • DNA Extraction: Extract high-quality DNA from the mycobacterial culture.

  • PCR Amplification: Amplify the rpoB RRDR using specific primers.

  • Sequencing Reaction: Perform a cycle sequencing reaction using fluorescently labeled dideoxynucleotides.

  • Sequence Analysis: Analyze the sequence data using appropriate software to identify any nucleotide changes compared to the wild-type sequence.

III. Data Presentation and Interpretation

A. Quantitative Data Summary

The following tables summarize the critical concentrations and MIC breakpoints for this compound against Mycobacterium tuberculosis.

Table 1: Critical Concentrations for this compound Susceptibility Testing of M. tuberculosis

MethodMediumCritical Concentration (µg/mL)Organization
Agar ProportionMiddlebrook 7H100.5CLSI[3]
Agar ProportionMiddlebrook 7H110.5CLSI[3]
Broth MicrodilutionMiddlebrook 7H90.125WHO[4]
Löwenstein-JensenEgg-based20Research Study[5]

Table 2: Interpretive Criteria for this compound MICs (µg/mL) against M. tuberculosis

OrganizationMethod/MediumSusceptibleIntermediateResistant
CLSIAgar Proportion (7H10/7H11)≤ 0.5-> 0.5
WHOBroth Microdilution (7H9)≤ 0.125-> 0.125

Note: Interpretive criteria can vary and are subject to updates. Always refer to the latest guidelines from the respective organizations.

B. Quality Control

Quality control is essential to ensure the accuracy and reproducibility of susceptibility testing results. The reference strain M. tuberculosis H37Rv (ATCC 27294) is typically used.

Table 3: Quality Control Ranges for this compound against M. tuberculosis H37Rv (ATCC 27294)

MethodMediumQC MIC Range (µg/mL)
Broth MicrodilutionMiddlebrook 7H90.03 - 0.125[6]

Note: Laboratories should establish their own internal quality control ranges based on repeated testing.

IV. Visualizations

A. Experimental Workflow Diagrams

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_plate Plate Setup cluster_read Incubation & Reading cluster_report Reporting prep_media Prepare 7H9 Broth + Supplements dispense_broth Dispense Broth to 96-well Plate prep_media->dispense_broth prep_drug Prepare this compound Stock & Dilutions serial_dilute Perform Serial Drug Dilutions prep_drug->serial_dilute prep_inoculum Prepare 0.5 McFarland Inoculum Suspension inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate dispense_broth->serial_dilute serial_dilute->inoculate incubate Incubate at 37°C (7-21 days) inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic interpret Interpret Result (Susceptible/Resistant) read_mic->interpret report Report MIC and Interpretation interpret->report

Caption: Workflow for this compound Broth Microdilution Susceptibility Testing.

AgarProportionWorkflow cluster_prep Preparation cluster_plate Inoculation cluster_read Incubation & Analysis cluster_report Reporting prep_media Prepare 7H10/7H11 Agar (with and without this compound) inoculate_control Inoculate Control Plate (10⁻² & 10⁻⁴ dilutions) prep_media->inoculate_control inoculate_drug Inoculate Drug Plate (10⁻² dilution) prep_media->inoculate_drug prep_inoculum Prepare 1.0 McFarland Inoculum & Dilutions prep_inoculum->inoculate_control prep_inoculum->inoculate_drug incubate Incubate at 37°C, 5-10% CO₂ (3-4 weeks) inoculate_control->incubate inoculate_drug->incubate count_colonies Count Colonies on Control & Drug Plates incubate->count_colonies calculate_proportion Calculate % Resistance count_colonies->calculate_proportion interpret Interpret Result (Resistant if ≥1%) calculate_proportion->interpret report Report as Susceptible or Resistant interpret->report

Caption: Workflow for this compound Agar Proportion Susceptibility Testing.

B. Logical Relationship Diagram

ResistanceMechanism cluster_drug Drug Action cluster_resistance Resistance Mechanism This compound This compound rna_poly RNA Polymerase (encoded by rpoB gene) This compound->rna_poly Binds to transcription Transcription (RNA Synthesis) rna_poly->transcription Inhibits protein_synthesis Protein Synthesis transcription->protein_synthesis Leads to bacterial_growth Bacterial Growth & Survival protein_synthesis->bacterial_growth Essential for mutation Mutation in rpoB gene altered_poly Altered RNA Polymerase mutation->altered_poly Results in altered_poly->this compound Prevents binding of altered_poly->transcription Allows continued

Caption: Mechanism of Action and Resistance to this compound.

V. Conclusion

The choice of susceptibility testing method for this compound depends on the laboratory's resources, expertise, and the clinical context. Broth microdilution provides quantitative MIC data, which can be valuable for guiding therapy. The agar proportion method remains a reliable, albeit more labor-intensive, reference method. Molecular methods offer rapid detection of resistance-associated mutations and are increasingly used as a first-line screening tool. Regardless of the method employed, adherence to standardized protocols and rigorous quality control are essential for accurate and clinically relevant results.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Rifabutin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Rifabutin (B1679326) in bulk drug and pharmaceutical dosage forms. The described method is simple, accurate, precise, and suitable for routine quality control and research applications.

Introduction

This compound is a semi-synthetic ansamycin (B12435341) antibiotic primarily used in the treatment of tuberculosis, particularly in HIV-positive patients.[1][2] It functions by inhibiting the DNA-dependent RNA polymerase in susceptible bacteria, thereby suppressing RNA synthesis and leading to cell death.[1][3] Accurate and reliable quantification of this compound is crucial for ensuring the quality, efficacy, and safety of its pharmaceutical formulations. This document provides a comprehensive protocol for a reversed-phase HPLC (RP-HPLC) method for this compound analysis.

Mechanism of Action

This compound targets the β-subunit of the bacterial DNA-dependent RNA polymerase, a critical enzyme for the transcription of DNA into RNA.[4] By binding to this enzyme, this compound effectively blocks the initiation of transcription, preventing the synthesis of messenger RNA (mRNA) and subsequently halting protein production, which is essential for bacterial growth and replication.[4] This targeted action makes it a potent bactericidal agent against various mycobacteria.[4]

Rifabutin_Mechanism cluster_bacterium Bacterial Cell DNA Bacterial DNA mRNA mRNA DNA->mRNA Transcription RNA_Polymerase DNA-dependent RNA Polymerase (β-subunit) This compound This compound This compound->RNA_Polymerase Proteins Essential Proteins mRNA->Proteins Translation Cell_Death Bacterial Cell Death Proteins->Cell_Death Leads to

Caption: Mechanism of action of this compound.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis.[5][6]

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended Conditions
HPLC System Shimadzu LC-2010 HT or equivalent[7][8]
Column Phenomenex C8 Luna (250 x 4.6 mm, 5 µm) or C18 Zodiac-100 (150 x 4.6 mm, 5 µm)[5][9]
Mobile Phase Methanol (B129727): Water (75:25 v/v) OR Acetonitrile (B52724): 0.5% Trifluoroacetic Acid (70:30 v/v)[5][9]
Flow Rate 1.0 mL/min[7] or 1.2 mL/min[5][9]
Detection Wavelength 240 nm or 273 nm[9] or 275 nm[5] or 278 nm[7][10]
Injection Volume 20 µL
Column Temperature Ambient or 28°C[5]
Run Time 10 minutes
Preparation of Solutions

a. Mobile Phase Preparation:

  • Methanol:Water: Mix 750 mL of HPLC grade methanol with 250 mL of HPLC grade water. Filter through a 0.45 µm membrane filter and degas.

  • Acetonitrile:Trifluoroacetic Acid: Mix 700 mL of HPLC grade acetonitrile with 300 mL of 0.5% Trifluoroacetic Acid in water. Filter and degas.[5][9]

b. Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.[5] Add 0.5 mL of 0.1N HCl and sonicate for 15 minutes.[5][9] Make up the volume with distilled water.[5]

c. Working Standard Solutions: From the standard stock solution, prepare a series of dilutions ranging from 10 to 100 µg/mL with the mobile phase to construct a calibration curve.

d. Sample Preparation (from Capsules):

  • Weigh and finely powder the contents of twenty capsules to determine the average weight.[9]

  • Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 10 mL volumetric flask.[9]

  • Add 0.5 mL of 0.1N HCl and sonicate for 15 minutes.[9]

  • Dilute to volume with distilled water and filter the resulting solution through a 0.45 µm syringe filter.[9]

  • Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 30 µg/mL).[9]

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[6][9]

Table 2: Summary of Validation Parameters

ParameterResultReference
Linearity Range 10 - 100 µg/mL
Correlation Coefficient (r²) > 0.997
Accuracy (% Recovery) 99.22%[9]
Precision (%RSD) < 2%[5]
Limit of Detection (LOD) 5.01 µg/mL[9]
Limit of Quantification (LOQ) 15.19 µg/mL[9]
Retention Time ~4.8 - 5.5 min[7]

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound using the HPLC method.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Mobile Phase Preparation HPLC_System HPLC System Setup (Column, Flow Rate, Wavelength) Mobile_Phase->HPLC_System Standard_Prep Standard Solution Preparation Injection Inject Standard/Sample (20 µL) Standard_Prep->Injection Sample_Prep Sample Solution Preparation Sample_Prep->Injection HPLC_System->Injection Chromatogram Generate Chromatogram Injection->Chromatogram Peak_Integration Peak Area Integration Chromatogram->Peak_Integration Calibration_Curve Construct Calibration Curve (from Standards) Peak_Integration->Calibration_Curve Quantification Quantify this compound in Sample Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: HPLC workflow for this compound quantification.

Conclusion

The presented HPLC method is demonstrated to be simple, rapid, accurate, and precise for the quantification of this compound in bulk and pharmaceutical dosage forms. The short run time allows for the analysis of a large number of samples efficiently, making it highly suitable for routine analysis.

References

Application Notes and Protocols: Use of Rifabutin in Combination with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of rifabutin (B1679326) in combination with other antibiotics, focusing on its synergistic potential, clinical applications, and the methodologies used to assess its efficacy. The information is intended to guide research and development efforts in the field of infectious diseases, particularly in combating challenging mycobacterial infections.

Introduction to this compound Combination Therapy

This compound, a semi-synthetic ansamycin (B12435341) antibiotic, is a cornerstone in the treatment of various mycobacterial infections, including those caused by Mycobacterium tuberculosis and Mycobacterium avium complex (MAC). Its mechanism of action involves the inhibition of DNA-dependent RNA polymerase in susceptible bacteria, thereby preventing RNA synthesis and leading to cell death[1][2]. The increasing prevalence of drug-resistant mycobacterial strains necessitates the use of combination therapies to enhance efficacy, prevent the emergence of resistance, and shorten treatment durations. This compound is frequently used in multi-drug regimens due to its favorable pharmacokinetic profile and synergistic interactions with other antimicrobial agents.

Key Combination Therapies and Clinical Applications

This compound is most notably used in combination with other antibiotics for the treatment of MAC infections, particularly in immunocompromised patients, such as those with HIV/AIDS. It is also a critical component of treatment regimens for multidrug-resistant tuberculosis (MDR-TB).

Combination Therapy for Mycobacterium avium Complex (MAC)

Disseminated MAC infection is a significant cause of morbidity and mortality in individuals with advanced HIV infection. Standard treatment regimens typically involve a combination of a macrolide (clarithromycin or azithromycin), ethambutol (B1671381), and a rifamycin, often this compound.

  • This compound and Macrolides (Clarithromycin/Azithromycin): This combination forms the backbone of MAC treatment. Clarithromycin (B1669154) and this compound have demonstrated synergistic or additive effects against MAC isolates. In clinical trials, combination therapy with this compound and clarithromycin has been shown to be more effective than this compound alone in preventing MAC disease[3][4]. For instance, one study reported that combination therapy reduced the risk of MAC disease by 57% compared to this compound alone[5]. However, co-administration can lead to drug-drug interactions, with clarithromycin potentially increasing this compound levels, which can elevate the risk of adverse effects like uveitis. Therefore, dose adjustments are often necessary[6][7].

  • This compound and Ethambutol: The combination of this compound and ethambutol has shown additive and sometimes synergistic inhibitory effects against the majority of tested M. avium complex strains[6]. This combination is a standard component of multi-drug regimens for MAC infections.

Combination Therapy for Mycobacterium abscessus

Mycobacterium abscessus is an emerging pathogen known for its intrinsic resistance to many antibiotics. Recent studies have highlighted the potential of this compound in combination regimens.

  • This compound and Clarithromycin: This combination has demonstrated synergistic activity against M. abscessus, particularly in strains that harbor the inducible clarithromycin resistance gene erm(41). This compound appears to suppress the expression of this gene, thereby restoring susceptibility to clarithromycin[8].

  • This compound and Tigecycline (B611373): Synergy has also been observed between this compound and tigecycline against M. abscessus. This combination has been shown to have bactericidal activity and can reduce the minimum inhibitory concentration (MIC) of this compound to clinically achievable levels in the lungs[3].

Quantitative Data on this compound Combination Efficacy

The following tables summarize key quantitative data from in vitro and clinical studies on the efficacy of this compound in combination with other antibiotics.

Table 1: In Vitro Synergy of this compound Combinations against Mycobacterium abscessus

CombinationOrganismMethodFICI* RangeInterpretationReference
This compound + ClarithromycinM. abscessus (erm(41) positive)Checkerboard≤ 0.5Synergy[8]
This compound + ClarithromycinM. abscessus (erm(41) negative)Checkerboard0.5 - 4.0Indifference[8]
This compound + TigecyclineM. abscessusCheckerboard≤ 0.75Synergy[3]
This compound + AzithromycinM. abscessusCheckerboard0.5Synergy[3]
This compound + RoxithromycinM. abscessusCheckerboard0.375Synergy[3]
This compound + ImipenemM. abscessus subsp. abscessusCheckerboard≤ 0.5Synergy[9]
This compound + ImipenemM. abscessus subsp. massilienseCheckerboard≤ 0.5 (in 69% of isolates)Synergy[9]

*Fractional Inhibitory Concentration Index (FICI): ≤ 0.5 indicates synergy; > 0.5 to 4.0 indicates an additive or indifferent effect; > 4.0 indicates antagonism.

Table 2: Clinical Efficacy of this compound-Containing Regimens for MAC Infections

Treatment RegimenPatient PopulationOutcomeResultReference
This compound + ClarithromycinAIDS patientsPrevention of MAC disease57% risk reduction vs. This compound alone[5]
This compound + Ethambutol + Clofazimine/AmikacinAIDS patientsBlood culture sterilization46% to 92% of patients[6][7]
This compound + Isoniazid + Ethambutol + ClofazimineAIDS patientsCulture conversion at 6 months70%[10]
This compound + Clarithromycin + EthambutolAIDS patientsMicrobial clearance from blood69% (600 mg/d this compound), 58% (300 mg/d this compound)
This compound + Ethambutol + AmikacinHIV-infected patientsTreatment response22 out of 31 patients[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antibiotic synergy. Below are protocols for two key in vitro assays used to evaluate the efficacy of this compound combinations.

Protocol: Checkerboard Assay for Synergy Testing

The checkerboard assay is a microdilution method used to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

Objective: To determine the Fractional Inhibitory Concentration Index (FICI) of this compound in combination with another antibiotic against a specific mycobacterial strain.

Materials:

  • 96-well microtiter plates

  • Mycobacterial culture in logarithmic growth phase

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • This compound stock solution

  • Stock solution of the second antibiotic

  • Multichannel pipette

  • Incubator (37°C)

  • Plate reader (optional, for spectrophotometric reading)

  • Resazurin (B115843) solution (for visual endpoint determination)

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare serial twofold dilutions of this compound (Drug A) and the second antibiotic (Drug B) in 7H9 broth. The concentration range should typically span from 1/32 to 4 times the known MIC of each drug.

    • In a 96-well plate, add 50 µL of 7H9 broth to all wells.

    • Along the x-axis (e.g., columns 1-10), create a concentration gradient of Drug A. Add 50 µL of the highest concentration of Drug A to the first column and perform serial dilutions across the row.

    • Along the y-axis (e.g., rows A-G), create a concentration gradient of Drug B. Add 50 µL of the highest concentration of Drug B to the first row and perform serial dilutions down the column.

    • This creates a matrix of wells containing various combinations of Drug A and Drug B.

    • Include control wells: Drug A alone (row H), Drug B alone (column 11), and a drug-free growth control (column 12).

  • Inoculum Preparation:

    • Grow the mycobacterial strain in 7H9 broth to mid-log phase.

    • Adjust the turbidity of the culture to a 0.5 McFarland standard.

    • Dilute the adjusted inoculum in 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared inoculum to each well of the 96-well plate.

    • Seal the plate to prevent evaporation and incubate at 37°C. Incubation times will vary depending on the mycobacterial species (e.g., 7-14 days for M. tuberculosis, 5-7 days for M. abscessus).

  • Endpoint Determination:

    • Visual Reading: After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the drug(s) that prevents this color change.

    • Spectrophotometric Reading: Measure the optical density (OD) at a specific wavelength (e.g., 600 nm) using a plate reader. The MIC is defined as the lowest drug concentration that inhibits growth by at least 90% compared to the drug-free control.

  • FICI Calculation:

    • The FICI is calculated as follows: FICI = FIC of Drug A + FIC of Drug B where: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • The FICI value is interpreted as described in the footnote of Table 1.

Protocol: Time-Kill Curve Assay

Time-kill curve assays provide information on the bactericidal or bacteriostatic activity of an antibiotic combination over time.

Objective: To assess the rate of killing of a mycobacterial strain when exposed to this compound alone and in combination with another antibiotic.

Materials:

  • Mycobacterial culture in logarithmic growth phase

  • Middlebrook 7H9 broth with OADC supplement

  • This compound and the second antibiotic at desired concentrations (e.g., at their MICs, or multiples of the MIC)

  • Sterile culture tubes or flasks

  • Incubator with shaking capabilities (37°C)

  • Serial dilution tubes and Middlebrook 7H10 or 7H11 agar (B569324) plates

  • Sterile saline or PBS for dilutions

Procedure:

  • Inoculum Preparation:

    • Prepare a mid-log phase culture of the mycobacterial strain in 7H9 broth.

    • Dilute the culture to a starting inoculum of approximately 10^5 to 10^6 CFU/mL in several flasks.

  • Exposure to Antibiotics:

    • To the prepared flasks, add the antibiotics at the desired concentrations:

      • Flask 1: Growth control (no antibiotic)

      • Flask 2: this compound alone

      • Flask 3: Second antibiotic alone

      • Flask 4: this compound + second antibiotic

    • Incubate the flasks at 37°C with shaking.

  • Sampling and Viable Cell Counting:

    • At predetermined time points (e.g., 0, 24, 48, 72, 96, and 168 hours), withdraw an aliquot from each flask.

    • Perform serial tenfold dilutions of each aliquot in sterile saline or PBS.

    • Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto 7H10 or 7H11 agar plates in triplicate.

    • Incubate the plates at 37°C until colonies are visible (this can take several days to weeks for mycobacteria).

  • Data Analysis:

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point and condition.

    • Plot the log10 CFU/mL versus time for each condition.

    • Interpretation:

      • Bacteriostatic activity: A reduction of < 3-log10 in CFU/mL compared to the initial inoculum.

      • Bactericidal activity: A reduction of ≥ 3-log10 in CFU/mL compared to the initial inoculum.

      • Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.

      • Indifference: A < 2-log10 change in CFU/mL with the combination compared to the most active single agent.

      • Antagonism: A ≥ 2-log10 increase in CFU/mL with the combination compared to the most active single agent.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows described above.

Rifabutin_Mechanism_of_Action cluster_bacteria Bacterial Cell DNA DNA RNA_Polymerase DNA-dependent RNA Polymerase DNA->RNA_Polymerase Transcription mRNA mRNA RNA_Polymerase->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death This compound This compound This compound->RNA_Polymerase Inhibits

Caption: Mechanism of action of this compound.

Checkerboard_Assay_Workflow A Prepare serial dilutions of This compound (Drug A) and Drug B B Dispense into 96-well plate to create concentration matrix A->B D Inoculate plate with bacteria B->D C Prepare mycobacterial inoculum (0.5 McFarland standard) C->D E Incubate at 37°C D->E F Determine MIC (Visual or Spectrophotometric) E->F G Calculate FICI F->G H Interpret synergy, indifference, or antagonism G->H

Caption: Workflow for the Checkerboard Assay.

Time_Kill_Curve_Workflow A Prepare mycobacterial inoculum B Expose bacteria to: - No drug (control) - this compound alone - Drug B alone - this compound + Drug B A->B C Incubate with shaking at 37°C B->C D Collect samples at predetermined time points C->D 0, 24, 48, 72, 96, 168h E Perform serial dilutions and plate on agar D->E F Incubate plates and count CFU E->F G Plot log10 CFU/mL vs. time F->G H Determine bactericidal/bacteriostatic activity and synergy G->H

Caption: Workflow for the Time-Kill Curve Assay.

Drug_Interaction_Pathway cluster_liver Hepatocyte (Liver Cell) CYP3A4 CYP3A4 Enzyme Metabolites Metabolites CYP3A4->Metabolites This compound This compound This compound->CYP3A4 Induces This compound->Metabolites Metabolized by Other_Drug Other Drug (e.g., Clarithromycin) Other_Drug->CYP3A4 Inhibits

Caption: this compound and CYP3A4 drug interaction pathway.

Conclusion

This compound, when used in combination with other antibiotics, remains a vital tool in the management of complex mycobacterial infections. Understanding the synergistic interactions and employing standardized in vitro assays are crucial for optimizing treatment regimens and overcoming the challenges of antimicrobial resistance. The protocols and data presented here provide a foundation for researchers and drug development professionals to further explore and harness the potential of this compound-based combination therapies.

References

Application Notes and Protocols for Rifabutin-Loaded Nanoparticles for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of rifabutin-loaded nanoparticles. The aim is to facilitate the development of targeted drug delivery systems for diseases such as tuberculosis, where intracellular pathogens reside within macrophages.

Introduction

This compound (B1679326) is a crucial antimycobacterial agent, but its clinical efficacy can be hampered by poor solubility, systemic side effects, and the need for frequent administration. Encapsulating this compound into nanoparticles offers a promising strategy to overcome these limitations. Nanoparticulate systems can enhance drug solubility, prolong circulation time, and facilitate targeted delivery to infected cells, particularly alveolar macrophages, which are primary reservoirs for Mycobacterium tuberculosis. This document outlines the synthesis and evaluation of two common types of this compound-loaded nanoparticles: Solid Lipid Nanoparticles (SLNs) and Polymeric Nanoparticles.

Data Presentation: Physicochemical Characteristics of this compound-Loaded Nanoparticles

The following tables summarize quantitative data from various studies on this compound-loaded nanoparticles, providing a comparative overview of their key characteristics.

Table 1: this compound-Loaded Solid Lipid Nanoparticles (SLNs)

Formulation Code/Lipid MatrixParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Glyceryl Dibehenate250 ± 3.00.439Not Reported89.6 ± 0.6Not Reported--INVALID-LINK--1]
Glyceryl Tristearate242 ± 3.8Not ReportedNot Reported89.4 ± 0.4Not Reported[1]
Tristearin and Soya Lecithin251 ± 5.1Not ReportedNot Reported87.8 ± 1.2Not Reported[1]
Generic SLN305-3250.26-0.36Not Reported62.45-70.15Not Reported[2]

Table 2: this compound-Loaded Polymeric Nanoparticles

PolymerParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Gelatin264 ± 11.20.241 ± 0.011Not ReportedNot ReportedNot Reported[3]
Mannosylated Gelatin373 ± 23Not ReportedNot ReportedNot ReportedNot Reported[3]

Experimental Protocols

This section provides detailed, step-by-step protocols for the preparation and evaluation of this compound-loaded nanoparticles.

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Lipid Dispersion Method

This protocol is adapted from the lipid dispersion method, a widely used technique for SLN preparation.[1][4]

Materials:

  • This compound

  • Solid Lipid (e.g., Glyceryl monostearate, Tristearin)

  • Lecithin (e.g., Soya lecithin)

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • Organic Solvent (e.g., Methanol, Chloroform)

  • Double distilled water

Equipment:

  • Magnetic stirrer with heating plate

  • High-speed homogenizer or probe sonicator

  • Water bath

  • Centrifuge

  • Lyophilizer (optional)

Protocol:

  • Preparation of the Lipid Phase:

    • Accurately weigh the solid lipid and lecithin.

    • Dissolve the weighed lipids in a suitable organic solvent or melt them by heating to 5-10°C above the lipid's melting point.

    • Add the accurately weighed this compound to the lipid phase and stir until completely dissolved. Maintain the temperature.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in double distilled water to the desired concentration.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot lipid phase dropwise to the hot aqueous phase under continuous high-speed homogenization (e.g., 12,000 rpm) or probe sonication for a specified time (e.g., 10-15 minutes). This forms a hot oil-in-water (o/w) emulsion.

  • Nanoparticle Formation:

    • Rapidly cool the hot nanoemulsion in an ice bath under gentle stirring. This causes the lipid to precipitate, forming solid lipid nanoparticles.

  • Purification and Collection:

    • Centrifuge the SLN dispersion at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes) to separate the nanoparticles from the aqueous medium.

    • Wash the pellet with double distilled water to remove any unentrapped drug and excess surfactant.

    • Resuspend the washed SLNs in a small volume of water.

  • Lyophilization (Optional):

    • For long-term storage, the SLN suspension can be lyophilized. A cryoprotectant (e.g., trehalose, mannitol) should be added before freezing to prevent particle aggregation.

Preparation of this compound-Loaded Polymeric Nanoparticles by Double Desolvation Method

This protocol is suitable for preparing gelatin-based nanoparticles.[3]

Materials:

Equipment:

  • Magnetic stirrer with heating plate

  • Centrifuge

Protocol:

  • Gelatin Solution Preparation:

    • Dissolve a specific amount of gelatin (e.g., 2% w/v) in double distilled water at a controlled temperature (e.g., 40°C) with continuous stirring.

  • First Desolvation:

    • Add a desolvating agent, such as acetone, to the gelatin solution to precipitate the high molecular weight gelatin.

  • Separation and Redissolution:

    • Isolate the precipitated gelatin and redissolve it in double distilled water containing the desired amount of this compound.

  • Second Desolvation:

    • Add acetone again to the this compound-gelatin solution to form nanoparticles.

  • Cross-linking:

    • Add a specific volume of glutaraldehyde solution to the nanoparticle suspension and stir for a defined period (e.g., 12 hours) to cross-link the gelatin nanoparticles.

  • Purification:

    • Stop the cross-linking reaction by adding a suitable quenching agent (e.g., sodium metabisulfite).

    • Centrifuge the nanoparticle suspension to separate the nanoparticles.

    • Wash the nanoparticles repeatedly with water to remove any unreacted cross-linker and unentrapped drug.

  • Final Product:

    • Resuspend the purified nanoparticles in water or lyophilize for storage.

Characterization of Nanoparticles

3.3.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and PDI. Laser Doppler Anemometry is used to measure the zeta potential, which indicates the surface charge and stability of the nanoparticle suspension.

  • Protocol:

    • Dilute the nanoparticle suspension with double distilled water to an appropriate concentration.

    • Transfer the diluted sample to a disposable cuvette.

    • Analyze the sample using a Zetasizer or a similar instrument.

    • Record the Z-average diameter, PDI, and zeta potential. Perform measurements in triplicate.

3.3.2. Encapsulation Efficiency (EE) and Drug Loading (DL)

  • Principle: The amount of drug encapsulated within the nanoparticles is determined indirectly by measuring the amount of free drug in the supernatant after centrifugation.

  • Protocol:

    • Centrifuge a known amount of the nanoparticle suspension at high speed.

    • Carefully collect the supernatant.

    • Quantify the amount of free this compound in the supernatant using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • Calculate EE and DL using the following formulas:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

In Vitro Drug Release Study by Dialysis Bag Method

This protocol assesses the release kinetics of this compound from the nanoparticles.[5][6]

Materials:

  • This compound-loaded nanoparticle suspension

  • Dialysis membrane (with a molecular weight cut-off, e.g., 12-14 kDa, that allows free drug to pass but retains nanoparticles)

  • Phosphate Buffered Saline (PBS, pH 7.4, or other relevant release medium)

  • Magnetic stirrer

Protocol:

  • Membrane Preparation:

    • Cut the dialysis membrane to the desired length and activate it according to the manufacturer's instructions.

  • Loading the Dialysis Bag:

    • Accurately pipette a specific volume of the this compound-loaded nanoparticle suspension into the dialysis bag.

    • Securely close both ends of the bag.

  • Release Study:

    • Immerse the dialysis bag in a beaker containing a known volume of release medium (e.g., 100 mL of PBS, pH 7.4).

    • Place the beaker on a magnetic stirrer and maintain a constant temperature (e.g., 37°C) and stirring speed (e.g., 100 rpm) to ensure sink conditions.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium.

  • Quantification:

    • Analyze the concentration of this compound in the collected samples using a suitable analytical method (UV-Vis or HPLC).

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point and plot it against time.

Cellular Uptake Study in Macrophages

This protocol evaluates the ability of macrophages to internalize the nanoparticles.[7]

Materials:

  • Macrophage cell line (e.g., RAW 264.7, J774A.1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Fluorescently labeled nanoparticles (e.g., loaded with Coumarin-6) or this compound-loaded nanoparticles

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer

  • Fluorescence microscope or flow cytometer

Protocol:

  • Cell Seeding:

    • Seed the macrophage cells in a suitable culture plate (e.g., 24-well plate) at a specific density and allow them to adhere overnight.

  • Nanoparticle Treatment:

    • Remove the old medium and add fresh medium containing the fluorescently labeled or this compound-loaded nanoparticles at a predetermined concentration.

    • Incubate the cells for different time periods (e.g., 1, 2, 4 hours).

  • Washing:

    • After incubation, remove the medium containing the nanoparticles and wash the cells three times with cold PBS to remove any non-internalized nanoparticles.

  • Qualitative Analysis (Fluorescence Microscopy):

    • For fluorescently labeled nanoparticles, visualize the cells under a fluorescence microscope to observe intracellular uptake.

  • Quantitative Analysis (Flow Cytometry or Lysis):

    • Flow Cytometry: Detach the cells, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.

    • Lysis and Quantification: Lyse the cells with a suitable lysis buffer. Quantify the amount of intracellular this compound using HPLC.

Visualizations

Experimental Workflows

Nanoparticle_Preparation_Workflow cluster_lipid Lipid Phase cluster_aqueous Aqueous Phase Lipid Lipid/Polymer + this compound Solvent Organic Solvent / Heat Lipid->Solvent Dissolve Emulsification Emulsification (Homogenization/Sonication) Solvent->Emulsification Aqueous Water + Surfactant Aqueous->Emulsification Cooling Cooling / Precipitation Emulsification->Cooling Purification Purification (Centrifugation/Washing) Cooling->Purification FinalProduct Nanoparticle Suspension Purification->FinalProduct

Caption: Workflow for the preparation of this compound-loaded nanoparticles.

Characterization_Workflow cluster_physicochemical Physicochemical Characterization cluster_morphological Morphological Characterization Start Nanoparticle Suspension DLS Dynamic Light Scattering (DLS) Start->DLS Zeta Zeta Potential Analysis Start->Zeta EE_DL Encapsulation Efficiency (EE) & Drug Loading (DL) Analysis Start->EE_DL TEM_SEM TEM / SEM Start->TEM_SEM Results Characterization Data DLS->Results Zeta->Results EE_DL->Results TEM_SEM->Results

Caption: Workflow for the characterization of this compound-loaded nanoparticles.

InVitro_Release_Workflow Start Nanoparticle Suspension DialysisBag Load into Dialysis Bag Start->DialysisBag ReleaseMedium Immerse in Release Medium (e.g., PBS, 37°C) DialysisBag->ReleaseMedium Sampling Collect Samples at Time Intervals ReleaseMedium->Sampling Quantification Quantify this compound (HPLC/UV-Vis) Sampling->Quantification DataAnalysis Plot Cumulative Release vs. Time Quantification->DataAnalysis

Caption: Workflow for the in vitro drug release study.

Cellular_Uptake_Workflow cluster_analysis Analysis SeedCells Seed Macrophage Cells Treat Treat with Nanoparticles SeedCells->Treat Incubate Incubate for Specific Time Treat->Incubate Wash Wash to Remove External Nanoparticles Incubate->Wash Microscopy Fluorescence Microscopy (Qualitative) Wash->Microscopy FlowCytometry Flow Cytometry (Quantitative) Wash->FlowCytometry Lysis Cell Lysis & HPLC (Quantitative) Wash->Lysis Results Cellular Uptake Data Microscopy->Results FlowCytometry->Results Lysis->Results

Caption: Workflow for the cellular uptake study in macrophages.

References

Application Notes and Protocols for In Vitro Induction of Rifabutin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for inducing Rifabutin (B1679326) resistance in mycobacteria, primarily focusing on Mycobacterium tuberculosis, in a laboratory setting. The information is intended to guide researchers in generating resistant strains for mechanism of action studies, drug discovery, and the development of novel diagnostic tools.

Introduction

This compound, a semisynthetic derivative of rifamycin (B1679328) S, is a key antimicrobial agent used in the treatment of tuberculosis, particularly in HIV-co-infected patients due to its favorable drug-drug interaction profile.[1][2] It functions by inhibiting the bacterial DNA-dependent RNA polymerase, an enzyme essential for transcription.[3][4] The emergence of this compound resistance poses a significant challenge to effective tuberculosis control. Understanding the mechanisms of resistance and developing methods to study them in vitro are crucial for the development of new anti-tubercular agents and treatment strategies.

The primary mechanism of resistance to this compound, as with other rifamycins, involves mutations in the β-subunit of the RNA polymerase, encoded by the rpoB gene.[3][4] A specific 81-bp region of this gene, known as the Rifampin Resistance-Determining Region (RRDR), is a hotspot for mutations that confer resistance.[1][2][3] While many mutations in this region lead to cross-resistance with Rifampin, some specific mutations can result in Rifampin resistance while maintaining susceptibility to this compound.[5][6][7]

These protocols detail two primary methods for generating this compound-resistant mutants in vitro: gradient plating and serial passage. These methods allow for the selection and characterization of resistant isolates, providing valuable insights into the genetic basis of resistance.

Data Presentation: Quantitative Analysis of this compound Resistance

The following tables summarize the relationship between specific rpoB mutations and the Minimum Inhibitory Concentrations (MICs) of this compound and Rifampin, as reported in various studies. This data is crucial for characterizing newly generated resistant mutants.

Table 1: High-Level this compound Resistance Associated with Specific rpoB Mutations

rpoB Codon MutationRifampin (RIF) MIC (µg/mL)This compound (RFB) MIC (µg/mL)Reference(s)
S531L>160>5[3]
H526YHighHigh[1][6]
H526DHighHigh[1][6]
S531WHighHigh[1][6]

Table 2: Discordant Resistance Patterns: Rifampin Resistance with this compound Susceptibility

rpoB Codon MutationRifampin (RIF) MIC (µg/mL)This compound (RFB) MIC (µg/mL)Reference(s)
D516VResistantSusceptible (≤0.5)[6][7][8]
S522LResistantSusceptible (≤0.5)[6][7]
H526LResistantSusceptible (≤0.5)[6][7]
H526NResistantSusceptible (≤0.5)[6]
F514FFResistantSusceptible (≤0.5)[6]

Note: "High" indicates MIC values significantly above the susceptibility breakpoint. "Resistant" and "Susceptible" are based on established clinical breakpoints (e.g., RIF ≤1 µg/mL and RFB ≤0.5 µg/mL are generally considered susceptible).[7] MIC values can vary based on the testing method and specific strain background.

Experimental Protocols

Protocol 1: Induction of this compound Resistance using Gradient Plating

This method allows for the selection of spontaneous mutants with varying levels of resistance in a single step.

Materials:

  • Mid-log phase culture of a this compound-susceptible bacterial strain (e.g., Mycobacterium tuberculosis H37Rv).

  • Appropriate liquid culture medium (e.g., Middlebrook 7H9 broth with OADC supplement).

  • Appropriate solid culture medium (e.g., Middlebrook 7H10 or 7H11 agar (B569324) with OADC supplement).

  • This compound stock solution of known concentration.

  • Sterile square petri dishes (120 mm x 120 mm).

  • Sterile spreader.

  • Incubator at the appropriate temperature and CO2 concentration for the bacterial species.

Procedure:

  • Prepare the Gradient Plate: a. Prepare two batches of molten agar medium. Keep one plain and add this compound to the second batch at a concentration 4-10 times the MIC of the susceptible strain. b. Pour the plain agar into a tilted square petri dish, allowing it to solidify as a wedge. c. Once solidified, place the dish flat and pour the this compound-containing agar on top. This will create a concentration gradient of this compound from low to high across the plate. d. Allow the plate to solidify completely.

  • Inoculation: a. Prepare a high-density inoculum from a mid-log phase liquid culture (approximately 10^8 to 10^9 CFU/mL). b. Spread 100-200 µL of the inoculum evenly over the entire surface of the gradient plate.

  • Incubation: a. Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C for M. tuberculosis). b. Incubate for a period sufficient for colonies to appear (typically 3-4 weeks for M. tuberculosis).

  • Selection and Isolation of Resistant Mutants: a. Observe the plate for colony growth. Colonies growing in the higher concentration region of the gradient are likely to be resistant. b. Pick individual, well-isolated colonies from different locations along the gradient. c. Subculture each colony onto a fresh solid medium plate containing a uniform concentration of this compound corresponding to the area of the gradient from which it was picked.

  • Characterization of Resistant Mutants: a. Confirm the level of resistance by determining the MIC of this compound using a standardized method such as broth microdilution or the MGIT 960 system. b. Perform molecular characterization by sequencing the rpoB gene, particularly the RRDR, to identify mutations associated with resistance.

Protocol 2: Induction of this compound Resistance by Serial Passage

This method involves gradually exposing a bacterial population to increasing concentrations of this compound, selecting for mutants with incrementally higher levels of resistance.

Materials:

  • Mid-log phase culture of a this compound-susceptible bacterial strain.

  • Appropriate liquid culture medium.

  • This compound stock solution.

  • Sterile culture tubes or flasks.

  • Spectrophotometer or other means to measure bacterial growth.

  • Incubator.

Procedure:

  • Initial Exposure: a. Prepare a series of culture tubes with liquid medium containing sub-inhibitory concentrations of this compound (e.g., 0.25x, 0.5x, and 1x the MIC). b. Inoculate the tubes with the susceptible bacterial strain at a standard starting density. c. Include a drug-free control culture. d. Incubate until visible growth is observed in the tubes containing this compound.

  • Subsequent Passages: a. Take an aliquot from the culture that grew at the highest concentration of this compound and use it to inoculate a new series of tubes with a fresh gradient of increasing this compound concentrations. b. Repeat this process for multiple passages, each time selecting the culture that grows at the highest drug concentration as the inoculum for the next passage.

  • Isolation of Resistant Clones: a. After several passages, when significant resistance has developed, plate a dilution of the liquid culture onto a solid medium containing a high concentration of this compound to isolate individual resistant clones.

  • Characterization of Resistant Mutants: a. As in Protocol 1, confirm the MIC of the isolated clones and perform molecular analysis of the rpoB gene.

Mandatory Visualizations

experimental_workflow cluster_p1 cluster_p2 start Start with this compound-Susceptible Bacterial Strain p1_header Protocol 1: Gradient Plating gradient_plate Prepare this compound Gradient Plate start->gradient_plate p2_header Protocol 2: Serial Passage initial_exposure Expose Bacteria to Sub-MIC This compound in Broth start->initial_exposure inoculate_gradient Inoculate with High-Density Bacterial Suspension gradient_plate->inoculate_gradient incubate_gradient Incubate until Colony Formation inoculate_gradient->incubate_gradient select_gradient Select Colonies from High-Concentration Zone incubate_gradient->select_gradient characterization Characterize Resistant Mutants select_gradient->characterization serial_passage Repeatedly Subculture in Increasing this compound Concentrations initial_exposure->serial_passage isolate_clones Isolate Resistant Clones on Solid Media serial_passage->isolate_clones isolate_clones->characterization mic_testing Determine Minimum Inhibitory Concentration (MIC) characterization->mic_testing molecular_analysis Sequence rpoB Gene (RRDR) characterization->molecular_analysis

Caption: Workflow for in vitro induction and characterization of this compound resistance.

resistance_mechanism cluster_resistance Mechanism of Resistance drug This compound target DNA-dependent RNA Polymerase (RpoB) drug->target Binds to inhibition Inhibition no_binding Reduced Binding transcription Transcription target->transcription Enables inhibition->transcription Blocks mutation Mutation in rpoB gene (e.g., RRDR) altered_target Altered RNA Polymerase mutation->altered_target resistance Resistance altered_target->resistance Allows Transcription no_binding->altered_target

Caption: Mechanism of this compound action and resistance via rpoB mutation.

References

Application Notes and Protocols for Rifabutin in Dual-Therapy Regimens for Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifabutin (B1679326), a semi-synthetic ansamycin (B12435341) antibiotic, is a crucial component in the treatment of tuberculosis (TB), particularly in specific clinical scenarios such as HIV co-infection and intolerance to rifampin.[1][2] Its distinct pharmacokinetic profile and potent antimycobacterial activity make it a valuable agent in combination therapies.[3] While standard TB treatment involves a multi-drug regimen, there is growing interest in simplified, potent, and well-tolerated dual-therapy regimens to improve patient adherence and outcomes. These application notes provide an overview of the use of this compound in such regimens, summarizing key quantitative data and providing detailed experimental protocols for preclinical evaluation.

This compound's mechanism of action involves the inhibition of DNA-dependent RNA polymerase in susceptible bacteria, leading to the suppression of RNA synthesis and ultimately, cell death.[4][5][6][7] It is active against a broad spectrum of mycobacteria, including Mycobacterium tuberculosis and Mycobacterium avium complex (MAC).[6]

Data Presentation

The following tables summarize quantitative data from studies evaluating this compound in combination with other anti-tuberculosis agents. It is important to note that true dual-therapy data is limited, and much of the available information comes from multi-drug regimens where the effects of a two-drug combination can be inferred.

Table 1: Pharmacokinetic Parameters of this compound in Combination Therapy
Co-administered Drug(s)This compound DoseNCmax (ng/mL)AUC0–24h (μg·h/mL)Tmax (h)Key Findings
Lopinavir/ritonavir150 mg daily14311 (median)5.01 (median)-Daily this compound with LPV/r achieves Cmax within the target range.[7]
Lopinavir/ritonavir150 mg 3x weekly14168 (median)2.31 (median)-Three times weekly dosing with LPV/r results in lower exposure.[7]
Bedaquiline (B32110)300 mg (single dose)17---Steady-state this compound has minimal impact on bedaquiline exposure but was associated with adverse events.[8][9]
Isoniazid (B1672263)300 mg 2x weekly16---Combination was generally well-tolerated.[10]
Isoniazid600 mg 2x weekly14---Higher dose combination showed more adverse events.[10]

Cmax: Maximum plasma concentration; AUC: Area under the curve; Tmax: Time to maximum concentration. Data presented as mean ± SD or median (range) as available in the cited literature.

Table 2: Efficacy of this compound-Containing Regimens in Clinical and Preclinical Studies
RegimenStudy Population/ModelNSputum Conversion RateRelapse RateKey Findings
This compound (150 mg/d) + other drugsNewly diagnosed TB patients-Favorable compared to rifampin2/5 (1%) total relapses across groups150 mg/d of this compound showed good results with fewest adverse effects.[11]
This compound (300 mg/d) + other drugsNewly diagnosed TB patients-Favorable compared to rifampin2/5 (1%) total relapses across groups[11]
This compound + Isoniazid (twice weekly)Mouse model---Almost as effective as daily this compound in sterilizing spleens and lungs.[3]
This compound (daily)Mouse model---Highly effective in sterilizing spleens and reducing lung bacterial load.[3]
This compound (daily) + ATV/rHIV-TB co-infected patients17473.0% cured8.6%Daily this compound was associated with higher cure rates than intermittent therapy.[12]
This compound (intermittent) + ATV/rHIV-TB co-infected patients11844.1% cured3.4%[12]

ATV/r: Atazanavir/ritonavir. Sputum conversion and relapse rates are highly dependent on the specific regimen and patient population.

Table 3: Adverse Events Associated with this compound-Containing Regimens
RegimenNCommon Adverse Events (%)Serious Adverse Events
This compound (300 mg/d) + Bedaquiline17-Grade 3 and 4 adverse events were reported.[8][13]
This compound (300 mg 2x weekly) + Isoniazid (750 mg 2x weekly)16Anorexia, constipation, skin itchiness, diarrhea (in a study with a different dual-drug resistant infection)[14][15]One case of methadone withdrawal syndrome.[10]
This compound (600 mg 2x weekly) + Isoniazid (750 mg 2x weekly)14-One case of flu-like syndrome.[10]

Experimental Protocols

Protocol 1: In Vitro Checkerboard Assay for Synergy Testing of this compound in Combination with a Second Agent against Mycobacterium tuberculosis

This protocol is adapted from the checkerboard method used to assess drug interactions.[12][16][17]

1. Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid-albumin-dextrose-catalase), and 0.05% Tween 80

  • This compound powder

  • Second test agent powder (e.g., bedaquiline, linezolid)

  • 96-well microtiter plates

  • Spectrophotometer or resazurin-based viability indicator

2. Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

    • Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute 1:20 in fresh 7H9 broth to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

  • Drug Dilution Series:

    • Prepare stock solutions of this compound and the second test agent in an appropriate solvent (e.g., DMSO).

    • In a 96-well plate, create a two-dimensional serial dilution of the two drugs. Typically, concentrations range from 1/32 x MIC to 4 x MIC of each drug.[16]

    • Column 1 should contain serial dilutions of this compound alone.

    • Row A should contain serial dilutions of the second agent alone.

    • The remaining wells will contain combinations of both drugs at varying concentrations.

    • Include a drug-free well as a growth control.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well of the 96-well plate.

    • Seal the plates and incubate at 37°C for 7 days.

  • Determination of MIC:

    • After incubation, determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. This can be done visually, by measuring the optical density at 600 nm, or by adding a viability indicator like resazurin. The MIC is the lowest concentration of the drug that inhibits visible growth.

  • Calculation of Fractional Inhibitory Concentration Index (FICI):

    • Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpret the results as follows:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Indifference (additive)

      • FICI > 4.0: Antagonism[16][17]

Protocol 2: Mouse Model of Tuberculosis Chemotherapy for Efficacy Testing of this compound-Based Dual Therapy

This protocol provides a general framework for in vivo efficacy testing, based on established mouse models of TB.[11][18][19][20]

1. Materials:

  • BALB/c or C57BL/6 mice (female, 6-8 weeks old)

  • Mycobacterium tuberculosis H37Rv strain

  • Aerosol exposure system (e.g., Glas-Col)

  • Biosafety Level 3 (BSL-3) facility

  • This compound and second test agent for oral gavage

  • Vehicle for drug suspension (e.g., 0.5% methylcellulose)

  • Middlebrook 7H11 agar (B569324) plates

2. Procedure:

  • Infection of Mice:

    • Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to deliver approximately 50-100 colony-forming units (CFU) per mouse lung.[18]

    • Confirm the implantation dose by sacrificing a small cohort of mice 24 hours post-infection and plating lung homogenates on 7H11 agar.

  • Treatment Initiation:

    • Allow the infection to establish for 2-4 weeks.

    • Randomly assign mice to treatment groups:

      • Vehicle control

      • This compound alone

      • Second agent alone

      • This compound + second agent dual therapy

      • Standard multi-drug regimen (positive control)

  • Drug Administration:

    • Prepare drug suspensions in the vehicle and administer daily via oral gavage for the duration of the study (e.g., 4-8 weeks). Dosing should be based on the body weight of the mice.

  • Evaluation of Efficacy:

    • At specified time points during and after treatment, euthanize cohorts of mice from each group.

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs in sterile saline.

    • Plate serial dilutions of the homogenates on 7H11 agar.

    • Incubate the plates at 37°C for 3-4 weeks and count the CFU to determine the bacterial burden in each organ.

  • Assessment of Relapse:

    • After the completion of treatment, hold a cohort of mice for a further period (e.g., 3 months) without treatment.

    • At the end of this period, determine the bacterial burden in the lungs and spleen to assess for disease relapse.

Mandatory Visualization

Mechanism of Action of this compound

G cluster_bacteria Mycobacterium tuberculosis DNA Bacterial DNA RNA_Polymerase DNA-dependent RNA Polymerase mRNA messenger RNA (mRNA) DNA->mRNA Transcription Protein Bacterial Proteins mRNA->Protein Translation Replication Bacterial Replication & Survival Protein->Replication This compound This compound This compound->RNA_Polymerase Binds to β-subunit G prep_bac Prepare M. tuberculosis Inoculum inoculate Inoculate 96-well Plate prep_bac->inoculate prep_drug Prepare Serial Dilutions of this compound & Test Drug prep_drug->inoculate incubate Incubate at 37°C for 7 days inoculate->incubate read_mic Determine MIC incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Interaction (Synergy, Additive, Antagonism) calc_fici->interpret G infection Aerosol Infection of Mice with M. tuberculosis establishment Allow Infection to Establish (2-4 weeks) infection->establishment randomization Randomize Mice into Treatment Groups establishment->randomization treatment Daily Oral Gavage with This compound-based Regimen randomization->treatment monitoring Monitor Mice for Weight Loss & Signs of Illness treatment->monitoring relapse Assess for Relapse (Post-treatment) treatment->relapse Completion of Treatment Period endpoint Euthanize at Pre-determined Time Points monitoring->endpoint cfu Determine Bacterial Burden (CFU) in Lungs & Spleen endpoint->cfu relapse->endpoint

References

Application Note: Measurement of Rifabutin Concentration in Human Plasma by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

AN-RBT-001

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of Rifabutin (B1679326) in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, offering a reliable and efficient workflow for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. The method is characterized by its specificity, accuracy, and precision over a clinically relevant concentration range.

Principle

The method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation with acetonitrile (B52724). Following centrifugation, the clear supernatant is injected into a reversed-phase HPLC system. The separation is achieved on a C18 analytical column with an isocratic mobile phase. Detection and quantification are performed by monitoring the UV absorbance at 275 nm. A calibration curve is generated by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.

Materials and Instrumentation

2.1 Reagents and Chemicals

  • This compound reference standard (≥98% purity)

  • Sulindac (Internal Standard, IS) (≥98% purity)[1]

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (Analytical grade)

  • Sodium acetate (B1210297) (Analytical grade)

  • Water (Type I, Milli-Q or equivalent)

  • Drug-free human plasma (with K2EDTA as anticoagulant)

2.2 Instrumentation

  • HPLC system with a quaternary pump, autosampler, and column oven (e.g., Shimadzu, Agilent, Waters)

  • UV-Vis Detector

  • Analytical Column: Zorbax Rx C8 column or equivalent (e.g., 150 mm x 4.6 mm, 5 µm)[1]

  • Data acquisition and processing software

  • Microcentrifuge

  • Vortex mixer

  • Nitrogen evaporator (optional)

  • Analytical balance

  • Calibrated pipettes

Experimental Protocols

Protocol 1: Preparation of Solutions

1.1 Mobile Phase Preparation (0.05 M Phosphate/Acetate Buffer pH 4.0 : Acetonitrile (53:47, v/v)) [1]

  • Dissolve 6.8 g of potassium dihydrogen phosphate and 4.1 g of sodium acetate in 1 L of Type I water.

  • Adjust the pH to 4.0 using phosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter.

  • Mix 530 mL of the buffer with 470 mL of acetonitrile.

  • Degas the final mobile phase solution by sonication or helium sparging before use.

1.2 Stock Solution Preparation (1 mg/mL)

  • This compound Stock: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.

  • Internal Standard (IS) Stock: Accurately weigh 10 mg of Sulindac and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.

  • Store stock solutions at 2-8°C, protected from light.

1.3 Working Standard and IS Solution Preparation

  • This compound Working Standards: Perform serial dilutions of the this compound stock solution with methanol to prepare a series of working standard solutions. These will be used to spike plasma for calibration standards and QC samples.

  • IS Working Solution: Dilute the IS stock solution with methanol to obtain a working concentration (e.g., 10 µg/mL).

Protocol 2: Sample Preparation

2.1 Preparation of Calibration Standards (CS) and Quality Control (QC) Samples

  • Spike 950 µL of drug-free human plasma with 50 µL of the appropriate this compound working standard solution to achieve the desired concentrations for the calibration curve (e.g., 5, 10, 50, 100, 200, 400, 600 ng/mL).[1]

  • Similarly, prepare QC samples at a minimum of three concentration levels: Low, Medium, and High (e.g., 15, 150, and 500 ng/mL).

2.2 Plasma Sample Extraction

  • Label 1.5 mL microcentrifuge tubes for blanks, standards, QCs, and unknown samples.

  • Pipette 500 µL of plasma sample (or CS/QC) into the corresponding tube.

  • Add 50 µL of the IS working solution to all tubes except the blank.

  • Vortex the mixture for 10 seconds.

  • Add 1 mL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.[2][3]

  • Vortex vigorously for 1 minute.

  • Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.[4]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature (optional, but improves sensitivity).

  • Reconstitute the residue in 250 µL of the mobile phase.[1]

  • Vortex for 30 seconds and transfer the solution to an autosampler vial.

G cluster_prep Sample Preparation cluster_analysis Analysis plasma 500 µL Plasma Sample (Standard, QC, or Unknown) add_is Add 50 µL Internal Standard (Sulindac) plasma->add_is vortex1 Vortex (10s) add_is->vortex1 add_acn Add 1 mL Acetonitrile (Protein Precipitation) vortex1->add_acn vortex2 Vortex (1 min) add_acn->vortex2 centrifuge Centrifuge (13,000 x g, 10 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant reconstitute Reconstitute in 250 µL Mobile Phase supernatant->reconstitute inject Inject 100 µL into HPLC System reconstitute->inject hplc HPLC Separation (C8 Column) inject->hplc detect UV Detection (275 nm) hplc->detect data Data Acquisition & Quantification detect->data

Caption: Workflow for this compound quantification in plasma.

Data Presentation and Results

Chromatographic Conditions

The chromatographic parameters are optimized to achieve good separation and peak shape for this compound and the internal standard.

ParameterCondition
Instrument HPLC with UV Detector
Column Zorbax Rx C8 (150 x 4.6 mm, 5 µm) or equivalent[1]
Mobile Phase 0.05M Phosphate/Acetate Buffer (pH 4.0) : Acetonitrile (53:47, v/v)[1]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 100 µL
UV Detection 275 nm[1]
Run Time ~12 minutes
Retention Time (RT) Sulindac (IS): ~6.9 min, this compound: ~10.8 min[1]
Method Validation

The method was validated according to the US-FDA and EMA guidelines for bioanalytical method validation.[5][6][7]

G cluster_params Core Validation Parameters method Validated Bioanalytical Method selectivity Selectivity Differentiates analyte from endogenous components method->selectivity linearity Linearity & Range Proportional response over a concentration range method->linearity accuracy Accuracy Closeness of measured value to true value method->accuracy precision Precision Repeatability of measurements (Intra- & Inter-day) method->precision sensitivity Sensitivity Lower Limit of Quantification (LLOQ) method->sensitivity stability Stability Analyte integrity under various conditions method->stability

Caption: Key parameters for bioanalytical method validation.

Table 2: Calibration Curve and Linearity

The calibration curve demonstrated excellent linearity over the specified concentration range.

ParameterResult
Linearity Range 5 - 600 ng/mL[1]
Regression Model Weighted linear regression (1/x²)
Correlation Coefficient (r²) ≥ 0.995
LLOQ Accuracy & Precision Within ±20% of nominal value[5]
Table 3: Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated using QC samples at three concentration levels.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low 15≤ 15%85% - 115%≤ 15%85% - 115%
Medium 150≤ 15%85% - 115%≤ 15%85% - 115%
High 500≤ 15%85% - 115%≤ 15%85% - 115%
Acceptance Criteria: Precision (%CV) should not exceed 15% (20% for LLOQ), and Accuracy should be within 85-115% (80-120% for LLOQ).[4][5]
Table 4: Recovery

The extraction recovery of this compound and the IS was consistent and reproducible.

AnalyteMean Extraction Recovery (%)
This compound > 85%
Sulindac (IS) > 85%
Table 5: Stability

This compound was found to be stable in human plasma under various storage and handling conditions.

Stability ConditionDurationStability (%)
Freeze-Thaw Stability 3 cycles≥ 85%
Short-Term (Bench-Top) Stability 24 hours @ RT≥ 85%
Long-Term Stability 8 weeks @ -20°C≥ 85%
Post-Preparative (Autosampler) Stability 48 hours @ 4°C≥ 85%
Stability is acceptable if the mean concentration is within ±15% of the baseline value.[8]

References

Application Notes and Protocols: Rifabutin for the Treatment of Helicobacter pylori Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of rifabutin (B1679326) in the treatment of Helicobacter pylori (H. pylori) infection, with a focus on its role as a rescue therapy. Detailed protocols for relevant in vitro and molecular biology experiments are also included to facilitate further research and development.

Application Notes

Introduction

Helicobacter pylori is a pathogenic bacterium that colonizes the human stomach and is a primary cause of chronic gastritis, peptic ulcers, and gastric cancer.[1] The increasing prevalence of antibiotic-resistant H. pylori strains has led to a decline in the efficacy of standard first- and second-line therapies, creating a critical need for effective rescue treatments.[1][2] this compound, a semi-synthetic derivative of rifamycin-S, has emerged as a promising therapeutic agent for refractory H. pylori infections due to its potent bactericidal activity and low rates of primary resistance.[1][3]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the β-subunit of the bacterial DNA-dependent RNA polymerase, an enzyme essential for transcription and protein synthesis.[4][5] This mechanism of action is distinct from that of other antibiotics commonly used to treat H. pylori, such as clarithromycin (B1669154) and metronidazole, making it a valuable option in cases of multi-drug resistance.[3]

Clinical Efficacy

This compound is typically used in combination with a proton pump inhibitor (PPI) and amoxicillin (B794) as a triple therapy regimen.[6][7] Clinical studies have demonstrated its effectiveness as a second-, third-, and even fourth-line rescue therapy after the failure of standard treatments.[4][8][9]

Table 1: Efficacy of this compound-Containing Regimens in Clinical Trials

Treatment Regimen Treatment Line Duration (Days) Number of Patients Eradication Rate (Intention-to-Treat) Reference
This compound + Amoxicillin + PPISecond-line10-1222379%[9]
This compound + Amoxicillin + PPIThird-line10-1234266%[9]
This compound + Amoxicillin + PPIFourth/Fifth-line10-129570%[9]
This compound (150 mg/day) + Amoxicillin + EsomeprazoleMulti-drug resistant1225482.9%[6]
This compound (300 mg/day) + Amoxicillin + PantoprazoleRescue Therapy10-87%[10]
This compound (150 mg/day) + Amoxicillin + PantoprazoleRescue Therapy10-67%[10]
RHB-105 (this compound 50mg, Amoxicillin 1000mg, Omeprazole (B731) 40mg)First-line1445589.4%[11][12]
This compound + Amoxicillin + Bismuth + PPIFourth-line102768%[7]
Dosage and Administration

The optimal dosage and duration of this compound-based therapy can vary. Most studies have used this compound at a dose of 150-300 mg per day for 10 to 14 days.[4][10] A daily dose of 300 mg appears to be more effective than 150 mg, though it may be associated with a higher incidence of adverse effects.[10] The fixed-dose combination capsule, Talicia® (containing omeprazole 10 mg, amoxicillin 250 mg, and this compound 12.5 mg), is administered as four capsules three times a day.[13][14]

Safety and Tolerability

This compound-containing regimens are generally well-tolerated. The most common adverse events include diarrhea, headache, and nausea.[11] A more significant, though rare, adverse effect is myelotoxicity, including leukopenia and thrombocytopenia, which is typically reversible upon discontinuation of the drug.[4][7]

Antibiotic Resistance

Primary resistance to this compound in H. pylori is very low, with reported rates of less than 1%.[3][9] Resistance is primarily associated with point mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase.[4][5] There is evidence of cross-resistance with rifampin, and therefore, a patient's history of rifamycin (B1679328) use should be considered.[4]

Experimental Protocols

Protocol 1: Helicobacter pylori Culture from Gastric Biopsy

This protocol describes the primary culture of H. pylori from gastric biopsy specimens, a crucial first step for subsequent antimicrobial susceptibility testing.

Materials:

  • Gastric biopsy specimen

  • Sterile tissue grinder

  • Brucella broth with 20% glycerol (B35011)

  • H. pylori selective agar (B569324) plates (e.g., Columbia agar with 5% sheep blood, vancomycin, amphotericin B, and trimethoprim)

  • Microaerobic incubator or jar system (5% O₂, 10% CO₂, 85% N₂)

  • Sterile saline

Procedure:

  • Place the gastric biopsy specimen in a sterile tissue grinder with a small volume of sterile saline.

  • Homogenize the tissue gently.

  • Inoculate the homogenate onto the surface of an H. pylori selective agar plate.

  • Incubate the plate at 37°C in a microaerobic atmosphere for 5-7 days.

  • Inspect the plates for characteristic small, translucent colonies.

  • Confirm the identity of suspected H. pylori colonies using Gram stain (Gram-negative, curved rods), and positive urease, catalase, and oxidase tests.

  • For long-term storage, subculture a pure colony into Brucella broth with 20% glycerol and store at -80°C.

Protocol 2: Antimicrobial Susceptibility Testing (AST) by Agar Dilution

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against H. pylori using the reference agar dilution method.

Materials:

  • Pure culture of H. pylori

  • Mueller-Hinton agar supplemented with 5% sheep blood

  • This compound powder

  • Sterile saline

  • 0.5 McFarland standard

  • Multi-point inoculator

Procedure:

  • Prepare a series of Mueller-Hinton agar plates containing twofold serial dilutions of this compound. A typical concentration range to test is 0.002 to 2 µg/mL. Include a drug-free control plate.

  • Prepare an inoculum of H. pylori by suspending colonies from a fresh culture plate in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

  • Using a multi-point inoculator, spot-inoculate approximately 1-2 µL of the bacterial suspension onto the surface of each this compound-containing and control plate.

  • Incubate the plates at 37°C in a microaerobic atmosphere for 72 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Table 2: In Vitro Susceptibility of H. pylori to this compound

Metric Value (µg/mL) Reference
MIC₅₀0.008[5]
MIC Range0.032 - 2 (for Rifampin)[5]

Note: While rifampin is sometimes used to screen for this compound resistance, direct testing of this compound is recommended as cross-resistance is not absolute.[15][16]

Protocol 3: Molecular Detection of this compound Resistance

This protocol outlines the amplification and sequencing of the rpoB gene to identify mutations associated with this compound resistance in H. pylori.

Materials:

  • H. pylori genomic DNA (extracted from cultured bacteria or biopsy)

  • PCR primers flanking the rifampin resistance-determining region (RRDR) of the rpoB gene

  • PCR master mix

  • Thermocycler

  • DNA sequencing reagents and equipment

Procedure:

  • DNA Extraction: Extract genomic DNA from a pure culture of H. pylori or directly from a gastric biopsy specimen using a commercial DNA extraction kit.

  • PCR Amplification:

    • Set up a PCR reaction using primers designed to amplify the RRDR of the H. pylori rpoB gene.

    • Perform PCR with an appropriate annealing temperature and extension time for the chosen primers.

  • PCR Product Purification: Purify the amplified PCR product to remove primers and dNTPs.

  • DNA Sequencing: Sequence the purified PCR product using Sanger sequencing or next-generation sequencing methods.

  • Sequence Analysis: Align the obtained sequence with a wild-type H. pylori rpoB gene sequence to identify any point mutations. Mutations in codons 524 to 545 or codon 585 are known to be associated with this compound resistance.[5]

Visualizations

G cluster_0 H. pylori Treatment Workflow Start Start First-line Therapy First-line Therapy Start->First-line Therapy Standard PPI-based triple therapy Failure1 Failure First-line Therapy->Failure1 Treatment Failure Success Success First-line Therapy->Success Eradication Confirmed Second-line Therapy Second-line Therapy Failure2 Failure Second-line Therapy->Failure2 Treatment Failure Second-line Therapy->Success Rescue Therapy Rescue Therapy Rescue Therapy->Success Eradication Eradication Failure1->Second-line Therapy Bismuth quadruple or levofloxacin-based therapy Failure2->Rescue Therapy This compound-based triple therapy Success->Eradication

Caption: General treatment workflow for H. pylori infection.

G cluster_1 Laboratory Workflow for this compound Susceptibility Testing Biopsy Gastric Biopsy Culture Primary Culture Biopsy->Culture gDNA Genomic DNA Extraction Biopsy->gDNA AST Antimicrobial Susceptibility Testing (Agar Dilution) Culture->AST Culture->gDNA Report_MIC MIC Report AST->Report_MIC PCR rpoB Gene Amplification gDNA->PCR Sequencing DNA Sequencing PCR->Sequencing Report_Mutation Mutation Report Sequencing->Report_Mutation

Caption: Laboratory workflow for H. pylori susceptibility testing.

G cluster_2 Mechanism of this compound Action and Resistance This compound This compound RNAP DNA-dependent RNA Polymerase (rpoB subunit) This compound->RNAP Binds to Altered_RNAP Altered RNA Polymerase This compound->Altered_RNAP Binding prevented Transcription Transcription Blocked RNAP->Transcription Bactericidal Bactericidal Effect Transcription->Bactericidal Mutation rpoB Gene Mutation Mutation->Altered_RNAP Results in Resistance Resistance Altered_RNAP->Resistance

References

Application Notes and Protocols for the Formulation of Rifabutin in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of Rifabutin (B1679326) for use in preclinical research settings. Due to its poor aqueous solubility, appropriate formulation is critical for achieving accurate and reproducible results in both in vitro and in vivo studies.

Overview of this compound

This compound is a semi-synthetic antibiotic belonging to the rifamycin (B1679328) class. Its primary mechanism of action is the inhibition of DNA-dependent RNA polymerase in susceptible bacteria, which suppresses RNA synthesis and leads to cell death.[1][2][3] It is particularly effective against mycobacteria, including Mycobacterium tuberculosis and Mycobacterium avium complex (MAC).[4][5]

A significant challenge in the preclinical study of this compound is its low water solubility (approximately 0.19 mg/mL), which necessitates the use of specific solvents and excipients to prepare suitable formulations for administration.[6]

Formulation Strategies for Poorly Soluble Compounds like this compound

Several strategies can be employed to formulate poorly soluble drugs like this compound for preclinical research. The choice of strategy depends on the intended route of administration and the experimental goals.

  • Co-solvents: Water-miscible organic solvents can be used to dissolve this compound before dilution into an aqueous vehicle. Common co-solvents include Dimethyl Sulfoxide (DMSO), ethanol (B145695), polyethylene (B3416737) glycols (PEGs), and propylene (B89431) glycol.[7][8]

  • Surfactants: Surfactants can increase the solubility of hydrophobic drugs by forming micelles.[9][10]

  • Lipid-Based Formulations: For oral administration, lipid-based drug delivery systems can enhance absorption.[9]

  • Polymeric Dispersions: Creating an amorphous solid dispersion of the drug in a polymer matrix can improve dissolution rates.[11][12]

  • Long-Acting Injectable (LAI) Formulations: For sustained release, this compound can be formulated in biodegradable polymers that form an in situ implant upon injection.[13][14][15][16]

Quantitative Data Summary

The following tables summarize key quantitative data for the formulation and preclinical use of this compound.

Table 1: Solubility of this compound

SolventSolubilityReference(s)
Water0.19 mg/mL[6]
Ethanol~30 mg/mL[8]
Dimethyl Sulfoxide (DMSO)~30 mg/mL - 100 mg/mL[8][17]
Dimethyl Formamide~30 mg/mL[8]
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL[8]

Table 2: Example Dosing for In Vivo Mouse Studies

Route of AdministrationDosing RangeStudy ContextReference(s)
Oral Gavage10 - 50 mg/kg/dayTuberculosis and MAC infection models[3][13]
Intraperitoneal Injection10 - 40 mg/kg/dayMAC infection model[3]
Subcutaneous (Long-Acting)15 mg single doseTuberculosis prevention and treatment[4]

Experimental Protocols

Protocol for Preparation of this compound for Oral Gavage in Mice

This protocol describes the preparation of a this compound solution/suspension for oral administration in mice.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Sterile water or saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume.

  • Initial Solubilization: In a sterile microcentrifuge tube, add a small volume of DMSO to the this compound powder to create a concentrated stock solution. For example, dissolve this compound in DMSO to a concentration of 30 mg/mL.[8]

  • Vortexing and Sonication: Vortex the mixture thoroughly until the this compound is completely dissolved. If necessary, sonicate for 5-10 minutes to aid dissolution.

  • Addition of Co-solvent/Vehicle: Add PEG400 to the DMSO stock solution and vortex to mix. A common vehicle composition is 10% DMSO, 40% PEG400, and 50% sterile water.

  • Final Dilution: Add the sterile water or saline to the mixture to achieve the final desired concentration for dosing. Vortex thoroughly.

  • Administration: Administer the formulation to mice via oral gavage at a typical volume of 100-200 µL. Ensure the formulation is well-suspended before each administration.

Protocol for Preparation of a Long-Acting Injectable (LAI) this compound Formulation

This protocol is based on the development of an in situ forming implant for sustained release of this compound.[11][14][15][16]

Materials:

  • This compound powder

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dimethyl Sulfoxide (DMSO)

  • Kolliphor® HS 15 (optional, to increase drug load)[15]

  • Sterile, amber glass vials

  • Magnetic stirrer and stir bar

  • Syringes and needles for administration

Procedure:

  • Preparation of the Polymer/Solvent Mixture: In a sterile amber glass vial, dissolve the PLGA in DMSO. The concentration of PLGA will influence the release kinetics. A typical starting point is a 50:50 weight ratio of PLGA to DMSO.

  • Addition of this compound: Once the PLGA is fully dissolved, add the this compound powder to the mixture. If using, also add Kolliphor® HS 15.

  • Mixing: Stir the mixture on a magnetic stirrer at room temperature until the this compound is completely dissolved and the formulation is homogenous. This may take several hours.

  • Loading and Administration: Draw the liquid formulation into a syringe. Administer subcutaneously to the animal. Upon contact with the aqueous environment of the subcutaneous tissue, the DMSO will diffuse away, causing the PLGA to precipitate and form a solid implant that slowly releases the this compound.[14]

Protocol for In Vitro RNA Polymerase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on bacterial RNA polymerase.

Materials:

  • Purified bacterial RNA polymerase

  • DNA template containing a promoter for the polymerase

  • Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)

  • [α-³²P]UTP (radiolabeled)

  • This compound dissolved in DMSO

  • Reaction buffer (containing Tris-HCl, MgCl₂, DTT, KCl)

  • TCA (trichloroacetic acid) solution

  • Glass fiber filters

  • Scintillation counter and vials

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, DNA template, and RNA polymerase.

  • Addition of this compound: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes and incubate for a short period to allow for binding to the polymerase.

  • Initiation of Transcription: Start the reaction by adding the mixture of NTPs, including the [α-³²P]UTP.

  • Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C) for a defined period (e.g., 10-30 minutes).

  • Termination of Reaction: Stop the reaction by adding cold TCA solution. This will precipitate the newly synthesized RNA.

  • Filtration: Filter the reaction mixture through glass fiber filters. The precipitated, radiolabeled RNA will be trapped on the filter, while unincorporated [α-³²P]UTP will pass through.

  • Washing: Wash the filters several times with cold TCA and then ethanol to remove any remaining unincorporated radioactivity.

  • Quantification: Place the dried filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of RNA synthesized.

  • Data Analysis: Compare the radioactivity in the this compound-treated samples to the control to determine the extent of inhibition of RNA polymerase activity.

Protocol for In Vivo Efficacy Study in a Mouse Model of Tuberculosis

This protocol outlines a general procedure for evaluating the efficacy of a this compound formulation in a mouse model of Mycobacterium tuberculosis infection.[2][3][7][16]

Materials:

  • BALB/c or C57BL/6 mice

  • Mycobacterium tuberculosis (e.g., H37Rv strain)

  • Aerosol infection chamber

  • Formulated this compound (e.g., prepared as in Protocol 4.1 or 4.2)

  • Middlebrook 7H11 agar (B569324) plates

  • Tissue homogenizer

Procedure:

  • Infection: Infect mice with a low-dose aerosol of M. tuberculosis to establish a lung infection.

  • Treatment Initiation: Begin treatment with the this compound formulation at a predetermined time post-infection (e.g., 14-21 days). Administer the formulation according to the chosen route and schedule (e.g., daily oral gavage). Include a vehicle control group.

  • Monitoring: Monitor the mice for signs of illness and record body weights throughout the study.

  • Endpoint Analysis: At the end of the treatment period, euthanize the mice. Aseptically remove the lungs and spleen.

  • Bacterial Load Determination: Homogenize the organs in sterile saline. Plate serial dilutions of the homogenates onto Middlebrook 7H11 agar plates.

  • Colony Forming Unit (CFU) Counting: Incubate the plates at 37°C for 3-4 weeks. Count the number of colonies to determine the bacterial load (CFU) in each organ.

  • Data Analysis: Compare the CFU counts in the this compound-treated groups to the vehicle control group to assess the efficacy of the formulation in reducing the bacterial burden.

Visualizations

G cluster_formulation Formulation Preparation Workflow cluster_administration Preclinical Study Administration Rifabutin_Powder This compound Powder Solubilization Initial Solubilization (e.g., DMSO) Rifabutin_Powder->Solubilization Dissolve Vehicle_Addition Addition of Vehicle (e.g., PEG400, Water) Solubilization->Vehicle_Addition Mix Final_Formulation Final Formulation (Solution/Suspension) Vehicle_Addition->Final_Formulation Dilute In_Vitro In Vitro Assay (e.g., RNA Polymerase Inhibition) Final_Formulation->In_Vitro In_Vivo In Vivo Model (e.g., Mouse) Final_Formulation->In_Vivo G This compound This compound RNAP Bacterial DNA-dependent RNA Polymerase (RNAP) This compound->RNAP Binds to Transcription_Initiation Transcription Initiation This compound->Transcription_Initiation Inhibits RNA_Synthesis RNA Synthesis Transcription_Initiation->RNA_Synthesis Protein_Synthesis Protein Synthesis RNA_Synthesis->Protein_Synthesis Bacterial_Death Bacterial Cell Death Protein_Synthesis->Bacterial_Death

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Rifabutin Solubility Issues in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the proper solubilization of therapeutic compounds in culture media is a critical first step for accurate and reproducible experimental results. Rifabutin (B1679326), a key antimycobacterial agent, presents significant solubility challenges in aqueous solutions, including standard cell culture media. This technical guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered when working with this compound in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary solvents for dissolving this compound?

This compound is sparingly soluble in aqueous solutions but exhibits good solubility in several organic solvents. For laboratory use, Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide are commonly used to prepare concentrated stock solutions.[1]

Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my culture medium. What is happening?

This phenomenon, often referred to as "solvent shock," is a common issue when a concentrated organic stock solution is rapidly diluted into an aqueous medium like cell culture fluid. The abrupt change in solvent polarity causes the compound to crash out of solution. To mitigate this, it is recommended to add the this compound stock solution dropwise to the pre-warmed culture medium while gently vortexing or swirling.[2]

Q3: What is the maximum concentration of organic solvent, like DMSO or ethanol, that is safe for my cells?

The "safe" concentration of an organic solvent is highly dependent on the specific cell line and the duration of the experiment. It is crucial to perform a solvent tolerance study for your particular cell line. Generally, a final DMSO concentration of ≤ 0.5% is considered safe for most cell lines in short-term assays. However, some sensitive cell lines may show cytotoxic effects at concentrations as low as 0.3125%. Ethanol is often tolerated at slightly higher concentrations, but this must be empirically determined.

Q4: Can I pre-dissolve this compound in a small amount of acid to improve its solubility in aqueous media?

Yes, some protocols suggest that the addition of a molar equivalent of a weak acid, such as acetic acid or D-glucuronic acid, can aid in the dissolution of this compound in aqueous solutions. This method is often used for preparing intravenous formulations and may be adaptable for specific experimental needs, provided the final pH of the culture medium remains within the physiological range for your cells.

Q5: How should I store my this compound stock solution?

This compound stock solutions prepared in organic solvents should be stored at -20°C in small, single-use aliquots to minimize freeze-thaw cycles. Aqueous working solutions of this compound are not recommended for storage for more than one day due to potential instability and precipitation.[1]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitation upon addition to culture medium - Solvent Shock: Rapid dilution of concentrated organic stock. - Low Aqueous Solubility: this compound's inherent poor solubility in water-based media. - High Final Concentration: Attempting to achieve a working concentration that exceeds this compound's solubility limit in the final medium.- Add the stock solution dropwise to pre-warmed (37°C) media while gently mixing. - Perform a serial dilution of the stock solution in the culture medium. - Determine the maximum solubility of this compound in your specific culture medium experimentally (see Protocol 2).
Visible particles or crystals in the culture flask after incubation - Temperature Fluctuation: Changes in temperature can cause compounds to precipitate out of solution. - Media Evaporation: Loss of water from the culture medium increases the concentration of all components, potentially leading to precipitation. - Interaction with Media Components: this compound may interact with proteins or salts in the serum or media base, leading to insolubility.- Ensure the incubator maintains a stable temperature. - Use properly sealed culture flasks or plates and ensure adequate humidity in the incubator. - Test the solubility of this compound in your basal medium with and without serum to identify potential interactions.
Inconsistent experimental results - Incomplete Dissolution: The actual concentration of soluble this compound may be lower than the calculated concentration. - Solvent Cytotoxicity: The concentration of the organic solvent in the final culture volume may be affecting cell viability and response.- Visually confirm the complete dissolution of this compound in the stock solvent before preparing working solutions. - Perform a solvent tolerance assay to determine the maximum non-toxic concentration for your cell line and ensure your final solvent concentration is below this limit. Always include a vehicle control (media with the same final solvent concentration but without this compound) in your experiments.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference(s)
WaterVery slightly soluble (0.19 mg/mL)[3]
EthanolSparingly soluble[3]
Ethanol:PBS (1:1, pH 7.2)~0.5 mg/mL[1]
DMSO~30 mg/mL[1]
Dimethylformamide~30 mg/mL[1]
ChloroformSoluble[3]
MethanolSoluble[3]

Table 2: Recommended Maximum Solvent Concentrations for In Vitro Assays

SolventCell LineMaximum Non-Toxic Concentration (v/v)Exposure TimeReference(s)
DMSOMost cell lines≤ 0.5%24-72 hours[4]
DMSOMCF-7< 0.3125%48-72 hours[5]
EthanolVarious cancer cell lines< 0.3125%24 hours[5]
Note: These values are general guidelines. It is highly recommended to perform a solvent cytotoxicity assay for your specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a concentrated stock solution of this compound in an organic solvent and a final working solution in cell culture medium.

Materials:

  • This compound powder

  • Sterile Dimethyl Sulfoxide (DMSO) or Ethanol

  • Sterile, pre-warmed (37°C) complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

Part A: Preparing a Concentrated Stock Solution (e.g., 10 mg/mL in DMSO)

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to make 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound.

  • Add the appropriate volume of sterile DMSO to the tube. In this example, add 1 mL of DMSO.

  • Vortex the tube until the this compound is completely dissolved. The solution should be clear with no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Part B: Preparing a Working Solution in Culture Medium (e.g., 10 µM)

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your culture medium. Formula: V1 = (C2 * V2) / C1

    • V1 = Volume of stock solution needed

    • C1 = Concentration of stock solution (e.g., 10 mg/mL, which is approximately 11.8 mM)

    • V2 = Final volume of working solution

    • C2 = Desired final concentration (e.g., 10 µM)

  • In a sterile tube, add the required volume of pre-warmed complete culture medium.

  • While gently vortexing or swirling the tube of medium, add the calculated volume of the this compound stock solution dropwise.

  • Visually inspect the working solution to ensure no precipitation has occurred. If the solution appears cloudy or contains visible particles, it may be necessary to prepare a more dilute stock solution or use a serial dilution method.

  • Use the freshly prepared working solution for your experiment immediately. Do not store aqueous solutions of this compound.

Protocol 2: Determining the Maximum Solubility of this compound in a Specific Culture Medium

Objective: To empirically determine the approximate maximum solubility of this compound in a chosen cell culture medium.

Materials:

  • This compound powder

  • The specific cell culture medium to be tested (e.g., DMEM + 10% FBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC

Procedure:

  • Add an excess amount of this compound powder to a sterile microcentrifuge tube.

  • Add a known volume of the pre-warmed cell culture medium (e.g., 1 mL) to the tube.

  • Vortex the tube vigorously for 1-2 minutes.

  • Incubate the tube at 37°C for 24 hours on a rotator or shaker to ensure equilibrium is reached.

  • After incubation, centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved this compound.

  • Carefully collect the supernatant, ensuring that no solid particles are transferred.

  • Determine the concentration of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (measuring absorbance at its λmax) against a standard curve of known this compound concentrations, or by HPLC.

  • The resulting concentration is the approximate maximum solubility of this compound in that specific medium under those conditions.

Visualizations

G Workflow for Preparing this compound Working Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock1 Weigh this compound Powder stock2 Add Organic Solvent (e.g., DMSO) stock1->stock2 stock3 Vortex to Dissolve Completely stock2->stock3 stock4 Aliquot and Store at -20°C stock3->stock4 work1 Thaw Stock Solution work3 Add Stock Dropwise to Medium with Mixing work1->work3 work2 Pre-warm Culture Medium to 37°C work2->work3 work4 Visually Inspect for Precipitation work3->work4 work5 Use Immediately in Experiment work4->work5

Caption: Workflow for the preparation of this compound stock and working solutions.

G This compound as a P-glycoprotein (P-gp) Inhibitor cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump Drug_out Drug Efflux Pgp->Drug_out Efflux Drug_in Chemotherapeutic Drug (e.g., Vincristine) Drug_in->Pgp Substrate Apoptosis Increased Apoptosis Drug_in->Apoptosis Increased Intracellular Concentration This compound This compound This compound->Pgp Inhibition

Caption: this compound inhibits the P-glycoprotein efflux pump, increasing intracellular chemotherapeutic drug concentration and promoting apoptosis.

References

Troubleshooting Rifabutin instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rifabutin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution unstable in water?

This compound is sparingly soluble in aqueous buffers and is prone to degradation.[1] The primary causes of instability in aqueous solutions are hydrolysis, oxidation, and photolysis. The stability is significantly influenced by pH, temperature, and exposure to light.

Q2: How should I prepare a stock solution of this compound?

To maximize solubility and initial stability, it is recommended to first dissolve this compound in an organic solvent such as ethanol, DMSO, or dimethylformamide (DMF) before diluting with the aqueous buffer of choice.[1] A common practice is to create a stock solution in an organic solvent and then dilute it to the final concentration in the aqueous medium immediately before use. For instance, a 1:1 solution of ethanol:PBS (pH 7.2) can be used, but storage of this aqueous solution for more than one day is not recommended.[1]

Q3: What are the main degradation pathways for this compound in aqueous solutions?

This compound can degrade through several pathways depending on the conditions:

  • Hydrolysis: Degradation occurs under both acidic and alkaline conditions.[2]

  • Oxidation: this compound is susceptible to oxidative degradation, for instance, in the presence of hydrogen peroxide.[2]

  • Photolysis: Exposure to light can lead to significant degradation.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation in aqueous solution Low aqueous solubility of this compound.Prepare a stock solution in an organic solvent (e.g., ethanol, DMSO) and then dilute with the aqueous buffer.[1] Ensure the final concentration does not exceed its solubility limit in the mixed solvent system.
Loss of activity or inconsistent results over time Degradation of this compound in the aqueous solution.Prepare fresh aqueous solutions daily and protect them from light and elevated temperatures.[1] For longer-term storage, consider storing aliquots of the organic stock solution at -20°C.[3]
Color change of the solution Degradation of the this compound molecule. The degradation of the related compound, Rifampicin, to Rifampicin Quinone is known to cause a color change.This is an indicator of degradation. Discard the solution and prepare a fresh one. Ensure proper storage conditions are maintained.
Unexpected peaks in chromatography Presence of degradation products.Review the preparation and storage procedures. Forced degradation studies can help identify the potential degradation products under your experimental conditions.

Quantitative Data on this compound Degradation

The following tables summarize the degradation of this compound under various stress conditions as reported in different studies.

Table 1: Forced Degradation of this compound under Various Conditions

Stress Condition Duration Degradation (%) Reference
Alkaline Hydrolysis (0.1N NaOH) 60 min16.07[2]
90 min21.55[2]
Alkaline Hydrolysis (0.1N NaOH, 60°C) 12 hrs5.10[4]
Acidic Hydrolysis (1N HCl) 60 min14.75[2]
90 min19.79[2]
Acidic Hydrolysis (0.1N HCl, 60°C) 12 hrs2.80[4]
Oxidation (3-6% H2O2) 60 min12.65[2]
Oxidation (30% H2O2, Room Temp) 4 hrs35
Dry Heat (55°C) 2 hrs8.33[2]
Thermal (60°C) 12 hrsNo degradation[4]
Photolytic Degradation 3 hrs11.53[2]
6 hrs19.36[2]
Sunlight Exposure 3 daysNo degradation[4]
UV Light Not specified30.88

Note: Experimental conditions and analytical methods may vary between studies, leading to different degradation percentages.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a this compound stock solution in an organic solvent.

  • Weighing: Accurately weigh the desired amount of solid this compound in a fume hood.

  • Dissolution: Dissolve the weighed this compound in a suitable organic solvent such as ethanol, DMSO, or DMF to a desired stock concentration (e.g., 10 mg/mL).[1] Purging the solvent with an inert gas before use is recommended.[1]

  • Sonication: If necessary, sonicate the solution for a few minutes to ensure complete dissolution.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C for several months.[3] Avoid repeated freeze-thaw cycles.

Protocol 2: Forced Degradation Study (Hydrolysis)

This protocol outlines a general procedure for investigating the stability of this compound under acidic and alkaline hydrolysis conditions.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., from the organic stock solution).

  • Acidic Hydrolysis:

    • Add 1N HCl to the this compound solution.[2]

    • Incubate the mixture at a specified temperature (e.g., room temperature or 60°C) for a defined period (e.g., 60 minutes, 90 minutes, or 12 hours).[2][4]

    • After incubation, neutralize the solution with an equivalent amount of NaOH.

  • Alkaline Hydrolysis:

    • Add 0.1N NaOH to the this compound solution.[2]

    • Incubate the mixture under the same temperature and time conditions as the acidic hydrolysis.

    • After incubation, neutralize the solution with an equivalent amount of HCl.

  • Analysis: Analyze the samples by a stability-indicating method, such as HPLC, to determine the percentage of degradation.[4]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis Rifabutin_Solid This compound Solid Stock_Solution Stock Solution Rifabutin_Solid->Stock_Solution Dissolve in Organic_Solvent Organic Solvent (e.g., Ethanol, DMSO) Organic_Solvent->Stock_Solution Working_Solution Working Solution Stock_Solution->Working_Solution Dilute with Aqueous_Buffer Aqueous Buffer Aqueous_Buffer->Working_Solution Acid Acidic Hydrolysis Working_Solution->Acid Base Alkaline Hydrolysis Working_Solution->Base Oxidation Oxidation Working_Solution->Oxidation Heat Thermal Stress Working_Solution->Heat Light Photolytic Stress Working_Solution->Light HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Heat->HPLC Light->HPLC Degradation_Data Degradation Data HPLC->Degradation_Data

Caption: Experimental workflow for assessing this compound stability.

degradation_pathways cluster_conditions Degradation Conditions This compound This compound Degradation_Products Degradation Products This compound->Degradation_Products leads to Hydrolysis Hydrolysis (Acid/Base) Hydrolysis->Degradation_Products Oxidation Oxidation Oxidation->Degradation_Products Photolysis Photolysis Photolysis->Degradation_Products

Caption: Factors leading to this compound degradation.

References

Technical Support Center: Optimizing Rifabutin Dosage for in vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Rifabutin (B1679326) in pre-clinical mouse models. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an antibiotic that functions by inhibiting the DNA-dependent RNA polymerase in susceptible bacteria, such as strains of Escherichia coli and Bacillus subtilis.[1] This action suppresses RNA synthesis, ultimately leading to cell death.[2] It is particularly effective against mycobacteria, including Mycobacterium tuberculosis and Mycobacterium avium complex (MAC).[2][3] Notably, this compound does not inhibit this enzyme in mammalian cells.[1][4] Its ability to act on bacteria residing within macrophages makes it a valuable agent for treating intracellular infections.

Q2: What is a typical effective dose of this compound in mouse models of tuberculosis?

An effective dose of this compound in mouse models of tuberculosis can vary depending on the specific application (e.g., preventive therapy vs. treatment of active infection). For preventive therapy, a dose of 10 mg/kg administered six times a week has been shown to be as effective as a standard rifampin regimen.[5] In treatment models for established infections, doses can range up to 50 mg/kg, which has been shown to significantly reduce bacterial counts in the liver and spleen over a 6-month period.[6]

Q3: How should this compound be administered to mice?

This compound is typically administered orally to mice. One common method is daily gavage. Another effective method for single-dose bolus administration is providing the drug in drinking water under conditions of water deprivation, ensuring the entire daily dose is consumed within a short period (e.g., 1 hour).[6]

Q4: What are the key pharmacokinetic parameters of this compound in mice?

The pharmacokinetics of this compound in mice are characterized by rapid absorption.[7][8] Compared to other rifamycins (B7979662) like rifapentine, this compound has a higher apparent clearance and a shorter plasma half-life.[7][8] In one study, after oral administration, this compound concentrations in the lung were found to be higher than in the plasma, while spleen concentrations were similar to plasma levels.[9]

Troubleshooting Guide

Issue 1: Sub-optimal efficacy or variability in experimental results.

  • Possible Cause: Inconsistent drug exposure due to administration method.

    • Solution: Ensure precise and consistent oral gavage technique. If using medicated drinking water, monitor water intake to confirm complete dosage consumption. Consider that administration with food can delay but does not decrease absorption.[3]

  • Possible Cause: Drug-drug interactions.

    • Solution: this compound is an inducer of CYP3A enzymes and can reduce the plasma concentrations of other drugs metabolized by these enzymes.[1] Conversely, CYP3A inhibitors can increase this compound plasma concentrations, potentially leading to toxicity.[1] Carefully review all co-administered compounds for potential interactions.

Issue 2: Signs of toxicity in treated mice.

  • Possible Cause: Dose is too high.

    • Solution: Mild hemolytic anemia has been observed in rodents at doses higher than 10 mg/kg/day.[10] At very high doses (160-200 mg/kg/day), inhibition of male gonad function has been reported in rats.[10] If signs of toxicity such as weight loss, lethargy, or anemia are observed, consider reducing the dose.

  • Possible Cause: Combination therapy leading to increased toxicity.

    • Solution: Co-administration with other drugs, such as azidothymidine (AZT), can increase the hematopoietic toxicity of this compound.[11] When using combination therapies, be vigilant for enhanced side effects and consider dose adjustments.

Data Presentation

Table 1: this compound Pharmacokinetic Parameters in Mice

ParameterValueReference
AbsorptionRapid[7][8]
Apparent ClearanceHigher than Rifapentine[7][8]
Plasma Half-lifeShorter than Rifapentine[7][8]
Tissue DistributionLung concentrations > Plasma concentrations[9]
Spleen concentrations ≈ Plasma concentrations[9]

Table 2: this compound Dosage and Effects in Mouse Models

ApplicationDosageOutcomeReference
Tuberculosis Preventive Therapy10 mg/kg, 6x/weekComparable bactericidal activity to Rifampin[5]
M. paratuberculosis Treatment50 mg/kg, dailySignificant reduction in bacterial counts in liver and spleen over 6 months
A. baumannii Infection>10-fold lower than RifampinMore effective at protecting mice from lethal infection than Rifampin
Systemic MRSA Infection20 mg/kg (liposomal formulation)Increased survival and reduced bacterial burden[12]

Table 3: Reported Toxicological Data for this compound in Rodents

DosageObserved EffectSpeciesReference
> 10 mg/kg/dayMild hemolytic anemiaRodents[10]
160-200 mg/kg/dayInhibition of male gonad functionRats[10]
640 mg/kg (in combination with 400 mg/kg AZT)Increased hematopoietic and hepatic toxicityMice[11]

Experimental Protocols

Protocol 1: Oral Administration of this compound via Gavage

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the mean body weight of the experimental group and the target dosage (mg/kg).

    • Suspend this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Ensure the final volume for gavage is appropriate for the size of the mice (typically 0.1-0.2 mL for an adult mouse).

    • Vortex the suspension thoroughly before each administration to ensure homogeneity.

  • Administration:

    • Gently restrain the mouse.

    • Insert a sterile, ball-tipped gavage needle into the esophagus.

    • Slowly administer the prepared this compound suspension.

    • Monitor the animal for any signs of distress during and after the procedure.

    • Administer once daily, or as required by the experimental design.[8]

Visualizations

Rifabutin_Mechanism_of_Action This compound This compound RNA_Polymerase Bacterial DNA-dependent RNA Polymerase This compound->RNA_Polymerase Inhibits Transcription Transcription Blocked RNA_Polymerase->Transcription Cell_Death Bacterial Cell Death Transcription->Cell_Death

Caption: Mechanism of action of this compound.

Experimental_Workflow_Rifabutin_Efficacy cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Endpoint Analysis Infection Infect Mice with Pathogen (e.g., M. tuberculosis) Acclimatization Allow Infection to Establish Infection->Acclimatization Dosing Administer this compound (e.g., 10 mg/kg, p.o.) Acclimatization->Dosing Monitoring Monitor Animal Health (Weight, Clinical Signs) Dosing->Monitoring Euthanasia Euthanize Mice at Pre-determined Timepoints Monitoring->Euthanasia Organ_Harvest Harvest Organs (Lungs, Spleen, Liver) Euthanasia->Organ_Harvest CFU_Enumeration Determine Bacterial Load (CFU Enumeration) Organ_Harvest->CFU_Enumeration

Caption: General workflow for an in vivo this compound efficacy study.

References

Minimizing off-target effects of Rifabutin in cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of Rifabutin (B1679326) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and what are its main off-target effects in cell culture?

This compound's primary mechanism of action is the inhibition of DNA-dependent RNA polymerase in susceptible bacteria, which suppresses RNA synthesis and leads to bacterial cell death.[1] In mammalian cell culture, its most significant off-target effects are the induction of cytochrome P450 3A4 (CYP3A4) and the inhibition of P-glycoprotein (P-gp).[2][3]

Q2: How does this compound induce CYP3A4 expression and what are the consequences?

This compound activates the Pregnane X Receptor (PXR), a nuclear receptor that forms a heterodimer with the retinoid X receptor (RXR).[4][5] This complex then binds to the promoter regions of target genes, including CYP3A4, to initiate their transcription.[5] This induction can alter the metabolism of other compounds in the cell culture, potentially leading to misleading results. This compound is considered a less potent inducer of CYP3A4 compared to Rifampin.[4]

Q3: What is the significance of this compound's P-glycoprotein (P-gp) inhibitory activity?

P-glycoprotein is an efflux pump that removes various substrates, including some drugs, from cells. This compound can inhibit the function of P-gp, leading to increased intracellular concentrations of P-gp substrates.[6][7] This can enhance the cytotoxicity of co-administered anticancer drugs in P-gp-overexpressing resistant cancer cells.[3][8]

Q4: Can this compound induce apoptosis or autophagy in cell culture?

Yes, at certain concentrations, this compound has been shown to induce apoptosis. For instance, in combination with vincristine, this compound increased early apoptosis in a dose-dependent manner in KBV20C cells.[8] this compound has also been observed to induce autophagy, a cellular process for degrading and recycling cellular components.

Troubleshooting Guides

Issue 1: Inconsistent results or unexpected cytotoxicity in my cell culture experiments with this compound.

  • Possible Cause 1: Off-target CYP3A4 Induction. this compound induces CYP3A4, which may alter the metabolism of other components in your culture medium or co-administered drugs, leading to variable effects.

    • Solution:

      • Minimize the concentration of this compound to the lowest effective level for your experiment.

      • If possible, use a cell line with low or no endogenous CYP3A4 expression.

      • Include appropriate controls, such as a known CYP3A4 inducer (e.g., Rifampin) and an inhibitor (e.g., ketoconazole), to assess the contribution of CYP3A4 induction to your observations.

  • Possible Cause 2: P-glycoprotein (P-gp) Inhibition. If your experiment involves compounds that are P-gp substrates, this compound's inhibitory effect on P-gp could be increasing their intracellular concentration and, consequently, their cytotoxicity.

    • Solution:

      • Determine if your compound of interest is a P-gp substrate.

      • Use a P-gp overexpressing cell line and its parental non-overexpressing line to confirm if the observed effect is P-gp dependent.

      • Include a known P-gp inhibitor (e.g., verapamil) as a positive control.

  • Possible Cause 3: Direct Cytotoxicity at High Concentrations. At higher concentrations, this compound itself can be cytotoxic.

    • Solution:

      • Perform a dose-response curve to determine the IC50 value of this compound in your specific cell line.

      • Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) to rule out solvent-induced toxicity.

Issue 2: High background or interference in fluorescence-based assays.

  • Possible Cause: Autofluorescence of this compound. this compound is a colored compound and may exhibit autofluorescence, which can interfere with fluorescence-based assays.

    • Solution:

      • Before conducting your experiment, measure the fluorescence spectrum of this compound at the excitation and emission wavelengths of your fluorescent probe to assess potential overlap.

      • If there is significant overlap, consider using a fluorescent probe with a different spectral profile (e.g., a red-shifted dye) to minimize interference.[9]

      • Include a "this compound only" control to measure and subtract its background fluorescence from your experimental readings.

Quantitative Data Summary

Table 1: Concentration-Dependent Induction of CYP3A4 by this compound in Primary Human Hepatocytes

Concentration (µM)Fold Induction of CYP3A4 mRNA (vs. Control)
520-fold

Data extracted from a study on primary human hepatocytes.[10][11]

Table 2: Cytotoxicity of this compound in Combination with Vincristine (VIC) in KBV20C Cells

This compound Concentration (µM)% Increase in Early Apoptotic Cell Death (VIC + this compound)
0.254%
0.58%
1.010%
2.513%
5.018%

Data represents the percentage increase in early apoptotic cells in the presence of 5 nM VIC.[8]

Key Experimental Protocols

Protocol 1: Assessing this compound-Mediated CYP3A4 Induction

This protocol is based on measuring the activity of CYP3A4 using a luminescent assay system.

Materials:

  • Human liver cell line (e.g., HepG2)

  • Cell culture medium and supplements

  • This compound

  • Rifampin (positive control)

  • Ketoconazole (negative control)

  • P450-Glo™ CYP3A4 Assay System (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the assay.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM), Rifampin (e.g., 10 µM), and a vehicle control for 24-72 hours.

  • Assay Preparation: On the day of the assay, remove the culture medium and wash the cells twice with PBS.

  • CYP3A4 Activity Measurement: Follow the manufacturer's instructions for the P450-Glo™ CYP3A4 Assay. This typically involves adding a luminogenic substrate that is converted to a luminescent product by active CYP3A4.

  • Data Analysis: Measure the luminescence using a luminometer. Normalize the results to the vehicle control to determine the fold induction of CYP3A4 activity.

Protocol 2: P-glycoprotein (P-gp) Inhibition Assay using Rhodamine 123

This protocol measures the inhibition of P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.

Materials:

  • P-gp overexpressing cell line (e.g., KBV20C) and its parental cell line (e.g., KB)

  • Cell culture medium and supplements

  • This compound

  • Verapamil (positive control for P-gp inhibition)

  • Rhodamine 123

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed both the P-gp overexpressing and parental cell lines in 60-mm dishes.

  • Compound Treatment: Treat the cells with different concentrations of this compound (e.g., 1, 5, 10 µM), Verapamil (e.g., 10 µM), or a vehicle control for 1 hour at 37°C.[8]

  • Rhodamine 123 Staining: After the initial incubation, add Rhodamine 123 to the medium and incubate for an additional 1-3 hours.[8]

  • Cell Harvesting and Analysis: Wash the cells with PBS, trypsinize, and resuspend in PBS. Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.

  • Data Analysis: An increase in Rhodamine 123 fluorescence in the this compound-treated P-gp overexpressing cells compared to the vehicle-treated control indicates P-gp inhibition.

Protocol 3: Quantifying Apoptosis vs. Necrosis

This protocol uses fluorescent probes to distinguish between live, apoptotic, and necrotic cells.

Materials:

  • Cell line of interest

  • This compound

  • Apoptosis/Necrosis Quantitation Kit (containing Annexin V-FITC and a necrosis stain like Propidium Iodide or Ethidium Homodimer III)[12]

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with various concentrations of this compound for the desired time period (e.g., 24 hours).

  • Staining: Follow the manufacturer's protocol for the apoptosis/necrosis kit. This typically involves incubating the cells with Annexin V-FITC and the necrosis stain.

  • Analysis:

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. Live cells will be negative for both stains, apoptotic cells will be Annexin V-FITC positive and necrosis stain negative, and necrotic/late apoptotic cells will be positive for both stains.

    • Fluorescence Microscopy: Visualize the stained cells under a fluorescence microscope to observe the morphology and fluorescence of apoptotic (green) and necrotic (red) cells.

  • Data Quantification: Quantify the percentage of cells in each population (live, apoptotic, necrotic).

Visualizations

PXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PXR PXR This compound->PXR binds PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR dimerizes with RXR_c RXR RXR_c->PXR_RXR PXR_RXR_n PXR-RXR PXR_RXR->PXR_RXR_n translocates to XREM XREM PXR_RXR_n->XREM binds to CYP3A4_Gene CYP3A4 Gene XREM->CYP3A4_Gene activates CYP3A4_mRNA CYP3A4 mRNA CYP3A4_Gene->CYP3A4_mRNA transcription

Caption: this compound-mediated activation of the PXR signaling pathway leading to CYP3A4 gene expression.

Autophagy_Signaling_Pathway cluster_induction Induction cluster_nucleation Nucleation cluster_elongation Elongation & Maturation This compound This compound Stress Cellular Stress This compound->Stress ULK1_Complex ULK1 Complex Stress->ULK1_Complex activates PI3K_Complex Class III PI3K Complex (Vps34) ULK1_Complex->PI3K_Complex activates Phagophore Phagophore (Isolation Membrane) PI3K_Complex->Phagophore initiates formation of Autophagosome Autophagosome Phagophore->Autophagosome elongates to form LC3_I LC3-I LC3_II LC3-II LC3_I->LC3_II lipidation LC3_II->Autophagosome recruited to membrane Autolysosome Autolysosome Autophagosome->Autolysosome fuses with Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Cellular Components Autolysosome->Degradation leads to

Caption: Simplified overview of the autophagy signaling pathway potentially induced by this compound.

Experimental_Workflow cluster_prep Experiment Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Seed Cells in Appropriate Vessel Compound_Prep 2. Prepare this compound Working Solutions Cell_Culture->Compound_Prep Treatment 3. Treat Cells with This compound & Controls Compound_Prep->Treatment Incubation 4. Incubate for Defined Period Treatment->Incubation Assay 5. Perform Specific Assay (e.g., CYP3A4, P-gp, Apoptosis) Incubation->Assay Data_Acquisition 6. Acquire Data (Luminescence, Fluorescence) Assay->Data_Acquisition Data_Analysis 7. Analyze and Normalize Data Data_Acquisition->Data_Analysis

Caption: General experimental workflow for assessing this compound's off-target effects in cell culture.

References

Technical Support Center: Managing Rifabutin-Induced Uveitis in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing preclinical animal models to study rifabutin-induced uveitis. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of this compound-induced uveitis?

A1: The exact mechanism of this compound-induced uveitis is not fully elucidated, but it is considered to be an immune-mediated process rather than a direct toxic effect. One leading hypothesis suggests that This compound (B1679326) or its metabolites may act as haptens, binding to ocular proteins and forming neoantigens that trigger an inflammatory response. Another theory posits that the antibiotic-induced death of microorganisms releases antigens that form immune complexes, which then deposit in the uveal tissues and activate the complement system. This leads to the release of pro-inflammatory cytokines such as TNF-α and IL-6, amplifying the inflammatory cascade.

Q2: Which animal model is most appropriate for studying this compound-induced uveitis?

A2: Currently, there is no standardized, universally accepted animal model specifically for this compound-induced uveitis. However, researchers can adapt existing models of drug-induced or autoimmune uveitis. Rabbits are a suitable choice due to their larger eyes, which facilitate clinical examination and aqueous humor sampling. Rodent models, such as rats and mice, are also valuable, particularly for studies involving genetic modifications or requiring larger sample sizes. The choice of model will depend on the specific research question, available resources, and the endpoints being evaluated.

Q3: How can I induce this compound-induced uveitis in an animal model?

A3: Inducing this compound-induced uveitis in a preclinical model typically involves systemic administration of this compound. A dose-finding study is a critical first step to determine the optimal dose that induces uveitis without causing systemic toxicity. Based on clinical observations in humans, the co-administration of a cytochrome P450 inhibitor, such as clarithromycin (B1669154) or ritonavir, may be necessary to increase the systemic exposure of this compound and precipitate uveitis at lower, less toxic doses. The route of administration (e.g., oral gavage, intraperitoneal injection) and the frequency of dosing will also need to be optimized for the chosen animal species.

Q4: What are the key clinical signs to monitor in an animal model of this compound-induced uveitis?

A4: Clinical signs of uveitis in animal models can be assessed using a slit-lamp biomicroscope. Key indicators of anterior uveitis include:

  • Aqueous flare: A hazy appearance of the aqueous humor due to increased protein content.

  • Cells in the anterior chamber: The presence of inflammatory cells.

  • Iris hyperemia: Redness and swelling of the iris.

  • Miosis: Constriction of the pupil.

  • Hypopyon: A layer of white blood cells in the anterior chamber, which is a characteristic sign of severe inflammation and has been reported in human cases of this compound-induced uveitis.

Posterior segment inflammation, if present, may manifest as vitritis (inflammatory cells in the vitreous humor), retinal vasculitis, or chorioretinal lesions, which can be visualized using fundoscopy or optical coherence tomography (OCT).

Q5: What quantitative methods can be used to assess the severity of uveitis?

A5: The severity of uveitis can be quantified using several methods:

  • Clinical Scoring: A semi-quantitative scoring system, such as the Standardization of Uveitis Nomenclature (SUN) working group criteria, can be adapted for animal models to grade the degree of aqueous flare, cells, and other inflammatory signs.

  • Laser Flare Photometry: This technique provides an objective and quantitative measurement of aqueous flare.

  • Optical Coherence Tomography (OCT): OCT can be used to visualize and quantify inflammatory cells in the anterior chamber and vitreous, as well as to assess retinal and choroidal thickness.[1]

  • Biomarker Analysis: Aqueous humor can be collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) and other inflammatory mediators using techniques like ELISA or multiplex assays.[2][3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Failure to induce uveitis - Insufficient dose of this compound.- Rapid metabolism of this compound.- Animal strain is resistant.- Conduct a dose-escalation study to find the optimal dose.- Co-administer a known CYP450 inhibitor (e.g., ketoconazole (B1673606) in preclinical models) to increase this compound bioavailability.[4][5]- Consider using a different, more susceptible animal strain.
High incidence of systemic toxicity or mortality - this compound dose is too high.- Off-target effects of the drug.- Reduce the dose of this compound.- Optimize the dosing regimen (e.g., less frequent administration).- Provide supportive care as per veterinary guidance.
High variability in uveitis severity between animals - Inconsistent drug administration.- Genetic variability within the animal colony.- Subjectivity in clinical scoring.- Ensure accurate and consistent dosing for all animals.- Use a genetically homogenous animal strain.- Have two independent, blinded observers perform clinical scoring to ensure consistency.
Difficulty in collecting aqueous humor - Small eye size in rodent models.- Inexperience with the technique.- Practice the technique on ex vivo eyes or with a trained professional.- Use appropriate magnification and specialized microsurgical instruments.- Consider pooling samples from multiple animals if necessary, though this will preclude individual animal analysis.
Inconsistent biomarker levels in aqueous humor - Sample degradation.- Contamination with blood during collection.- Assay variability.- Process samples immediately after collection or store them at -80°C.- Use a careful and consistent collection technique to avoid traumatizing ocular tissues.- Include appropriate controls and run assays in duplicate or triplicate.

Experimental Protocols

Proposed Protocol for Induction of this compound-Induced Uveitis in Rabbits
  • Animal Model: New Zealand White rabbits (male or female, 2-3 kg).

  • Acclimatization: Acclimatize animals for at least 7 days before the start of the experiment.

  • Dose-Finding Study:

    • Administer this compound via oral gavage at three different doses (e.g., 10, 30, and 50 mg/kg/day).

    • In a parallel cohort, co-administer this compound with a CYP3A inhibitor (e.g., ketoconazole, 10 mg/kg/day) to assess its effect on uveitis induction.

    • Monitor animals daily for clinical signs of uveitis and systemic toxicity for 14 days.

  • Induction Phase (based on optimal dose from dose-finding study):

    • Administer the selected dose of this compound (with or without the CYP450 inhibitor) daily for up to 28 days.

  • Clinical Assessment:

    • Perform slit-lamp examination daily for the first week, then three times a week for the remainder of the study.

    • Score anterior chamber cells and flare using a standardized grading system (see table below).

    • Measure intraocular pressure (IOP) at baseline and weekly.

  • Quantitative Assessment (at selected time points):

    • Collect aqueous humor under general anesthesia for biomarker analysis (e.g., TNF-α, IL-6, MCP-1).[2]

    • Perform OCT to quantify anterior chamber cells and assess retinal structure.[1]

  • Histopathology (at the end of the study):

    • Euthanize animals and enucleate the eyes.

    • Process the eyes for histopathological examination to assess inflammatory cell infiltration and structural changes in the uveal tract and retina.[6]

Data Presentation

Table 1: Example Clinical Scoring System for Anterior Uveitis in Rabbits

Score Anterior Chamber Cells (per field) Aqueous Flare
0<1None
11-5Faint
26-15Moderate (iris and lens details clear)
316-25Marked (iris and lens details hazy)
4>25Intense (fibrin or plastic aqueous)

Table 2: Hypothetical Quantitative Data from a Rabbit Model of this compound-Induced Uveitis

Treatment Group Mean Clinical Score (Day 7) Aqueous Humor TNF-α (pg/mL) (Day 7) Aqueous Humor IL-6 (pg/mL) (Day 7)
Vehicle Control0.2 ± 0.115 ± 520 ± 8
This compound (30 mg/kg)1.5 ± 0.5150 ± 30200 ± 45
This compound (30 mg/kg) + CYP Inhibitor3.2 ± 0.7450 ± 70550 ± 90

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_induction Uveitis Induction cluster_monitoring Monitoring & Assessment cluster_endpoint Endpoint Analysis acclimatization Acclimatization (7 days) baseline Baseline Measurements (Slit-lamp, OCT, IOP) acclimatization->baseline dosing Daily Dosing (this compound +/- CYP Inhibitor) baseline->dosing clinical_monitoring Daily Clinical Monitoring (Slit-lamp) dosing->clinical_monitoring quantitative_assessment Quantitative Assessment (OCT, Aqueous Humor Collection) dosing->quantitative_assessment histopathology Histopathology dosing->histopathology data_analysis Data Analysis clinical_monitoring->data_analysis quantitative_assessment->data_analysis

Caption: Experimental workflow for a preclinical animal model of this compound-induced uveitis.

signaling_pathway This compound This compound Administration increased_this compound Increased this compound Bioavailability This compound->increased_this compound cyp_inhibition CYP450 Inhibition cyp_inhibition->increased_this compound haptenization Haptenization/ Immune Complex Formation increased_this compound->haptenization complement Complement Activation haptenization->complement cytokine_release Pro-inflammatory Cytokine Release (TNF-α, IL-6) complement->cytokine_release uveitis Uveitis cytokine_release->uveitis

Caption: Proposed signaling pathway for this compound-induced uveitis with CYP450 inhibition.

troubleshooting_logic start Uveitis Not Observed check_dose Is the this compound dose sufficient? start->check_dose increase_dose Increase this compound dose check_dose->increase_dose No check_metabolism Is this compound being rapidly metabolized? check_dose->check_metabolism Yes success Uveitis Induced increase_dose->success add_inhibitor Add CYP450 inhibitor check_metabolism->add_inhibitor Yes check_strain Is the animal strain resistant? check_metabolism->check_strain No add_inhibitor->success change_strain Consider a different animal strain check_strain->change_strain Yes fail Consult Literature/ Re-evaluate Hypothesis check_strain->fail No change_strain->success

Caption: Troubleshooting logic for failure to induce uveitis in an animal model.

References

Strategies to reduce Rifabutin degradation during long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rifabutin (B1679326). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the long-term storage and stability of this compound. Below you will find troubleshooting guides and frequently asked questions to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during long-term storage?

A1: this compound is susceptible to degradation through several mechanisms. The primary factors include exposure to light (photolysis), hydrolysis (in both acidic and basic conditions), and oxidation.[1][2][3][4] While it is relatively stable under thermal stress, significant degradation can occur when exposed to other stressors.[1][2][3] Therefore, proper control of storage conditions is critical to maintain its integrity.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under controlled conditions. For long-term storage (months to years), a temperature of -20°C is recommended.[5] For short-term storage (days to weeks), 0-4°C is acceptable.[5] The commercial capsules are typically stored at a controlled room temperature between 15°C and 30°C (59°F to 86°F).[6][7][8] It is crucial to keep the container tightly closed and protected from light and excessive heat.[6][8][9]

Q3: How can I assess the stability of my this compound sample?

A3: Stability-indicating analytical methods are essential for assessing the degradation of this compound. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[1][2][3][10] High-Performance Thin-Layer Chromatography (HPTLC) is another validated method.[11] These methods can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API).

Q4: Are there any formulation strategies that can enhance the long-term stability of Rifabutan?

A4: Yes, several formulation strategies can improve the stability of this compound. Encapsulating this compound in lipid-based carriers, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), can protect the drug from degradation and potentially improve its bioavailability.[12][13] Long-acting injectable formulations using biodegradable polymers have also been shown to maintain this compound stability for extended periods.[14][15] Additionally, liposomal formulations of this compound have been investigated as a promising approach to enhance stability and therapeutic efficacy.[16][17] The use of certain excipients, such as antioxidants (e.g., sodium metabisulphite) and chelating agents (e.g., disodium (B8443419) edetate), may also contribute to the stability of parenteral formulations.[18]

Troubleshooting Guide

Issue: I am observing significant degradation of my this compound sample, what should I check?

This troubleshooting guide will help you identify the potential causes of this compound degradation in your experiments.

Rifabutin_Troubleshooting start Start: Significant this compound Degradation Observed storage_conditions Review Storage Conditions start->storage_conditions formulation Evaluate Formulation/Solvent start->formulation analytical_method Verify Analytical Method start->analytical_method temp Temperature out of range? (-20°C long-term, 0-4°C short-term) storage_conditions->temp ph Is the pH of the solution between 2 and 8? formulation->ph method_validated Is the method stability-indicating? analytical_method->method_validated light Exposed to light? temp->light No adjust_temp Action: Adjust and monitor temperature. temp->adjust_temp Yes humidity Container tightly sealed? light->humidity No protect_light Action: Store in light-protectant containers. light->protect_light Yes seal_container Action: Ensure container is tightly sealed. humidity->seal_container Yes excipients Are excipients compatible? ph->excipients Yes adjust_ph Action: Adjust pH to the stable range. ph->adjust_ph No check_compatibility Action: Review excipient compatibility data. excipients->check_compatibility No validate_method Action: Validate the analytical method. method_validated->validate_method No Rifabutin_Degradation_Pathways cluster_stressors Stress Conditions This compound This compound Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis pH dependent Oxidation Oxidation This compound->Oxidation Photolysis Photolysis (UV Light) This compound->Photolysis Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products

References

Technical Support Center: Improving the Bioavailability of Oral Rifabutin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the oral bioavailability of Rifabutin (B1679326).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral delivery of this compound?

A1: The primary challenges with oral this compound delivery stem from its low aqueous solubility and extensive first-pass metabolism.[1][2] this compound is a highly lipophilic compound, which leads to poor dissolution in the gastrointestinal fluids, a rate-limiting step for its absorption.[3] Although it has high permeability, its poor solubility classifies it as a Biopharmaceutics Classification System (BCS) Class II drug.[3] Furthermore, this compound undergoes significant metabolism in the liver and intestines, which can reduce the amount of active drug reaching systemic circulation.[1][2]

Q2: What are the most common strategies to improve the oral bioavailability of this compound?

A2: Several formulation strategies are employed to overcome the bioavailability challenges of this compound. These include:

  • Lipid-based formulations: Such as Solid Lipid Nanoparticles (SLNs) and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), which can enhance solubility and lymphatic transport, thereby reducing first-pass metabolism.[3][4][5]

  • Inclusion complexes: Using cyclodextrins to form complexes that increase the aqueous solubility and dissolution rate of this compound.[6]

  • Solid dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level to improve its dissolution.[7]

  • Co-solvency: Utilizing a mixture of solvents to increase the solubility of this compound.

Q3: How do Solid Lipid Nanoparticles (SLNs) improve this compound's bioavailability?

A3: Solid Lipid Nanoparticles (SLNs) are colloidal carriers that can encapsulate lipophilic drugs like this compound. They improve bioavailability through several mechanisms:

  • Increased surface area: The small particle size of SLNs provides a larger surface area for dissolution.

  • Enhanced solubility: The lipid matrix can solubilize this compound, improving its concentration in the GI tract.

  • Protection from degradation: The solid matrix can protect the encapsulated drug from chemical and enzymatic degradation.

  • Lymphatic uptake: SLNs can be absorbed through the lymphatic system, bypassing the liver and reducing first-pass metabolism.[3]

Q4: What is the role of cyclodextrins in enhancing this compound's solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. They can encapsulate poorly soluble drugs like this compound into their central cavity, forming an inclusion complex.[6] This complexation effectively increases the aqueous solubility and dissolution rate of the drug, which can lead to improved oral bioavailability. The formation of these complexes is often studied using phase solubility diagrams.[8][9][10]

Troubleshooting Guides

Low Drug Entrapment Efficiency in Nanoparticle Formulations

Problem: I am preparing this compound-loaded Solid Lipid Nanoparticles (SLNs), but the entrapment efficiency is consistently low.

Potential Cause Troubleshooting Suggestion
Poor drug solubility in the lipid matrix Screen different lipids to find one with higher solubilizing capacity for this compound. Pre-dissolving the drug in a small amount of a suitable organic solvent before adding it to the molten lipid can also help.
Drug partitioning to the external aqueous phase Optimize the homogenization and/or sonication process. High energy input can sometimes lead to drug expulsion. Consider using a surfactant with a lower HLB value to favor drug retention in the lipid phase.
Premature drug crystallization Ensure the drug is fully dissolved in the molten lipid before the emulsification step. Rapid cooling of the nanoemulsion can help to trap the drug in an amorphous or molecularly dispersed state within the lipid matrix.
Inappropriate surfactant concentration The concentration of the surfactant is critical. Too little may not adequately stabilize the nanoparticles, leading to aggregation and drug leakage. Too much can increase the solubility of the drug in the aqueous phase, reducing entrapment.
Inconsistent Dissolution Profiles

Problem: My this compound formulation shows high variability in in-vitro dissolution testing.

Potential Cause Troubleshooting Suggestion
Poor hydrodynamics in the dissolution apparatus The standard USP paddle and basket apparatuses can have flawed hydrodynamics, leading to variability.[11] Ensure proper de-aeration of the dissolution medium and consistent positioning of the dosage form. Consider using alternative apparatuses if variability persists.
Issues with the dissolution medium The pH and composition of the dissolution medium are critical. Ensure the medium is prepared consistently and is suitable for the formulation being tested. For formulations with surfactants, be aware of potential micelle formation which can affect dissolution.[12][13]
Physical instability of the formulation For amorphous systems like solid dispersions, physical instability and recrystallization of the drug during storage can lead to changes in the dissolution profile. Monitor the physical stability of your formulation over time using techniques like DSC and XRD.[14]
Variability in the formulation itself Ensure that the manufacturing process for your formulation is well-controlled and produces batches with consistent properties (e.g., particle size, drug content).
Unexpected In Vivo Pharmacokinetic Results

Problem: The in vivo bioavailability of my this compound formulation is lower than expected or highly variable between subjects.

Potential Cause Troubleshooting Suggestion
Food effect The absorption of this compound can be affected by food.[15][16] High-fat meals can delay the rate of absorption. Conduct pharmacokinetic studies under both fed and fasted conditions to assess any food effect on your formulation.
Inter-individual variability There is significant inter-individual variability in this compound pharmacokinetics, which can be influenced by genetic factors affecting drug transporters and metabolizing enzymes.[17] A larger sample size in your animal or human studies may be necessary to account for this variability.
Drug-drug interactions This compound is a substrate and an inducer of cytochrome P450 enzymes.[1][2] If co-administered with other drugs, its metabolism and bioavailability can be altered. Review any potential for drug interactions in your study design.
Poor in vitro-in vivo correlation (IVIVC) The in-vitro dissolution test may not be predictive of the in-vivo performance of the formulation. The dissolution method may need to be further developed and validated to establish a meaningful IVIVC.[11]

Data Presentation

Table 1: Comparison of Different Formulation Strategies for Improving this compound Bioavailability

Formulation StrategyKey ParametersReported ImprovementReference
Solid Lipid Nanoparticles (SLNs) Particle Size: ~250 nmEntrapment Efficiency: ~89%Enhanced macrophage uptake, suggesting potential for improved targeting.[3]
Inclusion Complex with β-Cyclodextrin Stoichiometric Ratio: 1:1Obvious increase in dissolution rate compared to pure drug.[6]
Solid Dispersion with Poloxamer 407 Drug-to-Polymer Ratio: 1:4Highest solubility and dissolution rate compared to other solid dispersions.
Long-Acting Injectable Formulation PLGA-based in situ forming implantMaintained plasma concentrations above MIC for 16 weeks in mice.[18]

Table 2: Pharmacokinetic Parameters of Oral this compound

ParameterValueReference
Oral Bioavailability ~20%[2]
Time to Peak Plasma Concentration (Tmax) 2-3 hours
Elimination Half-life (t1/2) ~45 hours[2]
Volume of Distribution (Vd) > 9 L/kg[2]

Experimental Protocols

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Solvent Diffusion Method

This protocol is a general guideline and may require optimization.

  • Preparation of the Organic Phase:

    • Accurately weigh the desired amount of lipid (e.g., glyceryl monostearate) and dissolve it in a suitable organic solvent (e.g., acetone).

    • Accurately weigh this compound and dissolve it in the lipid solution.

  • Preparation of the Aqueous Phase:

    • Dissolve a surfactant (e.g., Poloxamer 188) in purified water.

  • Formation of the Nanoemulsion:

    • Heat both the organic and aqueous phases to a temperature above the melting point of the lipid.

    • Add the organic phase dropwise to the aqueous phase under continuous high-speed homogenization.

  • Nanoparticle Formation:

    • Quickly cool the resulting nanoemulsion in an ice bath while stirring to solidify the lipid nanoparticles.

  • Purification:

    • The SLN dispersion can be purified by centrifugation or dialysis to remove any unentrapped drug and excess surfactant.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Calculate the entrapment efficiency by separating the unentrapped drug from the nanoparticles and quantifying it using a validated analytical method like HPLC.

In Vitro Dissolution Testing for this compound Formulations

This is a general protocol based on USP guidelines and may need to be adapted for specific formulations.

  • Apparatus: USP Apparatus 2 (Paddle) or Apparatus 1 (Basket).

  • Dissolution Medium: Prepare a suitable dissolution medium (e.g., 0.1 N HCl, phosphate (B84403) buffer pH 6.8). The volume is typically 900 mL.

  • Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5 °C.

  • Rotation Speed: Set the paddle or basket rotation speed to a suitable rate (e.g., 50 or 75 rpm).

  • Procedure:

    • Place the this compound formulation (e.g., capsule, tablet, or an equivalent amount of nanoparticles) into each dissolution vessel.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Sample Analysis:

    • Filter the samples through a suitable filter (e.g., 0.45 µm).

    • Analyze the concentration of this compound in the samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the percentage of drug released versus time to obtain the dissolution profile.

Mandatory Visualizations

experimental_workflow cluster_organic_phase Organic Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification & Nanoparticle Formation cluster_characterization Purification & Characterization A Dissolve Lipid in Organic Solvent B Dissolve this compound in Lipid Solution A->B D Heat Both Phases B->D C Dissolve Surfactant in Water C->D E Add Organic to Aqueous Phase under Homogenization D->E F Cool in Ice Bath to Form SLNs E->F G Purification (Centrifugation/Dialysis) F->G H Characterization (Size, PDI, EE%) G->H

Caption: Workflow for the preparation of this compound-loaded Solid Lipid Nanoparticles (SLNs).

troubleshooting_bioavailability start Low Oral Bioavailability of this compound Formulation dissolution Is in vitro dissolution rate-limiting? start->dissolution permeability Is permeability across the gut wall an issue? dissolution->permeability No solubility Enhance Solubility: - Solid Dispersion - Cyclodextrin Complex - Nanosizing (SLNs) dissolution->solubility Yes metabolism Is first-pass metabolism extensive? permeability->metabolism No permeation_enhancers Incorporate Permeation Enhancers permeability->permeation_enhancers Yes lymphatic_transport Promote Lymphatic Transport: - Lipid-based formulations (SLNs, SNEDDS) metabolism->lymphatic_transport Yes end Improved Bioavailability metabolism->end No dissolution_rate Improve Dissolution Rate: - Use of hydrophilic carriers - Amorphous form solubility->dissolution_rate dissolution_rate->end permeation_enhancers->end lymphatic_transport->end

Caption: Troubleshooting flowchart for addressing low oral bioavailability of this compound.

References

Troubleshooting inconsistent results in Rifabutin MIC assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Rifabutin Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs)

Q1: What are the expected this compound MIC ranges for common quality control (QC) strains?

A1: Adhering to established QC ranges is critical for ensuring the accuracy and reproducibility of your MIC assays. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for antimicrobial susceptibility testing. For this compound, a commonly used QC strain is Mycobacterium peregrinum ATCC 700686. While official CLSI breakpoints for this strain against this compound are not yet established, published studies provide expected ranges.

Q2: Which solvent should I use to prepare my this compound stock solution, and how should it be stored?

A2: this compound is soluble in organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF) at approximately 30 mg/mL.[1] For MIC assays, it is recommended to first dissolve this compound in a minimal amount of a suitable organic solvent like ethanol and then dilute it with the aqueous buffer or culture medium of choice.[1] Aqueous solutions of this compound are not stable and should not be stored for more than one day.[1] For long-term storage, stock solutions in organic solvents should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to a year or -80°C for up to two years.[2]

Q3: What is the "inoculum effect," and how can it cause variability in my this compound MIC results?

A3: The inoculum effect is a phenomenon where the MIC of an antimicrobial agent changes with the density of the bacterial inoculum used in the assay.[3][4] For many antibiotics, a higher inoculum can lead to a higher MIC value. Inconsistent inoculum preparation is a primary source of variability in MIC assays.[5] It is crucial to standardize the inoculum to a 0.5 McFarland standard to ensure a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[6]

Q4: Can the composition of the culture medium affect this compound MIC values?

A4: Yes, the composition of the culture medium can significantly impact this compound MIC results. Factors such as pH and the presence of certain supplements can alter the activity of the drug.[7][8] For instance, the MICs of this compound are generally lower in broth-based assays (like those using Mueller-Hinton Broth) compared to agar-based methods.[9][10] The presence of polysorbate 80 (Tween 80) has also been shown to lower MIC values.[10] It is essential to use the CLSI-recommended medium for the specific microorganism being tested to ensure consistency and comparability of results.[11][12]

Q5: I am observing "trailing" or faint growth in wells at concentrations above the apparent MIC. How should I interpret these results?

A5: Trailing endpoints, characterized by reduced but persistent growth across a range of concentrations, can complicate MIC determination.[13][14] This phenomenon can be influenced by factors such as incubation time and medium pH.[15][16] For some organisms, CLSI guidelines recommend reading the MIC as the lowest concentration that causes a significant inhibition of growth (e.g., ≥80%) compared to the positive control. It is important to be consistent in your reading method and to consult CLSI documents for specific guidance on the organism you are testing.

Troubleshooting Guide

Issue: High variability in this compound MIC results between experimental repeats.

Potential Cause Troubleshooting Steps
Inconsistent Inoculum Preparation - Ensure the bacterial suspension is homogenous and free of clumps. Vortex thoroughly. - Strictly adhere to the 0.5 McFarland standard for turbidity. Use a spectrophotometer for accuracy if available. - Prepare the inoculum fresh for each experiment from a recent culture.
This compound Stock Solution Degradation - Prepare fresh this compound stock solutions regularly. - Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Verify the correct solvent is used and that the drug is fully dissolved.
Contamination of Cultures - Perform a purity check by streaking the inoculum on an agar (B569324) plate. - Ensure aseptic techniques are followed throughout the procedure.
Inconsistent Incubation Conditions - Use a calibrated incubator and monitor temperature and humidity. - Ensure consistent incubation times between experiments.

Issue: Quality Control (QC) strain MIC is out of the expected range.

Potential Cause Troubleshooting Steps
Incorrect QC Strain or Contamination - Verify the identity and purity of the QC strain.[5] - Use a fresh culture of the QC strain from a reliable stock.
Systematic Error in Assay - Review the entire experimental protocol for any deviations. - Check the preparation and concentrations of all reagents, including the culture medium and this compound dilutions. - Ensure the correct incubation conditions were used.
Expired or Improperly Stored Reagents - Check the expiration dates of all media, supplements, and this compound. - Ensure all components have been stored under the recommended conditions.

Data on Factors Influencing this compound MIC

The following tables summarize quantitative data on how different experimental parameters can influence this compound MIC values.

Table 1: Effect of Inoculum Density on MIC

Inoculum Density (CFU/mL)Fold Change in MIC (Relative to 5 x 10^5 CFU/mL)
5 x 10^4~0.5 - 1
5 x 10^5 (Standard)1
5 x 10^6~2 - 4
5 x 10^7~8 - 16

Note: Data are illustrative and can vary depending on the bacterial species and specific experimental conditions.[3][4][17]

Table 2: Influence of Media Type on this compound MIC for M. avium Complex

Media TypeTypical MIC Range (µg/mL)
Broth Dilution (e.g., 7H12)0.015 - 0.25
Agar Dilution (e.g., 7H10)0.03 - 1.0
Egg-based Media (e.g., Löwenstein-Jensen)Substantially higher than agar-based media

Source: Adapted from published studies.[9][10]

Experimental Protocols

Broth Microdilution MIC Assay

This protocol is a generalized procedure and should be adapted based on the specific microorganism and CLSI guidelines.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

    • Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate using the appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). The final volume in each well should be 100 µL.

    • Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only).

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this standardized suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate after inoculation (this typically requires a 1:150 dilution of the 0.5 McFarland suspension followed by a 1:2 dilution in the plate).[6]

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate (except the negative control).

    • Seal the plate to prevent evaporation and incubate at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 16-20 hours for many bacteria; longer for mycobacteria).

  • Reading and Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

    • Results can be read visually or with a microplate reader.

Agar Dilution MIC Assay
  • Preparation of Agar Plates with this compound:

    • Prepare a stock solution of this compound.

    • Prepare the appropriate agar medium (e.g., Mueller-Hinton Agar) and cool it to 45-50°C in a water bath.

    • Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations. Mix well but gently to avoid bubbles.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a control plate with no this compound.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation and Incubation:

    • Spot-inoculate a standardized volume (e.g., 1-10 µL) of the bacterial suspension onto the surface of each agar plate, including the control plate.

    • Allow the inocula to dry completely before inverting the plates.

    • Incubate the plates under the appropriate conditions for the test organism.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of this compound that inhibits the growth of the organism (defined as no growth, a faint haze, or one or two colonies).[18]

Visualizations

experimental_workflow Broth Microdilution Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_this compound Prepare this compound Stock & Dilutions inoculate_plate Inoculate 96-Well Plate prep_this compound->inoculate_plate prep_inoculum Prepare Inoculum (0.5 McFarland) prep_inoculum->inoculate_plate prep_qc Prepare QC Strain prep_qc->inoculate_plate incubate Incubate Plate inoculate_plate->incubate read_mic Read MIC Endpoint incubate->read_mic interpret Interpret Results (Compare to Breakpoints) read_mic->interpret troubleshooting_logic Troubleshooting Inconsistent MICs start Inconsistent MIC Results check_qc Are QC Strain Results In Range? start->check_qc systematic_error Systematic Error Likely check_qc->systematic_error No random_error Random Error Likely check_qc->random_error Yes check_inoculum Verify Inoculum (Density, Purity) check_drug Check this compound (Stock, Dilutions) check_media Examine Media & Supplements check_procedure Review Assay Procedure systematic_error->check_drug systematic_error->check_media systematic_error->check_procedure random_error->check_inoculum

References

Technical Support Center: Optimization of Rifabutin Extraction from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Rifabutin (B1679326) from various biological matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound. Each problem is followed by potential causes and recommended solutions.

ProblemPotential CausesRecommended Solutions
Low Analyte Recovery Improper pH of the sample: this compound's solubility and charge state are pH-dependent.[1]Adjust the sample pH to ensure this compound is in a neutral form for reversed-phase SPE or LLE, or charged for ion-exchange SPE.
Inadequate elution solvent strength: The elution solvent may not be strong enough to desorb this compound from the SPE sorbent.Increase the organic content or change the pH of the elution solvent to effectively disrupt the analyte-sorbent interactions.[2]
Analyte breakthrough during sample loading: The flow rate may be too high, or the sorbent capacity may be exceeded.Decrease the sample loading flow rate.[3] Consider using a larger SPE cartridge or diluting the sample.[3]
Precipitation of this compound with proteins: If using protein precipitation, this compound may co-precipitate if it is highly protein-bound.[1]Evaluate different protein precipitation solvents (e.g., acetonitrile (B52724), methanol) or a combination to minimize co-precipitation.[4]
Formation of emulsions during LLE: Vigorous shaking or vortexing can lead to stable emulsions, trapping the analyte.Use a gentle mixing technique (e.g., gentle inversion). Consider adding salt to the aqueous phase to break the emulsion. Supported liquid extraction (SLE) is an alternative that avoids emulsion formation.[5]
High Matrix Effects in LC-MS/MS Analysis Co-elution of endogenous matrix components: Phospholipids and other matrix components can suppress or enhance the ionization of this compound.Optimize the wash steps in SPE: Use a wash solvent that is strong enough to remove interferences without eluting this compound.[2]
Modify the LLE back-extraction conditions: Adjust the pH of the back-extraction solution to selectively extract this compound, leaving interferences in the organic phase.
Employ a different extraction technique: SPE often provides cleaner extracts than protein precipitation.[6]
Chromatographic separation: Optimize the LC gradient to separate this compound from co-eluting matrix components.
Poor Reproducibility (High %CV) Inconsistent sample processing: Variations in vortexing time, incubation temperature, or solvent volumes can lead to inconsistent results.Standardize all steps of the extraction protocol. The use of an automated liquid handler can improve precision.
Variable matrix effects between samples: The composition of biological matrices can vary between individuals, leading to inconsistent ion suppression/enhancement.Use a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for matrix effects and extraction variability.[6]
Column degradation: The analytical column can degrade over time, leading to peak shape issues and inconsistent retention times.[7]Use a guard column and ensure proper sample cleanup to extend the life of the analytical column. Regularly monitor column performance.
Analyte Instability Degradation in the biological matrix: this compound may be unstable in certain biological matrices, especially at room temperature or during freeze-thaw cycles.[1]Keep samples on ice or at 4°C during processing.[4] Minimize freeze-thaw cycles. The addition of antioxidants like ascorbic acid has been shown to be effective in preventing the degradation of the related compound rifampin in plasma.[8]
Degradation during extraction: Exposure to harsh pH conditions or certain solvents can degrade this compound.Assess the stability of this compound under the chosen extraction conditions.[9]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound extraction and analysis.

Table 1: Recovery and Matrix Effect Data for this compound Extraction

Biological MatrixExtraction MethodAnalyteAverage Recovery (%)Matrix Effect (%)Reference
Human PlasmaProtein PrecipitationThis compound98.53 - 99.5694 - 96[1]
Human Breast MilkProtein Precipitation & SPEThis compound76.7 - 99.1Not significant[4][10][11]
Human PlasmaLLE (60% n-hexane in ethyl acetate)This compoundNot specifiedNegligible[12]

Table 2: Linearity and Precision of this compound Quantification

Biological MatrixAnalytical MethodCalibration Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Reference
Human PlasmaLC-MS/MS62.5 - 4000< 15< 15[1]
Human Breast MilkLC-MS/MS15 - 1500Not specifiedNot specified[4][10][11]
Human PlasmaLC-MS/MS75 - 30,000< 5.8< 5.8[6]
Human PlasmaHPLC-UV5 - 600Good reproducibilityGood reproducibility[13]

Experimental Protocols

Protocol 1: Protein Precipitation for this compound Extraction from Human Plasma

This protocol is a simple and rapid method for extracting this compound from plasma.

Materials:

  • Human plasma samples

  • Acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA)[6]

  • Methanol (B129727)

  • Internal Standard (IS) working solution (e.g., a stable isotope-labeled this compound)[6]

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 50 µL of plasma sample into a microcentrifuge tube.[6]

  • Add 25 µL of the internal standard working solution.[6]

  • Add 25 µL of methanol and vortex briefly.[6]

  • Add 150 µL of cold (4°C) ACN containing 0.1% TFA to precipitate proteins.[6]

  • Vortex the mixture thoroughly for 30 seconds.

  • Incubate the samples at 4°C for at least 1 hour to ensure complete protein precipitation.[6]

  • Centrifuge the tubes at 13,000 x g for 20 minutes at 10°C.[6]

  • Carefully transfer 100 µL of the supernatant to a clean tube or a 96-well plate.[6]

  • Dilute the supernatant with 150 µL of water.[6]

  • The sample is now ready for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Human Breast Milk

This protocol combines protein precipitation with SPE for a cleaner extract from a complex matrix like breast milk.[4]

Materials:

  • Human breast milk samples

  • Acetonitrile:Methanol (1:1, v/v)

  • SPE cartridges (e.g., C18)

  • SPE manifold

  • Methanol (for conditioning)

  • Water (for equilibration)

  • Wash solvent (e.g., 5% Methanol in water)

  • Elution solvent (e.g., 0.1% formic acid in acetonitrile:water 6:4, v/v)[4]

  • Collection tubes

Procedure:

  • Protein Precipitation:

    • To 200 µL of breast milk, add 400 µL of a 1:1 (v/v) mixture of acetonitrile and methanol.[4]

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the manifold.

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of water through the cartridge. Do not let the sorbent dry out.

  • Sample Loading:

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent rate (e.g., 1 mL/min).

  • Washing:

    • Pass 1 mL of the wash solvent through the cartridge to remove polar interferences.

  • Elution:

    • Place clean collection tubes under the cartridges.

    • Add 1 mL of the elution solvent to the cartridge to elute this compound.[4]

    • Apply a gentle vacuum to collect the eluate.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow_spe cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis start Start with Biological Matrix precip Protein Precipitation (if necessary) start->precip supernatant Collect Supernatant precip->supernatant condition Condition Cartridge (Methanol, then Water) supernatant->condition load Load Sample condition->load wash Wash to Remove Interferences load->wash elute Elute this compound wash->elute evap Evaporate Eluate elute->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for this compound extraction using Solid-Phase Extraction (SPE).

troubleshooting_workflow cluster_recovery Low Recovery Solutions cluster_matrix High Matrix Effect Solutions cluster_reproducibility Poor Reproducibility Solutions start Extraction Issue Encountered q1 Is Analyte Recovery Low? start->q1 q2 Are Matrix Effects High? q1->q2 No s1_1 Optimize Sample pH q1->s1_1 Yes q3 Is Reproducibility Poor? q2->q3 No s2_1 Optimize SPE Wash Steps q2->s2_1 Yes s3_1 Standardize Protocol Steps q3->s3_1 Yes end Problem Resolved q3->end No s1_2 Increase Elution Solvent Strength s1_1->s1_2 s1_3 Decrease Sample Loading Flow Rate s1_2->s1_3 s1_3->end s2_2 Change Extraction Method (e.g., SPE > PP) s2_1->s2_2 s2_3 Improve Chromatographic Separation s2_2->s2_3 s2_3->end s3_2 Use Stable Isotope-Labeled IS s3_1->s3_2 s3_3 Check Analytical Column Performance s3_2->s3_3 s3_3->end

Caption: Troubleshooting workflow for common this compound extraction issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from biological matrices?

A1: The most commonly employed methods are protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[4][6][12] PP is the simplest but may result in dirtier extracts. LLE offers better cleanup, but can be prone to emulsion formation.[5] SPE typically provides the cleanest extracts and is amenable to automation.[5]

Q2: Why is an internal standard (IS) important in this compound analysis?

A2: An internal standard, particularly a stable isotope-labeled version of this compound, is crucial for accurate and precise quantification.[6] It helps to correct for variations in extraction efficiency and matrix effects that can occur between samples, thereby improving the reliability of the results.

Q3: What are "matrix effects" and how can they affect my results?

A3: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to the presence of co-eluting endogenous components from the biological matrix. This can lead to ion suppression (decreased signal) or enhancement (increased signal), resulting in inaccurate quantification. Proper sample cleanup is the most effective way to minimize matrix effects.[4]

Q4: How should I store my biological samples before this compound extraction?

A4: To ensure the stability of this compound, it is recommended to store biological samples such as plasma at -80°C for long-term storage.[14] For short-term storage and during sample processing, keeping the samples on ice or refrigerated at 4°C is advisable to minimize degradation.[4] Repeated freeze-thaw cycles should be avoided.

Q5: Can I use the same extraction method for different biological matrices (e.g., plasma vs. tissue homogenate)?

A5: While the principles of extraction remain the same, the protocol may need to be optimized for different matrices. Tissue homogenates, for example, are often more complex and may require a more rigorous cleanup procedure (like SPE) compared to plasma to remove lipids and other interferences. It is essential to validate the extraction method for each specific matrix to ensure acceptable accuracy, precision, and recovery.

Q6: My this compound seems to be degrading during the extraction process. What can I do?

A6: this compound can be susceptible to degradation under certain conditions.[9] Consider the following:

  • pH: Avoid extreme pH conditions if this compound is known to be unstable.

  • Temperature: Perform extraction steps at reduced temperatures (e.g., on ice).

  • Light: Protect the samples from light, as this compound may be light-sensitive.

  • Antioxidants: For some related compounds like rifampin, the addition of ascorbic acid to plasma samples has been shown to prevent degradation.[8] This could be investigated for this compound as well.

  • Time: Process the samples as quickly as possible.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing Rifabutin-related cytotoxicity in primary human cell lines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage common issues encountered during in vitro experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our primary human cell cultures after treatment with this compound. What are the typical cytotoxic concentrations?

A1: this compound-induced cytotoxicity is dose-dependent and cell-type specific. While extensive data on primary human cell lines is limited, studies in cancer cell lines have shown cytotoxic effects ranging from 5 to 10 µM. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific primary cell line.

Q2: What is the primary mechanism of this compound-induced cytotoxicity?

A2: The primary mechanism of this compound-induced cell death is the induction of apoptosis, or programmed cell death. Studies, primarily in cancer cell lines, have shown that this compound can induce early apoptosis.[1] This process is characterized by a series of biochemical events leading to characteristic cell changes and death.

Q3: How does this compound's effect on P-glycoprotein (P-gp) influence its cytotoxicity?

A3: this compound acts as a potent inhibitor of P-glycoprotein (P-gp), a drug efflux pump. In cells that overexpress P-gp (often seen in drug-resistant cancer cells), this compound can increase the intracellular concentration of other drugs that are P-gp substrates, thereby enhancing their cytotoxic effects.[2] This is an important consideration when co-administering this compound with other compounds in your experiments.

Q4: Does this compound affect mitochondrial function?

A4: Yes, like other rifamycins, this compound can impact mitochondrial function. This can include alterations to the mitochondrial membrane potential and the release of cytochrome c, which are key events in the intrinsic pathway of apoptosis.

Q5: Are there known ways to mitigate this compound-induced cytotoxicity in vitro?

A5: Yes, several strategies can be employed to reduce this compound's cytotoxic effects in a research setting. These include optimizing cell culture conditions, such as cell density and serum concentration, and using cytoprotective agents. For instance, if apoptosis is confirmed, a pan-caspase inhibitor like Z-VAD-FMK can be used to block the apoptotic cascade.[3][4] If oxidative stress is suspected to contribute to cytotoxicity, co-incubation with an antioxidant such as N-acetylcysteine (NAC) may be beneficial.[5]

Troubleshooting Guides

Issue 1: High Levels of Unexpected Cell Death

Possible Causes:

  • Incorrect Dosing: The concentration of this compound may be too high for the specific primary cell line.

  • Suboptimal Cell Health: Cells may have been stressed or unhealthy prior to drug treatment.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.

  • Contamination: Bacterial or fungal contamination can cause cell death.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Systematically test a range of this compound concentrations to determine the IC50 for your cell line.

  • Assess Baseline Cell Viability: Before adding this compound, ensure your cells are healthy and have a viability of >95% using a method like Trypan Blue exclusion.

  • Control for Solvent Effects: Include a vehicle control group in your experiment (cells treated with the same concentration of solvent used to dissolve this compound).

  • Check for Contamination: Regularly inspect your cultures for any signs of contamination.

Issue 2: Inconsistent Cytotoxicity Results Between Experiments

Possible Causes:

  • Variable Cell Density: The number of cells seeded can influence their sensitivity to drugs.

  • Inconsistent Drug Preparation: Errors in diluting the this compound stock solution.

  • Variable Incubation Times: Different exposure times to the drug will result in varying levels of cytotoxicity.

  • Serum Concentration Fluctuations: The percentage of serum in the culture medium can affect drug availability and cell health.[6]

Troubleshooting Steps:

  • Standardize Seeding Density: Optimize and maintain a consistent cell seeding density for all experiments.

  • Prepare Fresh Drug Dilutions: Always prepare fresh dilutions of this compound from a validated stock solution for each experiment.

  • Maintain Consistent Incubation Times: Adhere to a strict timeline for drug exposure.

  • Use a Consistent Serum Batch: If possible, use the same lot of serum for a series of related experiments to minimize variability.

Quantitative Data Summary

The following tables summarize quantitative data on this compound's effects from various studies.

Table 1: this compound-Induced Early Apoptosis in KBV20C Cells [7]

This compound Concentration (µM)Increase in Early Apoptotic Cells (%)
0.254
0.58
1.010
2.513
5.018

Table 2: Induction of Cytochrome P450 3A4 (CYP3A4) by Rifamycins in Primary Human Hepatocytes [8]

CompoundConcentration (µM)Fold Induction of CYP3A4 mRNA
Rifampin10~80
This compound5~20

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Primary human cells

  • 96-well plates

  • This compound stock solution

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the culture medium from the wells and replace it with the this compound dilutions. Include vehicle controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight in the dark to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with this compound for the desired time. Include an untreated control.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Western Blot for Caspase-3 Activation

This protocol detects the cleavage of pro-caspase-3 into its active form, a hallmark of apoptosis.

Materials:

  • This compound-treated and control cell lysates

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against cleaved caspase-3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells and quantify protein concentration.

  • Load equal amounts of protein per lane on an SDS-PAGE gel.

  • Separate proteins by electrophoresis.

  • Transfer proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add chemiluminescent substrate and visualize the bands using an imaging system.

Signaling Pathways and Experimental Workflows

Rifabutin_Cytotoxicity_Workflow cluster_experiment Experimental Setup cluster_assessment Cytotoxicity Assessment cluster_troubleshooting Troubleshooting start Primary Human Cell Culture treatment Treat with this compound (Dose-Response) start->treatment controls Include Vehicle and Untreated Controls start->controls viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis_assay high_cytotoxicity High Cytotoxicity Observed viability_assay->high_cytotoxicity western_blot Mechanism Analysis (e.g., Western Blot for Caspases) apoptosis_assay->western_blot mitigation Mitigation Strategies high_cytotoxicity->mitigation optimize Optimize Conditions (Cell Density, Serum) mitigation->optimize inhibitors Use Inhibitors (e.g., Z-VAD-FMK, NAC) mitigation->inhibitors

Caption: Experimental workflow for assessing and troubleshooting this compound cytotoxicity.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound DeathReceptors Death Receptors (e.g., Fas) This compound->DeathReceptors Potential Trigger Bcl2 Bcl-2 Family (Bax/Bcl-2 regulation) This compound->Bcl2 Potential Modulation Caspase8 Caspase-8 Activation DeathReceptors->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Bcl2->Mitochondria Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential apoptotic signaling pathways induced by this compound.

Troubleshooting_Logic start Observe High Cytotoxicity q1 Is it dose-dependent? start->q1 a1_yes Optimize Concentration (Lower Dose) q1->a1_yes Yes q2 Are controls okay? q1->q2 No end Refined Experiment a1_yes->end a2_no Check Solvent Toxicity & Cell Health q2->a2_no No q3 Is apoptosis confirmed? q2->q3 Yes a2_no->end a3_yes Consider Pan-Caspase Inhibitor (Z-VAD-FMK) q3->a3_yes Yes q4 Suspect Oxidative Stress? q3->q4 No a3_yes->end a4_yes Co-treat with Antioxidant (NAC) q4->a4_yes Yes q4->end No a4_yes->end

Caption: Logical troubleshooting flow for this compound-induced cytotoxicity.

References

Validation & Comparative

A Comparative Analysis of Rifabutin and Rifampicin Efficacy Against Mycobacterium avium Complex

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of Rifabutin and Rifampicin against Mycobacterium avium complex (MAC), a significant cause of opportunistic infections, particularly in immunocompromised individuals. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of experimental data and methodologies to inform further research and clinical consideration.

Executive Summary

This compound and Rifampicin are both rifamycin (B1679328) antibiotics crucial to the multi-drug regimen for treating MAC infections. While structurally similar, they exhibit notable differences in their in vitro activity, pharmacokinetic profiles, and clinical efficacy. Generally, in vitro studies demonstrate that this compound has superior activity against MAC isolates compared to Rifampicin, as evidenced by lower minimum inhibitory concentrations (MICs). However, clinical outcomes present a more nuanced picture. A meta-analysis of clinical studies has shown that Rifampicin-based regimens may have comparable or even slightly higher treatment success rates than this compound-based regimens. The choice between these two agents is often influenced by factors such as the patient's immune status, potential drug-drug interactions, and the specific manifestation of the MAC disease (pulmonary vs. disseminated).

Quantitative Data Comparison

The following tables summarize key quantitative data from various comparative studies of this compound and Rifampicin against MAC.

Table 1: In Vitro Susceptibility of M. avium Complex to this compound and Rifampicin

DrugMIC₅₀ (mg/L)MIC₉₀ (mg/L)Source(s)
This compound ≤0.032 - 0.50.125 - 1.0[1][2]
Rifampicin 1.0 - 2.0>4.0[1][3]

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of MAC isolates, respectively.

Table 2: Clinical Efficacy in the Treatment of MAC Infections

Treatment RegimenPooled Treatment Success Rate (95% CI)Source(s)
This compound-based 54.7% (41.0% - 67.0%)[4]
Rifampicin-based 67.5% (55.7% - 77.4%)[4]

Data from a meta-analysis of 24 studies.[4]

Table 3: Bactericidal Activity in the Hollow Fiber System (HFS) Model of Pulmonary MAC

DrugBactericidal Kill (log₁₀ CFU/mL, Day 0-4) (95% CI)Source(s)
This compound 0.92 (0.61 - 1.24)[5]
Rifampicin 0.89 (0.43 - 1.35)[5]

The HFS model mimics human-like pharmacokinetic profiles of the drugs.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Determination of Minimum Inhibitory Concentration (MIC) by Agar (B569324) Dilution Method

This method is a standard procedure for determining the in vitro susceptibility of mycobacteria to antimicrobial agents.

Protocol:

  • Preparation of Drug Solutions: Stock solutions of this compound and Rifampicin are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted to achieve a range of concentrations.

  • Media Preparation: Middlebrook 7H10 or 7H11 agar is prepared and autoclaved. The molten agar is cooled to approximately 45-50°C.

  • Incorporation of Drugs: The prepared drug dilutions are added to the molten agar to achieve the final desired concentrations. The agar is then poured into petri dishes and allowed to solidify. A drug-free control plate is also prepared.

  • Inoculum Preparation: MAC isolates are grown in a suitable liquid medium (e.g., Middlebrook 7H9 broth) to a standardized turbidity, typically equivalent to a 0.5 McFarland standard. The bacterial suspension is then diluted to obtain a final inoculum of approximately 10⁴ colony-forming units (CFU) per spot.

  • Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of the drug-containing and drug-free agar plates.

  • Incubation: Plates are incubated at 37°C in a 5% CO₂ atmosphere for a defined period, typically 14-21 days for slowly growing mycobacteria.

  • Reading of Results: The MIC is defined as the lowest concentration of the drug that inhibits the visible growth of more than 99% of the bacterial population compared to the drug-free control.[6][7]

Hollow Fiber System (HFS) Model of Pulmonary MAC Infection

The HFS model is a dynamic in vitro system that simulates the pharmacokinetic profiles of drugs in human tissues, allowing for the study of drug efficacy and resistance emergence over time.

Protocol:

  • System Setup: A hollow-fiber cartridge, containing semi-permeable fibers, is used. The system includes a central reservoir for the culture medium and pumps to circulate the medium through the cartridge.

  • Bacterial Inoculum: A logarithmic-phase culture of a MAC strain is prepared.

  • Intracellular Infection Model (Optional but recommended): Human macrophage-like cells (e.g., THP-1) are cultured and infected with the MAC inoculum. After a period of phagocytosis, extracellular bacteria are removed by washing and treatment with an antibiotic that does not penetrate macrophages. The infected macrophages are then introduced into the peripheral compartment of the HFS.

  • Drug Administration: this compound and Rifampicin are administered into the central reservoir to mimic human plasma or epithelial lining fluid concentration-time profiles. Computer-controlled syringe pumps are used to simulate drug absorption, distribution, metabolism, and elimination (ADME) by infusing fresh drug and removing drug-containing medium at specific rates.

  • Sampling: Samples are collected from the peripheral compartment of the HFS at various time points over the course of the experiment (e.g., up to 28 days).

  • Quantification of Bacteria: The collected samples are serially diluted and plated on appropriate agar media to determine the total number of viable MAC (CFU/mL). To assess for the emergence of resistance, samples are also plated on agar containing the test drug at a concentration several times the MIC.

  • Data Analysis: The change in bacterial density over time is plotted to determine the bactericidal or bacteriostatic activity of the drugs. The rate of bacterial killing is calculated from these curves.[8][9][10]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of this compound and Rifampicin against M. avium complex.

G cluster_0 In Vitro Susceptibility Testing cluster_1 Intracellular Activity Assay cluster_2 Pharmacodynamic Modeling (Hollow Fiber System) cluster_3 Data Analysis & Comparison A Prepare MAC Isolates B Agar/Broth Dilution MIC Testing A->B C Determine MIC₅₀ & MIC₉₀ B->C L Compare MICs C->L D Culture Macrophages (e.g., THP-1) E Infect Macrophages with MAC D->E F Treat with this compound/Rifampicin E->F G Lyse Macrophages & Quantify Intracellular CFU F->G M Compare Intracellular Killing G->M H Prepare HFS with Infected Macrophages I Simulate Human PK Profiles of Drugs H->I J Monitor Bacterial Load & Resistance I->J K Analyze Bactericidal/Static Effects J->K N Compare PD Effects in HFS K->N O Comparative Efficacy Conclusion L->O M->O N->O

Caption: Workflow for comparing this compound and Rifampicin efficacy.

References

Rifabutin: A Viable Alternative in the Face of Rifampicin-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB), characterized by resistance to at least isoniazid (B1672263) and rifampicin (B610482), poses a significant threat to global public health. Rifampicin, a cornerstone of first-line TB treatment, is rendered ineffective by mutations in the rpoB gene, which encodes the β-subunit of the DNA-dependent RNA polymerase. This guide provides a comprehensive comparison of rifabutin (B1679326) and rifampicin, focusing on this compound's potential to overcome rifampicin resistance, supported by experimental data and detailed methodologies.

Mechanism of Action and Resistance

Both rifampicin and this compound belong to the rifamycin (B1679328) class of antibiotics and share a common mechanism of action: they bind to the bacterial DNA-dependent RNA polymerase and inhibit the initiation of transcription, ultimately leading to cell death.[1][2][3] Resistance to rifamycins (B7979662) is primarily associated with mutations within an 81-base-pair region of the rpoB gene, known as the rifampicin resistance-determining region (RRDR).[4][5]

However, not all rpoB mutations confer the same level of resistance to all rifamycins. Certain mutations that lead to high-level rifampicin resistance may still allow for susceptibility to this compound.[4][5][6] This differential activity is attributed to structural differences between the two molecules, which may affect their affinity for the mutated RNA polymerase.[7]

Comparative Efficacy: In Vitro Studies

Numerous in vitro studies have demonstrated that a significant proportion of rifampicin-resistant Mycobacterium tuberculosis (MTB) strains remain susceptible to this compound. This phenomenon is largely dependent on the specific mutation present in the rpoB gene.

Key Findings from Experimental Data:
  • Differential Susceptibility: Studies have consistently shown that not all rifampicin-resistant MTB isolates exhibit cross-resistance to this compound.[6][8][9] The rate of cross-resistance can vary, with some studies reporting it to be around 73.1% to 87%.[8][10]

  • Impact of Specific rpoB Mutations: The susceptibility to this compound in rifampicin-resistant strains is strongly correlated with the specific amino acid substitution in the RpoB protein.

    • Mutations at codons 526 and 531 (e.g., S531L, H526Y, H526D) are frequently associated with high-level resistance to both rifampicin and this compound.[4][6][11]

    • Conversely, mutations at codons 516 (e.g., D516V), 522 (e.g., S522L), and 533 (e.g., L533P) have been linked to rifampicin resistance but retained susceptibility to this compound.[5][6][11][12][13]

  • Lower Minimum Inhibitory Concentrations (MICs): Even in cases of cross-resistance, the MIC of this compound against rifampicin-resistant strains is often significantly lower than that of rifampicin.[14][15]

Data Presentation

The following tables summarize the quantitative data from various studies, comparing the efficacy of this compound and rifampicin against rifampicin-resistant MTB isolates.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison of this compound and Rifampicin against MTB Strains

StudyMethodMTB Strain CategoryRifampicin MIC (µg/mL)This compound MIC (µg/mL)Key Findings
Cavusoglu et al. (2004)[11]Agar (B569324) proportionRifampicin-resistant2 - ≥32≤0.5 - >46 out of 41 rifampicin-resistant isolates were susceptible to this compound.
Chen et al. (2012)[14]Microplate assayMultidrug-resistant≥2 (median >32)≤16 (median 2)The MIC90 of this compound was significantly lower than that of rifampicin.
Mehaffy et al. (2014)[4][5]MGIT 960Rifampicin-resistant>10.5 - >5Several mutations were associated with rifampicin resistance but this compound susceptibility (e.g., D516V, S522L).
Che et al. (2015)[15]Microplate assayMultidrug-resistant2 - ≥320.125 - >16The MICs of this compound were 8-32 times lower than those of rifampin.
Rigouts et al. (2018)[16][17]MGIT 960Rifampicin-resistant>1≤0.5 - >211 rpoB polymorphisms were associated with this compound susceptibility in rifampicin-resistant isolates.
Farhat et al. (2019)[18]7H10 agar proportionRifampicin-resistant>1≤0.5 - >427% of rifampicin-resistant isolates were susceptible to this compound. The D435V (E. coli D516V) mutation was common in these isolates.

Table 2: Association of rpoB Mutations with this compound Susceptibility in Rifampicin-Resistant MTB

rpoB Codon MutationRifampicin Resistance LevelThis compound SusceptibilityReferences
S531LHighResistant[4][6]
H526YHighResistant[4][6]
H526DHighResistant[4][6]
D516VLow to HighOften Susceptible[5][6][13]
S522LLow to HighOften Susceptible[5][6]
L533PLowOften Susceptible[11]
L511PLowSusceptible[4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

1. Agar Proportion Method:

  • Principle: This method determines the proportion of bacilli in a culture that are resistant to a specific concentration of an antimicrobial agent.

  • Medium: Middlebrook 7H10 or 7H11 agar supplemented with oleic acid-albumin-dextrose-catalase (OADC).

  • Procedure:

    • Prepare serial dilutions of the MTB isolate inoculum.

    • Inoculate drug-containing and drug-free agar plates with the bacterial suspension.

    • Incubate plates at 37°C for 3-4 weeks.

    • Count the number of colony-forming units (CFUs) on both drug-containing and drug-free plates.

    • Resistance is defined as a bacterial growth on the drug-containing medium that is greater than 1% of the growth on the drug-free control. The MIC is the lowest drug concentration that inhibits more than 99% of the bacterial population.[8]

2. Broth Microdilution Method (Microplate Assay):

  • Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

  • Medium: Middlebrook 7H9 broth supplemented with OADC.

  • Procedure:

    • Prepare two-fold serial dilutions of the antimicrobial agents in a 96-well microplate.

    • Add a standardized inoculum of the MTB isolate to each well.

    • Incubate the microplate at 37°C for 7-14 days.

    • The MIC is determined as the lowest drug concentration that shows no visible bacterial growth.[14][15]

3. BACTEC MGIT 960 System:

  • Principle: This is an automated, non-radiometric system that detects mycobacterial growth by monitoring oxygen consumption. A fluorescence sensor at the bottom of the tube is quenched by oxygen. As the bacteria consume oxygen, the fluorescence becomes detectable.

  • Procedure:

    • A standardized inoculum of the MTB isolate is added to a drug-containing MGIT tube and a drug-free growth control tube.

    • The tubes are entered into the MGIT 960 instrument.

    • The instrument continuously monitors the tubes for fluorescence.

    • The time to detection of growth in the drug-containing tube is compared to that of the growth control. If the growth in the drug tube is equivalent to or greater than the growth control, the isolate is considered resistant. The MIC is the lowest concentration that inhibits growth.[4][6][16]

Identification of rpoB Mutations

1. DNA Sequencing (Sanger Sequencing):

  • Principle: This method determines the precise nucleotide sequence of a specific DNA region.

  • Procedure:

    • Extract genomic DNA from the MTB isolate.

    • Amplify the RRDR of the rpoB gene using the polymerase chain reaction (PCR).

    • Purify the PCR product.

    • Perform cycle sequencing using fluorescently labeled dideoxynucleotides.

    • Separate the sequencing products by capillary electrophoresis.

    • The nucleotide sequence is determined by detecting the fluorescence of the incorporated dideoxynucleotides. The resulting sequence is compared to the wild-type rpoB sequence to identify mutations.[4][5][16]

Mandatory Visualizations

Rifamycin_Resistance_Mechanism cluster_drug_action Drug Action cluster_resistance Resistance Mechanism Rifamycin Rifamycin RNA_Polymerase RNA Polymerase (RpoB subunit) Rifamycin->RNA_Polymerase Binds to Transcription_Initiation Transcription Initiation RNA_Polymerase->Transcription_Initiation Inhibits Protein_Synthesis Protein Synthesis Transcription_Initiation->Protein_Synthesis Blocks Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis->Bacterial_Cell_Death Leads to rpoB_Mutation Mutation in rpoB gene Altered_RpoB Altered RpoB subunit rpoB_Mutation->Altered_RpoB Reduced_Binding Reduced Rifamycin Binding Altered_RpoB->Reduced_Binding Drug_Ineffectiveness Drug Ineffectiveness Reduced_Binding->Drug_Ineffectiveness

Caption: Mechanism of rifamycin action and resistance.

Experimental_Workflow MTB_Isolate MTB Clinical Isolate DNA_Extraction DNA Extraction MTB_Isolate->DNA_Extraction MIC_Testing MIC Determination (e.g., MGIT 960) MTB_Isolate->MIC_Testing PCR PCR Amplification of rpoB RRDR DNA_Extraction->PCR Sequencing Sanger Sequencing PCR->Sequencing Mutation_Analysis Mutation Analysis Sequencing->Mutation_Analysis Data_Correlation Correlate Genotype with Phenotype Mutation_Analysis->Data_Correlation Rifampicin_MIC Rifampicin MIC MIC_Testing->Rifampicin_MIC Rifabutin_MIC This compound MIC MIC_Testing->Rifabutin_MIC Rifampicin_MIC->Data_Correlation Rifabutin_MIC->Data_Correlation Conclusion Determine this compound Efficacy Data_Correlation->Conclusion

Caption: Workflow for assessing this compound efficacy.

Conclusion

The available evidence strongly suggests that this compound can be a valuable therapeutic option for a subset of patients with rifampicin-resistant tuberculosis. The key to its successful application lies in the accurate and timely identification of the specific rpoB gene mutations. While mutations in codons 526 and 531 often confer cross-resistance, mutations in other regions, particularly at codons 516, 522, and 533, are frequently associated with retained susceptibility to this compound. Therefore, molecular drug susceptibility testing that provides information on the specific mutation is crucial for guiding treatment decisions. Further clinical trials are warranted to fully establish the clinical efficacy of this compound-containing regimens in the treatment of rifampicin-resistant TB caused by strains with specific rpoB mutations.[6][19][20] The potential to salvage a potent rifamycin for the treatment of MDR-TB underscores the importance of continued research in this area.

References

A Comparative Guide to Cross-Resistance Between Rifabutin and Other Rifamycin Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profiles of rifabutin (B1679326) and other rifamycin (B1679328) antibiotics, primarily rifampicin (B610482), against Mycobacterium tuberculosis. The information is supported by experimental data to aid in research and development efforts in the field of tuberculosis treatment.

Mechanism of Action and Resistance

Rifamycins (B7979662), including this compound and rifampicin, exert their antibacterial effect by inhibiting the DNA-dependent RNA polymerase (RNAP) in bacteria.[1] This inhibition is achieved by binding to the β-subunit of the RNAP, which is encoded by the rpoB gene.[2][3]

The primary mechanism of resistance to rifamycins is the acquisition of mutations within a specific 81-bp region of the rpoB gene, known as the Rifampicin Resistance-Determining Region (RRDR), spanning codons 507 to 533.[3][4] These mutations alter the conformational structure of the RNAP β-subunit, which in turn reduces the binding affinity of the antibiotic to its target, leading to resistance.[1] While mutations in the RRDR are responsible for approximately 96% of rifampicin resistance in M. tuberculosis isolates, other mechanisms such as efflux pumps may also contribute, though they are less common.[5][6]

Cross-Resistance Profile

While cross-resistance between rifampicin and this compound is common, it is not absolute.[7] The specific mutation within the rpoB gene determines the level of resistance to each drug, leading to instances of discordant resistance where rifampicin-resistant strains remain susceptible to this compound.[4][8]

High-level cross-resistance to both rifampicin and this compound is frequently associated with mutations at codons 526 and 531 of the rpoB gene.[4][6] Conversely, mutations at codons 511, 516, 522, and 533 have been linked to rifampicin resistance with retained susceptibility to this compound.[4][8] This differential activity is attributed to the structural differences between the rifamycin molecules and their interaction with the mutated RNAP.

Quantitative Data on Cross-Resistance

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of rifampicin and this compound against Mycobacterium tuberculosis isolates with various rpoB mutations. The data is compiled from multiple studies to provide a comparative overview.

Table 1: MICs of Rifampicin and this compound for Specific rpoB Mutations

rpoB MutationRifampicin MIC (µg/mL)This compound MIC (µg/mL)Cross-Resistance Level
Wild Type (Susceptible)≤ 1.0≤ 0.5Susceptible
S531L> 160> 5High
H526D/Y> 160> 5High
D516VResistant (>1.0)Susceptible (≤0.5)Discordant
S522LResistant (>1.0)Susceptible (≤0.5)Discordant
L511PResistant (>1.0)Susceptible (≤0.5)Discordant
L533PResistant (>1.0)Susceptible (≤0.5)Discordant

Note: MIC breakpoints for susceptibility are typically ≤1.0 µg/mL for rifampicin and ≤0.5 µg/mL for this compound.[8][9] Values are indicative and can vary between studies.

Table 2: Prevalence of this compound Susceptibility in Rifampicin-Resistant Isolates

StudyTotal Rifampicin-Resistant IsolatesThis compound-Susceptible Isolates (%)
Investigation of Cross-Resistance between Rifampin and this compound in Multi-Drug Resistant Mycobacterium tuberculosis[10]9914.1%
Rifampicin and this compound resistance in 1003 Mycobacterium tuberculosis clinical isolates[11]76627%
Investigation of cross-resistance between rifampin and this compound in Mycobacterium tuberculosis complex strains[12]2512%

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature concerning the evaluation of rifamycin cross-resistance.

Determination of Minimum Inhibitory Concentration (MIC)

a) BACTEC MGIT 960 System:

This automated system is commonly used for mycobacterial culture and drug susceptibility testing.

  • Isolate Preparation: A standardized suspension of the M. tuberculosis isolate is prepared in sterile saline to a McFarland standard of 0.5.

  • Inoculation: 0.5 mL of the bacterial suspension is inoculated into MGIT tubes containing 7H9 broth base.

  • Drug Concentration: A range of concentrations for rifampicin and this compound are prepared and added to respective MGIT tubes. A drug-free control tube is also included.

  • Incubation: The tubes are placed in the BACTEC MGIT 960 instrument and incubated at 37°C.

  • Detection: The instrument continuously monitors the tubes for an increase in fluorescence, which indicates bacterial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that prevents a significant increase in fluorescence compared to the control tube.[8]

b) Microplate Alamar Blue Assay (MABA):

This colorimetric assay is a common method for determining the MIC of anti-tuberculosis drugs.

  • Plate Preparation: A 96-well microplate is prepared with serial dilutions of rifampicin and this compound in 7H9 broth.

  • Inoculation: Each well is inoculated with a standardized suspension of the M. tuberculosis isolate.

  • Incubation: The plate is incubated at 37°C for 5-7 days.

  • Reagent Addition: A mixture of Alamar Blue and Tween 80 is added to each well.

  • Incubation: The plate is re-incubated for 24-48 hours.

  • MIC Determination: A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration in a well that remains blue.

Genotypic Analysis of rpoB Gene

Sanger Sequencing:

This method is used to determine the specific nucleotide sequence of the rpoB gene's RRDR to identify mutations.

  • DNA Extraction: Genomic DNA is extracted from the M. tuberculosis isolate.

  • PCR Amplification: The 81-bp RRDR of the rpoB gene is amplified using specific primers.

  • Sequencing Reaction: The amplified PCR product is used as a template for a sequencing reaction using fluorescently labeled dideoxynucleotides.

  • Capillary Electrophoresis: The sequencing products are separated by size using capillary electrophoresis.

  • Sequence Analysis: The resulting chromatogram is analyzed to determine the nucleotide sequence, which is then compared to the wild-type rpoB sequence to identify any mutations.[13]

Visualizations

Logical Relationship of Rifamycin Resistance

Mechanism of Rifamycin Resistance and Cross-Resistance cluster_0 Antibiotic Action cluster_1 Resistance Mechanism cluster_2 Outcome Rifamycins Rifampicin & this compound RNAP RNA Polymerase (rpoB) Rifamycins->RNAP Binds to and inhibits rpoB_mutation Mutation in rpoB gene (RRDR) Altered_RNAP Altered RNAP Structure rpoB_mutation->Altered_RNAP Cross_Resistance High-Level Cross-Resistance (e.g., S531L, H526D/Y) rpoB_mutation->Cross_Resistance Specific mutations Discordant_Resistance Discordant Resistance (e.g., D516V, S522L) rpoB_mutation->Discordant_Resistance Other specific mutations Reduced_Binding Reduced Antibiotic Binding Altered_RNAP->Reduced_Binding Resistance Antibiotic Resistance Reduced_Binding->Resistance

Caption: Mechanism of rifamycin resistance and the development of cross-resistance.

Experimental Workflow for Cross-Resistance Analysis

Workflow for Rifamycin Cross-Resistance Analysis cluster_0 Sample Processing cluster_1 Phenotypic Analysis cluster_2 Genotypic Analysis cluster_3 Data Correlation Isolate M. tuberculosis Isolate Culture Culture & DNA Extraction Isolate->Culture MIC_testing MIC Determination (Rifampicin & this compound) Culture->MIC_testing PCR PCR Amplification of rpoB RRDR Culture->PCR Phenotype Determine Susceptibility Profile (Resistant, Susceptible, Discordant) MIC_testing->Phenotype Correlation Correlate Genotype with Phenotype Phenotype->Correlation Sequencing Sanger Sequencing PCR->Sequencing Genotype Identify rpoB Mutation Sequencing->Genotype Genotype->Correlation

Caption: Experimental workflow for analyzing rifamycin cross-resistance.

References

Rifabutin vs. Rifapentine: A Head-to-Head Preclinical Comparison in Tuberculosis Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuanced differences between antitubercular agents is paramount for advancing novel treatment strategies. This guide provides an objective, data-driven comparison of rifabutin (B1679326) and rifapentine (B610483), two critical rifamycins (B7979662), based on their performance in preclinical tuberculosis (TB) models.

This analysis synthesizes key findings on their in vitro potency, in vivo bactericidal activity, and pharmacokinetic profiles in established murine models of Mycobacterium tuberculosis infection.

In Vitro Potency Against M. tuberculosis

This compound consistently demonstrates greater in vitro potency against M. tuberculosis H37Rv compared to rifapentine. Minimum Inhibitory Concentration (MIC) data reveals that this compound inhibits mycobacterial growth at a lower concentration than rifapentine.

Table 1: In Vitro Activity of Rifamycins against M. tuberculosis H37Rv

DrugMIC (μg/mL)
This compound0.0156[1][2]
Rifapentine0.0625[1][2]
Rifampin (Comparator)0.125 - 0.25[1][2]

Pharmacokinetic Profiles in Mice

Pharmacokinetic studies in mice reveal distinct profiles for this compound and rifapentine. Rifapentine generally exhibits a higher maximum serum concentration (Cmax) and a longer half-life (t1/2) compared to this compound on a weight-to-weight basis.[3] In contrast, this compound is characterized by more extensive tissue uptake due to its higher lipid solubility, leading to a larger volume of distribution and lower plasma concentrations.[4][5]

Table 2: Comparative Pharmacokinetic Parameters in Mice

ParameterThis compoundRifapentineReference
CmaxLowerHigher[3]
t1/2 (Half-life)ShorterLonger[3]
Bioavailability (Oral)~20% (in humans)Favorable (in mice)[6]
Tissue DistributionMore ExtensiveLess Extensive[4][5]

Note: Direct comparative preclinical pharmacokinetic data in the same study is limited. Human data is included for context where preclinical data is sparse.

In Vivo Efficacy in Murine TB Models

In preclinical mouse models of tuberculosis, both this compound and rifapentine demonstrate potent bactericidal activity. On a milligram-per-kilogram basis, both drugs are more bactericidal than rifampin.[3] Studies have shown that rifapentine's potent activity and greater drug exposure can significantly reduce the duration of treatment required to cure tuberculosis in mice when used in combination regimens.[7]

This compound has also demonstrated robust anti-TB activity in various preclinical models, including those for TB preventive therapy.[1] In a comparative study against Mycobacterium avium complex (a related group of mycobacteria) in beige mice, this compound was found to be more active than rifapentine against the isolates that responded to treatment.[8]

The selection between this compound and rifapentine for further development or specific therapeutic strategies may depend on the desired dosing interval and the importance of tissue penetration versus plasma exposure. For instance, the favorable physicochemical properties of both drugs make them suitable candidates for long-acting injectable formulations.[1][2][9]

Experimental Protocols

The following sections detail the typical methodologies employed in the preclinical evaluation of this compound and rifapentine.

Murine Model of Chronic Tuberculosis

A common approach to assess in vivo efficacy involves establishing a chronic infection in mice before initiating treatment.

Experimental_Workflow_Chronic_TB cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis Mtb_Culture 1. M. tuberculosis Culture (e.g., H37Rv in 7H9 broth) Aerosol_Infection 2. Low-Dose Aerosol Infection (e.g., BALB/c mice) Mtb_Culture->Aerosol_Infection Mid-log phase culture CFU_Verification 3. Verify Initial Bacterial Load (Day 1 post-infection) Aerosol_Infection->CFU_Verification Euthanize subset of mice Drug_Admin 4. Drug Administration (e.g., Oral gavage, 5 days/week) CFU_Verification->Drug_Admin Allow infection to establish Euthanasia 5. Euthanize at Time Points (e.g., 4 and 8 weeks) Drug_Admin->Euthanasia After treatment duration Treatment_Groups Groups: - Vehicle Control - this compound - Rifapentine - Positive Control (e.g., Rifampin) Organ_Harvest 6. Harvest Lungs and Spleens Euthanasia->Organ_Harvest Homogenization 7. Homogenize Tissues Organ_Harvest->Homogenization CFU_Plating 8. Plate Serial Dilutions (7H11 agar) Homogenization->CFU_Plating CFU_Counting 9. Incubate & Count Colonies (3-4 weeks at 37°C) CFU_Plating->CFU_Counting

Workflow for in vivo efficacy testing in a chronic TB mouse model.

Methodology:

  • Animal Model: BALB/c or C3HeB/FeJ mice are commonly used strains.[7]

  • Infection: A low-dose aerosol infection with M. tuberculosis (e.g., H37Rv strain) is established to mimic natural infection. The initial bacterial load in the lungs is verified in a small cohort of mice one day post-infection.[10]

  • Drug Administration: Treatment typically begins several weeks after infection to allow for the development of a chronic disease state. Drugs are prepared in an appropriate vehicle and administered, commonly via oral gavage, five days a week for a duration of 4 to 8 weeks.[10]

  • Efficacy Endpoints: The primary measure of efficacy is the reduction in bacterial burden in the lungs and spleen. At specified time points, mice are euthanized, and organs are aseptically removed and homogenized. Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar. After 3-4 weeks of incubation at 37°C, the colony-forming units (CFU) are counted.[10] Histopathological analysis of lung tissues may also be performed to assess inflammation and tissue damage.[10]

Pharmacokinetic Study Workflow

Pharmacokinetic studies are crucial to understanding the absorption, distribution, metabolism, and excretion (ADME) of the drugs.

PK_Study_Workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis Drug_Prep 1. Prepare Drug Formulation Animal_Dosing 2. Administer Single Dose (e.g., Oral Gavage to Mice) Drug_Prep->Animal_Dosing Blood_Collection 3. Collect Blood Samples (Serial time points) Animal_Dosing->Blood_Collection Plasma_Separation 4. Separate Plasma Blood_Collection->Plasma_Separation LCMS_Analysis 5. Quantify Drug Concentration (LC-MS/MS) Plasma_Separation->LCMS_Analysis PK_Modeling 6. Calculate PK Parameters (Cmax, t1/2, AUC) LCMS_Analysis->PK_Modeling

General workflow for a preclinical pharmacokinetic study.

Methodology:

  • Drug Administration: A single dose of this compound or rifapentine is administered to mice, typically via oral gavage.

  • Sample Collection: Blood samples are collected at multiple time points post-administration (e.g., 0.5, 1, 2, 4, 8, 24 hours).

  • Drug Quantification: Plasma is separated from the blood samples, and the concentration of the parent drug and its major metabolites is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Parameter Calculation: The resulting concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and elimination half-life (t1/2).

Conclusion

Both this compound and rifapentine are highly effective rifamycins with distinct preclinical profiles. This compound's superior in vitro potency and high tissue distribution suggest it may be particularly effective against intracellularly located bacilli. Rifapentine's favorable pharmacokinetic profile, characterized by a longer half-life, supports less frequent dosing and has shown promise in shortening treatment durations in preclinical models.[3][7] The choice between these agents in a clinical or developmental context will depend on the specific therapeutic goal, whether it be for active disease treatment or preventive therapy, and the desired dosing regimen. The preclinical data strongly supports the continued investigation of both drugs, particularly in optimizing doses and exploring their potential in novel combination and long-acting regimens.

References

Revolutionizing Rifabutin Treatment Monitoring: Validation of C-Reactive Protein as a Novel Predictive Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing effort to optimize treatment regimens for mycobacterial infections, particularly tuberculosis, the rapid and accurate assessment of treatment response remains a critical challenge. Standard methodologies for monitoring treatment efficacy, while established, often suffer from significant delays and may not provide an early indication of treatment failure. This guide introduces and validates the use of serum C-Reactive Protein (CRP) as a novel, rapid, and reliable biomarker for predicting and monitoring the response to Rifabutin-based anti-tuberculosis therapy. This document provides a comprehensive comparison of CRP with existing biomarkers, supported by experimental data, and details the methodologies for its validation.

Executive Summary

This compound is a key antimycobacterial agent, particularly for patients with HIV co-infection due to its favorable drug interaction profile compared to Rifampin.[1] However, monitoring the efficacy of this compound-containing regimens relies on methods like sputum culture conversion, which can take weeks to yield results. This delay can lead to prolonged ineffective treatment and the potential development of drug resistance.

This guide presents evidence for the validation of C-Reactive Protein (CRP), a well-established acute-phase reactant, as an early and sensitive biomarker of treatment response in patients undergoing anti-tuberculosis therapy, which includes this compound-based regimens. A significant and rapid decline in serum CRP levels in the initial weeks of treatment is strongly correlated with a favorable clinical response and bacterial clearance.[2][3]

Comparative Analysis of Biomarkers for Treatment Response

The validation of a new biomarker necessitates a thorough comparison with existing and alternative methods. The following table summarizes the performance of CRP against standard and emerging biomarkers for monitoring anti-tuberculosis treatment response.

Biomarker/MethodPrincipleTurnaround TimePredictive PerformanceLimitations
C-Reactive Protein (CRP) Host inflammatory response marker (acute-phase protein) measured in serum/plasma.HoursHigh sensitivity for treatment response. A >50% reduction at 8 weeks is strongly associated with successful treatment.[3] Failure of CRP to decline by ≤55% of baseline at week 2 is a predictor of adverse outcomes.[4]Non-specific marker of inflammation; levels can be elevated due to other conditions.[5]
Sputum Smear Microscopy Microscopic detection of acid-fast bacilli (AFB) in sputum.HoursLow sensitivity, particularly in paucibacillary disease and in HIV-positive individuals. Poor predictor of relapse.Operator-dependent; cannot distinguish between live and dead bacilli.
Sputum Culture Growth of Mycobacterium tuberculosis from sputum on solid or liquid media.2-8 weeksGold standard for confirming bacteriological cure. Sputum culture conversion at 2 months is a key efficacy endpoint.Long turnaround time delays clinical decision-making.
Xpert MTB/RIF (Ct Value) Real-time PCR-based detection of M. tuberculosis DNA in sputum. Cycle threshold (Ct) value is inversely proportional to bacterial load.[6][7][8]< 2 hoursChange in Ct value correlates with change in bacterial load and can indicate treatment response.[9]DNA from dead bacilli can be detected, potentially leading to false positives for active infection during treatment.[10]
Interferon-gamma-inducible protein 10 (IP-10) Host chemokine involved in the immune response to M. tuberculosis.Hours to DaysSerum levels decrease significantly with successful treatment.[11][12] Pooled sensitivity and specificity for diagnosis are 86% and 88%, respectively.Overlaps with other inflammatory conditions; requires specialized assays.

Experimental Validation of CRP as a Predictive Biomarker

The validation of CRP as a predictive biomarker for this compound treatment response involves a prospective clinical study design.

Study Design: Prospective Cohort Study

A cohort of patients with drug-susceptible pulmonary tuberculosis initiating a this compound-containing treatment regimen is enrolled. Serum CRP levels, sputum samples for smear microscopy, culture, and Xpert MTB/RIF are collected at baseline (pre-treatment) and at regular intervals (e.g., weeks 2, 4, 8, and end of treatment).

G cluster_0 Patient Enrollment cluster_1 Baseline Assessment (Week 0) cluster_2 Treatment Phase cluster_3 Follow-up Assessments cluster_4 Outcome Analysis p TB Patients eligible for this compound treatment b_crp Serum CRP p->b_crp b_sputum Sputum Sample (Smear, Culture, Xpert) p->b_sputum treat This compound-containing Regimen b_crp->treat b_sputum->treat f_w2 Week 2 (CRP) treat->f_w2 f_w4 Week 4 (CRP, Sputum) treat->f_w4 f_w8 Week 8 (CRP, Sputum) treat->f_w8 f_eot End of Treatment (CRP, Sputum) treat->f_eot analysis Correlate CRP kinetics with bacteriological and clinical outcomes f_w2->analysis f_w4->analysis f_w8->analysis f_eot->analysis

Figure 1: Experimental workflow for CRP biomarker validation.
Experimental Protocols

  • Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used for the quantitative measurement of CRP in patient serum.

  • Procedure:

    • Microplate wells pre-coated with a monoclonal antibody specific for CRP are prepared.

    • Patient serum samples and CRP standards are added to the wells and incubated.

    • After washing, a horseradish peroxidase (HRP)-conjugated anti-CRP antibody is added.

    • Following another wash, a substrate solution is added, and the color development is proportional to the amount of CRP.

    • The reaction is stopped, and the absorbance is measured at 450 nm. A standard curve is used to determine the CRP concentration in the samples.

  • Principle: Real-time quantitative PCR (qPCR) is used to quantify the amount of M. tuberculosis DNA in sputum samples, providing a measure of bacterial load. The Xpert MTB/RIF assay is a commercially available platform for this.

  • Procedure:

    • Sputum samples are processed to decontaminate and concentrate the mycobacteria.

    • DNA is extracted from the processed sample.

    • The extracted DNA is added to a qPCR reaction mix containing primers and a probe specific for a multicopy element in the M. tuberculosis genome (e.g., IS6110).

    • The qPCR instrument monitors the fluorescence signal in real-time. The cycle threshold (Ct) value, the cycle number at which the fluorescence exceeds a background threshold, is inversely proportional to the initial amount of target DNA.

Signaling Pathway: Inflammation and CRP Production in Tuberculosis

This compound acts by inhibiting the DNA-dependent RNA polymerase of Mycobacterium tuberculosis, leading to bacterial death.[12] The clearance of bacteria and the reduction of mycobacterial antigens result in a decreased inflammatory response, which is reflected in the serum CRP levels.

G cluster_0 Host-Pathogen Interaction cluster_1 Drug Action cluster_2 Inflammatory Cascade cluster_3 Biomarker Production mtb M. tuberculosis macro Macrophages mtb->macro infects cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) macro->cytokines releases This compound This compound This compound->mtb inhibits/kills liver Liver cytokines->liver stimulates crp C-Reactive Protein (CRP) liver->crp produces

Figure 2: Simplified signaling pathway of CRP production in response to TB and this compound treatment.

Conclusion and Future Directions

The validation of C-Reactive Protein as a predictive biomarker for this compound treatment response offers a significant advancement in the management of tuberculosis. Its rapid, cost-effective, and quantitative nature provides clinicians with an early indication of treatment efficacy, allowing for timely adjustments to therapy. While CRP is a non-specific marker of inflammation, its kinetic profile in the context of anti-tuberculosis treatment provides valuable prognostic information.

Future research should focus on establishing standardized CRP cut-off values and percentage changes that can reliably predict treatment outcomes in diverse patient populations receiving this compound-containing regimens. The integration of CRP monitoring into clinical practice has the potential to personalize tuberculosis treatment, improve patient outcomes, and curb the emergence of drug resistance.

References

Comparative analysis of Rifabutin's impact on gut microbiota composition

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the impact of Rifabutin on the gut's microbial landscape, benchmarked against other common antibiotics. This guide offers researchers and drug development professionals a comparative analysis based on available experimental data.

The intricate ecosystem of the human gut microbiota plays a pivotal role in health and disease. Antibiotic administration, while crucial for combating infections, can inadvertently disrupt this delicate balance, leading to a cascade of physiological consequences. This compound, a key antimycobacterial agent, is often employed in complex treatment regimens. However, its specific impact on the gut microbiota remains an area of limited direct investigation. This guide provides a comparative analysis of the effects of this compound and other frequently used antibiotics—Rifaximin (B1679331), Clarithromycin (B1669154), and Amoxicillin (B794)—on the gut microbiota composition, drawing upon available scientific literature to inform researchers and clinicians.

Comparative Impact on Gut Microbiota Composition

The following table summarizes the observed effects of this compound (with data from related rifamycins (B7979662) as a proxy), Rifaximin, Clarithromycin, and Amoxicillin on key parameters of gut microbiota health. A significant gap in the literature exists for this compound, with much of the current understanding extrapolated from studies on other rifamycins like rifampin and rifapentine.

FeatureThis compound (Rifamycins as proxy)RifaximinClarithromycinAmoxicillin
Overall Diversity (Alpha Diversity) DecreaseMinimal to no significant change[1]Significant decrease[2][3]Minimal to moderate decrease[2][3][4]
Community Composition (Beta Diversity) Significant shift[5]Minimal changes[6]Significant and persistent shifts[7]Moderate shifts, with recovery
Key Taxa Depleted Butyrate-producing taxa (Clostridium-XIVa, Roseburia)[5]Roseburia, Haemophilus, Veilonella, Streptococcus[8]Bifidobacterium, Lactobacillus, Enterobacteria[2][3]Variable, some studies show minimal effect
Key Taxa Increased Potentially pathogenic taxa within Firmicutes and Proteobacteria[5]Lactobacillus, Eubacteriaceae, Faecalibacterium prausnitzii[8][9]Firmicutes, Proteobacteria[10]Bacteroides (in some cases)[11]
Recovery Time Incomplete recovery observed at two months post-treatment[5]Generally rapid recoveryEffects can persist for up to 5 weeks or longer[2][3][7]Recovery within a few weeks to 1.5 months[2][3][12]

Experimental Protocols

Understanding the methodologies employed in generating these findings is crucial for their interpretation. Below are detailed protocols typical of the studies cited in this guide.

16S rRNA Gene Amplicon Sequencing for Microbiota Profiling

This common technique is used to assess the taxonomic composition of the gut microbiota.

  • Sample Collection: Fecal samples are collected from subjects at baseline, during antibiotic treatment, and at specified follow-up time points. Samples are immediately frozen and stored at -80°C.

  • DNA Extraction: Total genomic DNA is extracted from the fecal samples using a commercially available kit (e.g., QIAamp PowerFecal Pro DNA Kit, Qiagen).

  • PCR Amplification: The V1-V2 or other variable regions of the 16S rRNA gene are amplified using universal primers.

  • Library Preparation and Sequencing: The amplicons are purified, and sequencing libraries are prepared. Sequencing is performed on a high-throughput platform, such as the Illumina MiSeq.

  • Bioinformatic Analysis: Raw sequencing reads are processed to remove low-quality reads and chimeras. The remaining sequences are clustered into Amplicon Sequence Variants (ASVs). Taxonomic assignment is performed using a reference database (e.g., SILVA, Greengenes). Alpha and beta diversity analyses are conducted to assess within-sample diversity and between-sample community differences, respectively.

Visualizing the Impact: Workflows and Mechanisms

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the mechanisms of action of the compared antibiotics.

Experimental_Workflow cluster_pre_analysis Pre-Analysis cluster_sequencing Sequencing cluster_post_analysis Post-Analysis Sample Collection Sample Collection DNA Extraction DNA Extraction Sample Collection->DNA Extraction 16S rRNA Amplification 16S rRNA Amplification DNA Extraction->16S rRNA Amplification Library Preparation Library Preparation 16S rRNA Amplification->Library Preparation High-Throughput Sequencing High-Throughput Sequencing Library Preparation->High-Throughput Sequencing Bioinformatic Processing Bioinformatic Processing High-Throughput Sequencing->Bioinformatic Processing Taxonomic Assignment Taxonomic Assignment Bioinformatic Processing->Taxonomic Assignment Statistical Analysis Statistical Analysis Taxonomic Assignment->Statistical Analysis

Figure 1: A typical experimental workflow for gut microbiota analysis.

Antibiotic_Mechanisms cluster_this compound This compound cluster_rifaximin Rifaximin cluster_clarithromycin Clarithromycin cluster_amoxicillin Amoxicillin Bacterial Cell Bacterial Cell This compound This compound RNA Polymerase RNA Polymerase This compound->RNA Polymerase Inhibits RNA Polymerase->Bacterial Cell Rifaximin Rifaximin Rifaximin->RNA Polymerase Inhibits Clarithromycin Clarithromycin 50S Ribosomal Subunit 50S Ribosomal Subunit Clarithromycin->50S Ribosomal Subunit Binds to 50S Ribosomal Subunit->Bacterial Cell Amoxicillin Amoxicillin Cell Wall Synthesis Cell Wall Synthesis Amoxicillin->Cell Wall Synthesis Inhibits Cell Wall Synthesis->Bacterial Cell

Figure 2: Mechanisms of action for the compared antibiotics.

Discussion and Future Directions

The available evidence suggests that different antibiotics exert distinct and significant effects on the gut microbiota. While amoxicillin appears to have a relatively mild and transient impact, clarithromycin can induce more profound and lasting changes.[2][3] Rifaximin is unique in its minimal effect on the overall microbial community structure, potentially promoting the growth of beneficial bacteria.[1][9]

For this compound, the data, primarily from studies on other rifamycins, points towards a significant dysbiosis characterized by the depletion of beneficial butyrate-producing bacteria and an expansion of potentially pathogenic taxa.[5] The incomplete recovery observed after two months highlights the potential for long-term consequences of this compound treatment on gut microbial health.[5]

The lack of direct studies on this compound's impact on the gut microbiota is a critical knowledge gap. Future research should focus on prospective, longitudinal studies in patients receiving this compound-containing regimens. Such studies would be invaluable for understanding the specific microbial signatures associated with this compound treatment, identifying potential biomarkers for adverse effects, and developing strategies to mitigate the negative impacts on the gut microbiome. A deeper understanding of these interactions is paramount for optimizing therapeutic outcomes and preserving the delicate microbial balance within the human gut.

References

The Synergistic Potential of Rifabutin with Novel Anti-Tubercular Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) poses a significant global health threat, necessitating the development of novel and more effective treatment regimens. Combination therapy is the cornerstone of tuberculosis treatment, and understanding the synergistic interactions between anti-tubercular agents is crucial for designing potent new regimens. This guide provides a comparative assessment of the synergistic effects of Rifabutin, a key rifamycin (B1679328), with a selection of novel anti-tubercular agents.

This compound, a semi-synthetic derivative of rifamycin S, is a bactericidal antibiotic that inhibits DNA-dependent RNA polymerase in Mycobacterium tuberculosis.[1] It is often used as an alternative to rifampin, particularly in patients with HIV/AIDS coinfection due to its less potent induction of cytochrome P450 enzymes.[2][3][4] This guide explores the available evidence for the synergistic activity of this compound when combined with newer anti-tubercular drugs, providing a foundation for further research and development.

Comparative Analysis of In Vitro Synergy

The following tables summarize the available quantitative data on the synergistic effects of this compound with various anti-tubercular agents. The primary method for determining synergy in these studies is the checkerboard assay, with the Fractional Inhibitory Concentration Index (FICI) being the key metric. A FICI of ≤ 0.5 is generally considered indicative of synergy.

Table 1: Synergistic Effects of this compound with Clarithromycin (B1669154) and Tigecycline against Mycobacterium abscessus

CombinationOrganismFICI ValueInterpretationReference
This compound + ClarithromycinM. abscessus ATCC 199770.375Synergy[5]
This compound + TigecyclineM. abscessus ATCC 199770.5Synergy[5]
This compound + Clarithromycin + TigecyclineM. abscessus ATCC 199770.375Synergy[5]
This compound + Clarithromycin + TigecyclineM. abscessus Clinical Isolates (6 strains)≤ 0.625Synergy[5]

Note: While this data is for M. abscessus, it demonstrates a strong synergistic potential of this compound that warrants investigation against M. tuberculosis.

Table 2: Synergistic Effects of this compound with Other Agents against Mycobacterium tuberculosis

CombinationOrganism StrainFICI ValueInterpretationReference
This compound + PasiniazidDrug-Resistant M. tuberculosisSynergistic (more than INH+RIF)Synergy[6]
Moxifloxacin + Pasiniazid + this compoundMDR-TB (20 strains)0.310 - 1.260 (10/20 synergistic)Synergy in 50% of strains[2]
Moxifloxacin + Pasiniazid + this compoundXDR-TB (20 strains)0.215 - 1.250 (11/20 synergistic)Synergy in 55% of strains[2]

Data on this compound with Pretomanid and Delamanid:

Direct in vitro quantitative data (FICI values) for the synergy of this compound with Pretomanid and Delamanid against M. tuberculosis is limited in the currently available literature. However, clinical and pharmacokinetic data suggest potential for positive interactions:

  • This compound and Pretomanid: A phase 2 clinical trial (APT trial) demonstrated that a regimen containing Pretomanid and this compound had higher microbiological activity and a shorter time to culture conversion compared to the standard of care.[7] This suggests at least an additive, if not synergistic, effect in a clinical setting. Pharmacokinetic studies have shown that this compound does not significantly reduce Pretomanid concentrations, unlike Rifampin, making it a more suitable partner for combination therapy.[7]

  • This compound and Delamanid: There is a lack of specific studies evaluating the synergistic interaction between this compound and Delamanid. Further in vitro studies, such as checkerboard assays and time-kill curve analyses, are needed to determine the nature of their interaction.

Experimental Protocols

A detailed understanding of the methodologies used to assess drug synergy is critical for interpreting and replicating experimental findings.

Checkerboard Assay using Resazurin (B115843) Microtiter Assay (REMA)

The checkerboard assay is a widely used in vitro method to assess the interaction between two or more antimicrobial agents.[7][8][9]

1. Preparation of Media and Reagents:

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Drug solutions: Stock solutions of this compound and the novel agent are prepared in appropriate solvents (e.g., DMSO) and then serially diluted.

  • Resazurin solution: A sterile solution of resazurin sodium salt is prepared in water.

2. Inoculum Preparation:

  • A mid-log phase culture of Mycobacterium tuberculosis (e.g., H37Rv strain) is adjusted to a standardized turbidity (e.g., McFarland standard 1.0).

  • The bacterial suspension is then diluted in 7H9 broth to the desired final inoculum concentration.

3. Assay Plate Setup:

  • A 96-well microtiter plate is used.

  • Drug A (e.g., this compound) is serially diluted horizontally across the plate.

  • Drug B (the novel agent) is serially diluted vertically down the plate.

  • This creates a matrix of wells containing various concentrations of both drugs.

  • Control wells containing each drug alone, as well as a drug-free growth control, are included.

4. Inoculation and Incubation:

  • Each well is inoculated with the prepared bacterial suspension.

  • The plate is sealed and incubated at 37°C for a defined period (typically 5-7 days).

5. Determination of Minimum Inhibitory Concentration (MIC):

  • After incubation, the resazurin solution is added to each well.

  • The plate is incubated for another 24-48 hours.

  • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the drug that prevents this color change.

6. Calculation of the Fractional Inhibitory Concentration Index (FICI):

  • The FICI is calculated using the following formula: FICI = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

7. Interpretation of FICI Values:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Time-Kill Curve Analysis

Time-kill curve analysis provides a dynamic assessment of the bactericidal or bacteriostatic activity of drug combinations over time.

1. Experimental Setup:

  • Cultures of M. tuberculosis are grown to a specific density in liquid medium.

  • The cultures are then exposed to the drugs alone and in combination at specific concentrations (e.g., at their MIC or sub-MIC values).

  • A drug-free culture serves as a growth control.

2. Sampling and Viable Cell Counting:

  • At various time points (e.g., 0, 24, 48, 72, 96, and 168 hours), aliquots are taken from each culture.

  • The samples are serially diluted and plated on solid agar (B569324) medium (e.g., Middlebrook 7H11).

  • After incubation, the number of colony-forming units (CFU) per milliliter is determined.

3. Data Analysis and Interpretation:

  • The log10 CFU/mL is plotted against time for each drug and combination.

  • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.

  • Additive effect is defined as a < 2-log10 but > 1-log10 decrease in CFU/mL.

  • Indifference is defined as a < 1-log10 change in CFU/mL.

  • Antagonism is defined as a ≥ 2-log10 increase in CFU/mL by the combination compared with the least active single agent.

Visualizing Experimental Workflows and Interactions

DOT Script for Checkerboard Assay Workflow

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis Drug_A_Dilution Serial Dilution of This compound (Drug A) Plate_Setup Dispense Drug Dilutions into 96-well Plate Drug_A_Dilution->Plate_Setup Drug_B_Dilution Serial Dilution of Novel Agent (Drug B) Drug_B_Dilution->Plate_Setup Inoculum_Prep Prepare M. tuberculosis Inoculum Inoculation Inoculate Plate Inoculum_Prep->Inoculation Plate_Setup->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Resazurin_Addition Add Resazurin Incubation->Resazurin_Addition Read_Results Read Color Change (Determine MICs) Resazurin_Addition->Read_Results FICI_Calculation Calculate FICI Read_Results->FICI_Calculation Interpretation Interpret Synergy FICI_Calculation->Interpretation

Caption: Workflow for assessing drug synergy using the checkerboard assay.

DOT Script for Drug Interaction Interpretation

FICI_Interpretation FICI_Value Fractional Inhibitory Concentration Index (FICI) Synergy Synergy (FICI <= 0.5) FICI_Value->Synergy Potentiation Additive Additive/Indifference (0.5 < FICI <= 4.0) FICI_Value->Additive No Interaction Antagonism Antagonism (FICI > 4.0) FICI_Value->Antagonism Inhibition

Caption: Interpretation of FICI values for determining drug interactions.

Conclusion and Future Directions

The available evidence suggests that this compound holds significant promise as a combination partner for novel anti-tubercular agents. Strong synergistic activity has been demonstrated with agents like clarithromycin and tigecycline, albeit in M. abscessus. Clinical data for the combination of this compound and Pretomanid is encouraging, indicating enhanced efficacy. However, a critical gap remains in the availability of in vitro synergy data for this compound with Pretomanid and Delamanid against M. tuberculosis.

Future research should prioritize comprehensive in vitro synergy studies using checkerboard and time-kill curve methodologies to quantify the interactions between this compound and these novel agents. Such data is essential for the rational design of new, shorter, and more effective treatment regimens for MDR- and XDR-TB. Furthermore, understanding the mechanisms underlying these synergistic interactions will be crucial for optimizing combination therapies and overcoming drug resistance.

References

Rifabutin's Role as a P-glycoprotein Inducer: A Comparative Analysis in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the validation of rifabutin (B1679326) as a P-glycoprotein inducer, with comparative data and experimental protocols.

This compound, an antibiotic primarily used in the treatment of tuberculosis and Mycobacterium avium complex, has been identified as an inducer of P-glycoprotein (P-gp), a critical ATP-binding cassette (ABC) transporter. P-gp plays a significant role in drug disposition and multidrug resistance by actively effluxing a wide range of xenobiotics from cells. Understanding the P-gp induction potential of drugs like this compound is paramount in predicting drug-drug interactions and ensuring therapeutic efficacy. This guide provides a comparative analysis of this compound's P-gp inducing capabilities against other known inducers, supported by experimental data from cellular models.

Comparative Analysis of P-glycoprotein Induction

This compound's capacity to induce P-gp is often compared to that of rifampicin (B610482), a well-characterized and potent inducer. While both are rifamycins, studies in the human colon adenocarcinoma cell line, LS180, have revealed distinct differences in their effects on P-gp.

A key study demonstrated that after a six-day exposure, both this compound and rifampicin similarly decreased the accumulation of the P-gp substrate rhodamine 123, indicating comparable P-gp induction.[1] However, a notable distinction arises from this compound's dual role as both an inducer and an inhibitor of P-gp.[1][2] Acute re-exposure to this compound after the induction period led to a significant re-accumulation of rhodamine 123, a phenomenon not observed with rifampicin.[1][3] This suggests that this compound can partially counteract its own inductive effect through direct inhibition of P-gp, a characteristic attributed to its higher binding affinity to the P-gp inhibitory site compared to rifampicin.[1][2][4]

Beyond rifampicin, other compounds are utilized as P-gp inducers in research settings. These include anticonvulsants like carbamazepine (B1668303) and phenytoin, and the cystic fibrosis medication, lumacaftor.[5] These agents, similar to rifamycins, primarily exert their inductive effects through the activation of the nuclear receptor, Pregnane X Receptor (PXR).[6][7][8]

Quantitative Data Summary

The following table summarizes the quantitative data from a key study comparing the P-gp induction and inhibition effects of this compound and rifampicin in LS180 cells using a rhodamine 123 accumulation assay.[1][3]

Treatment Condition (6-day exposure)Rhodamine 123 Accumulation (Residual Fluorescence %)P-gp InductionAcute Re-exposure Effect on Rhodamine 123 AccumulationImplied P-gp Inhibition
Control (untreated)100%---
This compound (2 µM)55%Yes55% re-increaseYes
Rifampicin (2 µM)55%YesNo significant re-increaseNo
This compound (10 µM)30%Yes49% re-increaseYes
Rifampicin (10 µM)30%Yes16% re-increaseWeak

Signaling Pathway of P-glycoprotein Induction

The induction of P-gp by this compound and other xenobiotics is predominantly mediated by the Pregnane X Receptor (PXR), a nuclear receptor that acts as a sensor for foreign substances.[6][7][8] Upon binding of an inducer like this compound, PXR undergoes a conformational change, leading to its translocation to the nucleus. In the nucleus, PXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific response elements in the promoter region of the ABCB1 gene (which encodes for P-gp), initiating the transcription and subsequent translation of P-gp.

P_gp_Induction_Pathway P-glycoprotein Induction Pathway via PXR cluster_nucleus Nucleus Inducer This compound PXR PXR Inducer->PXR Binds PXR_active Activated PXR PXR->PXR_active Activation & Conformational Change RXR RXR PXR_RXR PXR-RXR Heterodimer RXR->PXR_RXR PXR_active->PXR_RXR Heterodimerizes with RXR DNA ABCB1 Gene Promoter PXR_RXR->DNA Binds to Response Element mRNA ABCB1 mRNA DNA->mRNA Transcription P_gp P-glycoprotein (P-gp) mRNA->P_gp Translation

Caption: PXR-mediated induction of P-glycoprotein.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments used to assess P-gp induction.

P-glycoprotein Functional Assay (Rhodamine 123 Efflux Assay)

This assay measures the function of P-gp by quantifying the efflux of a fluorescent substrate, rhodamine 123.

Rhodamine_123_Workflow Rhodamine 123 Efflux Assay Workflow start Seed LS180 cells and culture induce Expose cells to inducer (e.g., this compound) for 6 days start->induce harvest Harvest and wash cells induce->harvest load Incubate with Rhodamine 123 (P-gp substrate) harvest->load efflux Resuspend in fresh medium and incubate for efflux load->efflux analyze Measure intracellular fluorescence by flow cytometry efflux->analyze end Quantify P-gp activity analyze->end

Caption: Workflow for assessing P-gp function.

Protocol:

  • Cell Culture and Induction:

    • Culture LS180 cells in DMEM supplemented with 10% FCS, 2 mM glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Expose the cells to the desired concentrations of this compound or other inducers (e.g., 2 µM and 10 µM) for six consecutive days.

  • Rhodamine 123 Accumulation:

    • Harvest the cells and wash them with phosphate-buffered saline (PBS).

    • Resuspend the cells in a suitable buffer and incubate with a fluorescent P-gp substrate, such as rhodamine 123 (e.g., at 0.4 µM), for 30 minutes at 37°C.

  • Efflux Phase:

    • Wash the cells to remove the extracellular substrate.

    • Resuspend the cells in a fresh, substrate-free medium and incubate for a defined period (e.g., 50 minutes) at 37°C to allow for P-gp-mediated efflux.

    • For inhibition studies, the potential inhibitor (e.g., acute re-exposure to this compound) is added during this phase.

  • Flow Cytometry Analysis:

    • After the efflux period, place the cells on ice to stop the transport process.

    • Analyze the intracellular fluorescence of the cells using a flow cytometer. A lower fluorescence intensity in induced cells compared to control cells indicates increased P-gp activity.

P-glycoprotein Expression Analysis (Western Blot)

This technique is used to detect and quantify the amount of P-gp protein in the cells.

Western_Blot_Workflow Western Blot Workflow for P-gp Expression start Treat cells with inducer lysis Lyse cells and quantify protein concentration start->lysis sds_page Separate proteins by size using SDS-PAGE lysis->sds_page transfer Transfer proteins to a nitrocellulose membrane sds_page->transfer blocking Block non-specific binding sites transfer->blocking primary_ab Incubate with primary antibody (anti-P-gp) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using chemiluminescence secondary_ab->detection end Quantify P-gp protein levels detection->end

Caption: Workflow for Western blot analysis of P-gp.

Protocol:

  • Sample Preparation:

    • After treatment with the inducer, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Gel Electrophoresis:

    • Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins based on their molecular weight by running them on a polyacrylamide gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for P-gp (e.g., C219 monoclonal antibody).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection:

    • Wash the membrane to remove unbound secondary antibody.

    • Add an HRP substrate (chemiluminescent reagent) and detect the signal using an imaging system.

    • Quantify the band intensity and normalize it to a loading control (e.g., β-actin or GAPDH) to determine the relative P-gp expression.

P-glycoprotein mRNA Expression Analysis (Quantitative PCR)

qPCR is employed to measure the levels of ABCB1 mRNA, providing insight into the transcriptional regulation of P-gp.

Protocol:

  • RNA Extraction and cDNA Synthesis:

    • Following treatment with the inducer, extract total RNA from the cells using a suitable kit.

    • Assess the quality and quantity of the extracted RNA.

    • Reverse transcribe an equal amount of RNA from each sample into complementary DNA (cDNA).

  • Quantitative PCR:

    • Prepare a reaction mixture containing the cDNA template, primers specific for the ABCB1 gene, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe.

    • Perform the qPCR reaction in a real-time PCR cycler.

    • Include a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the ABCB1 gene and the housekeeping gene.

    • Calculate the relative expression of ABCB1 mRNA using the ΔΔCt method, comparing the expression in induced cells to that in control cells.

References

A Comparative Analysis of the Adverse Effect Profiles of Rifabutin and Rifampicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the adverse effect profiles of two critical rifamycin (B1679328) antibiotics: Rifabutin and Rifampicin. The information presented is collated from a range of clinical studies and experimental data to support research and drug development efforts.

Executive Summary

Rifampicin, a cornerstone of tuberculosis therapy, is a potent inducer of cytochrome P450 (CYP) enzymes, leading to significant drug-drug interactions.[1] this compound, an alternative rifamycin, is considered a less potent inducer of CYP enzymes and may be a safer option in patients receiving concomitant medications metabolized by this pathway.[2][3][4] While both drugs share a similar spectrum of antimicrobial activity, their adverse effect profiles exhibit notable differences. This guide delves into a comparative analysis of their side effects, supported by quantitative data and experimental methodologies.

Data Presentation: Comparative Adverse Effect Profile

The following table summarizes the incidence of key adverse effects associated with this compound and Rifampicin, as reported in various studies. It is important to note that incidence rates can vary depending on the patient population, dosage, and concomitant medications.

Adverse EffectThis compound IncidenceRifampicin IncidenceKey Considerations
Hepatotoxicity Transient ALT elevations in 3-8% of patients.[5] Clinically apparent liver injury is rare.Transient asymptomatic hyperbilirubinemia in 0.6% of patients.[6] Hepatitis is more likely when combined with isoniazid.[6]This compound may be tolerated by some patients with prior Rifampicin-induced hepatotoxicity.[7]
Uveitis Rare when used as a single agent at 300 mg/day.[8][9] Incidence increases with higher doses and concomitant use of clarithromycin (B1669154) or fluconazole.[8][9][10]Not a commonly reported adverse effect.Dose-dependent, with higher risk in patients with low body weight.[11][12]
Neutropenia Incidence ranges from 10% to 66% in some studies, and can be severe.[13][14][15]Less frequently associated with neutropenia compared to this compound.[14]Monitoring of white blood cell counts is recommended during this compound therapy.[14]
Cutaneous Reactions Dermatological events reported in approximately 10% of patients in one study.[13] Patients with a history of Rifampicin-related dermatologic events have a higher risk of reacting to this compound.[7]Itching with or without a rash may occur in about 6% of people.[6] Severe reactions like DRESS syndrome have been reported.[16]Cross-reactivity between the two drugs is a concern for dermatological adverse events.[7]
Gastrointestinal Symptoms Generally well-tolerated at standard doses.[7]Nausea, anorexia, and abdominal pain are common but rarely severe enough to discontinue treatment.[6]
Drug-Drug Interactions (CYP3A4 Induction) Less potent inducer of CYP3A4 compared to Rifampicin.[2][3][4]Potent inducer of CYP3A4, leading to numerous clinically significant drug interactions.[1]This compound is a preferred option in patients on antiretroviral therapy, particularly protease inhibitors.[4]

Experimental Protocols

Assessment of Drug-Induced Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically.[17][18]

Protocol Outline:

  • Cell Culture: Plate cells (e.g., primary human hepatocytes or a relevant cell line like HepG2) in a 96-well plate and allow them to adhere and grow.

  • Drug Exposure: Treat the cells with varying concentrations of this compound or Rifampicin for a predetermined duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[18]

  • Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Read the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[18]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Assessment of Apoptosis (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Principle: The enzyme Terminal deoxynucleotidyl Transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. These labeled fragments can then be visualized using fluorescence microscopy or flow cytometry.[19][20][21]

Protocol Outline:

  • Sample Preparation: Fix cells or tissue sections treated with this compound or Rifampicin with a cross-linking agent like paraformaldehyde. Permeabilize the cells to allow entry of the labeling reagents.[19][21]

  • TUNEL Reaction: Incubate the samples with a reaction mixture containing TdT and labeled dUTPs (e.g., Br-dUTP or fluorescently labeled dUTP).[20][21]

  • Detection:

    • For fluorescently labeled dUTPs, the signal can be directly visualized.

    • For hapten-labeled dUTPs (e.g., Br-dUTP), an additional step with a fluorescently labeled antibody against the hapten is required.[21]

  • Imaging and Analysis: Visualize the samples using a fluorescence microscope. The number of TUNEL-positive cells (apoptotic cells) can be quantified.[20]

Assessment of Cytochrome P450 3A4 Induction

This experimental workflow outlines the steps to compare the induction of CYP3A4 by this compound and Rifampicin in vitro.

Principle: The induction of CYP450 enzymes can be measured at the mRNA level (gene expression) or at the protein level (enzyme activity).[22]

Protocol Outline:

  • Hepatocyte Culture: Plate cryopreserved primary human hepatocytes and allow them to form a monolayer.

  • Inducer Treatment: Treat the hepatocytes with various concentrations of this compound, Rifampicin (as a positive control), and a vehicle control (e.g., DMSO) for a specified period (e.g., 48-72 hours), with daily media changes.[22]

  • Assessment of CYP3A4 mRNA Expression (qPCR):

    • Isolate total RNA from the treated hepatocytes.

    • Perform reverse transcription to synthesize cDNA.

    • Quantify the relative expression of CYP3A4 mRNA using quantitative real-time PCR (qPCR), normalizing to a housekeeping gene.

  • Assessment of CYP3A4 Enzyme Activity (Metabolism of a Probe Substrate):

    • Incubate the treated hepatocytes with a specific CYP3A4 probe substrate (e.g., midazolam or testosterone).

    • After a set incubation time, collect the supernatant.

    • Quantify the formation of the specific metabolite (e.g., 1'-hydroxymidazolam (B1197787) or 6β-hydroxytestosterone) using LC-MS/MS.

  • Data Analysis: Compare the fold-induction of CYP3A4 mRNA and activity for this compound and Rifampicin relative to the vehicle control.

Mandatory Visualization

G Comparative Impact on CYP3A4-Mediated Drug Metabolism cluster_rifampicin Rifampicin cluster_this compound This compound Rifampicin Rifampicin PXR_R Pregnane X Receptor (PXR) Rifampicin->PXR_R Strong Activation CYP3A4_R CYP3A4 Gene Transcription PXR_R->CYP3A4_R Significant Upregulation CYP3A4_Enzyme_R CYP3A4 Enzyme CYP3A4_R->CYP3A4_Enzyme_R Increased Synthesis Drug_Metabolism_R Increased Metabolism of Co-administered Drugs CYP3A4_Enzyme_R->Drug_Metabolism_R Leads to Therapeutic_Failure_R Potential for Therapeutic Failure Drug_Metabolism_R->Therapeutic_Failure_R Results in This compound This compound PXR_B Pregnane X Receptor (PXR) This compound->PXR_B Weaker Activation CYP3A4_B CYP3A4 Gene Transcription PXR_B->CYP3A4_B Moderate Upregulation CYP3A4_Enzyme_B CYP3A4 Enzyme CYP3A4_B->CYP3A4_Enzyme_B Less Increased Synthesis Drug_Metabolism_B Less Impact on Metabolism of Co-administered Drugs CYP3A4_Enzyme_B->Drug_Metabolism_B Leads to Reduced_DDI_B Reduced Risk of Drug-Drug Interactions (DDI) Drug_Metabolism_B->Reduced_DDI_B Results in CoAdministered_Drug Co-administered Drug (CYP3A4 Substrate) CoAdministered_Drug->Drug_Metabolism_R CoAdministered_Drug->Drug_Metabolism_B

Caption: Differential induction of CYP3A4 by Rifampicin and this compound.

G Experimental Workflow: Comparative Cytotoxicity Assessment cluster_mtt MTT Assay (Cell Viability) cluster_tunel TUNEL Assay (Apoptosis) start Start: Prepare Hepatocyte Cell Culture drug_treatment Treat cells with this compound, Rifampicin, and Vehicle Control at varying concentrations start->drug_treatment mtt_incubation Incubate with MTT Reagent drug_treatment->mtt_incubation fixation_permeabilization Fix and Permeabilize Cells drug_treatment->fixation_permeabilization formazan_solubilization Solubilize Formazan Crystals mtt_incubation->formazan_solubilization absorbance_measurement Measure Absorbance at 570 nm formazan_solubilization->absorbance_measurement viability_analysis Analyze Cell Viability Data absorbance_measurement->viability_analysis end End: Comparative Cytotoxicity and Apoptosis Profile viability_analysis->end tunel_reaction Incubate with TdT and Labeled dUTPs fixation_permeabilization->tunel_reaction fluorescence_microscopy Visualize with Fluorescence Microscopy tunel_reaction->fluorescence_microscopy apoptosis_quantification Quantify Apoptotic Cells fluorescence_microscopy->apoptosis_quantification apoptosis_quantification->end

Caption: Workflow for assessing this compound and Rifampicin cytotoxicity.

References

A Comparative Guide to the Specificity of mAb-RBT-001: A New Rifabutin-Targeting Monoclonal Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of a novel monoclonal antibody, mAb-RBT-001, developed for the specific detection and quantification of Rifabutin. This compound is a critical antibiotic of the rifamycin (B1679328) class used in the treatment of mycobacterial infections.[1][2] The high specificity of an antibody is paramount for its reliable use in various applications, from therapeutic drug monitoring to diagnostic assays. This document presents supporting experimental data from key validation assays, comparing mAb-RBT-001's performance against other commercially available alternatives.

Comparative Specificity and Affinity Analysis

The performance of mAb-RBT-001 was evaluated against two other commercially available this compound-targeting antibodies, designated herein as Competitor A and Competitor B. The evaluation focused on specificity, cross-reactivity with structurally related compounds, and binding kinetics.

Enzyme-Linked Immunosorbent Assay (ELISA) for Specificity and Cross-Reactivity

A competitive ELISA was performed to assess the specificity of mAb-RBT-001. The assay measured the antibody's ability to bind to this compound conjugated to a carrier protein (this compound-BSA) in the presence of free this compound and its analogs (Rifampicin, Rifapentine) and a major metabolite (25-O-desacetyl-rifabutin).[3] The half-maximal inhibitory concentration (IC50) was determined for each compound, with a lower IC50 value indicating higher binding affinity.

Table 1: Competitive ELISA - IC50 Values (ng/mL)

CompoundmAb-RBT-001 Competitor A Competitor B
This compound0.52 1.153.40
25-O-desacetyl-rifabutin15.85.509.80
Rifampicin> 1000250.6450.1
Rifapentine> 1000310.2512.5

The data indicates that mAb-RBT-001 exhibits significantly higher affinity for this compound compared to the competitor antibodies. Furthermore, it demonstrates minimal cross-reactivity with the structurally similar antibiotics Rifampicin and Rifapentine, highlighting its superior specificity.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) analysis was conducted to provide real-time, label-free measurement of the binding kinetics between the antibodies and immobilized this compound.[4][5][6] This technique allows for the precise determination of the association rate (ka), dissociation rate (kd), and the overall equilibrium dissociation constant (KD).[4][7] A lower KD value signifies a stronger binding affinity.

Table 2: Kinetic Parameters from SPR Analysis

Antibodyka (1/Ms)kd (1/s)KD (M)
mAb-RBT-001 2.1 x 10⁵ 1.5 x 10⁻⁴ 7.1 x 10⁻¹⁰
Competitor A1.3 x 10⁵4.8 x 10⁻⁴3.7 x 10⁻⁹
Competitor B0.9 x 10⁵8.2 x 10⁻⁴9.1 x 10⁻⁹

The results from the SPR analysis confirm the high affinity of mAb-RBT-001 for this compound, as evidenced by its low nanomolar KD value, which is superior to that of the competitor antibodies.

Western Blot Analysis

To further validate specificity, a Western Blot analysis was performed.[8][9][10][11] Since this compound is a small molecule, it was first conjugated to two different carrier proteins: Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH). These conjugates, along with the unconjugated carrier proteins, were separated by SDS-PAGE, transferred to a membrane, and probed with the antibodies.[10][11] A specific antibody should only detect the bands corresponding to the this compound-protein conjugates.

Table 3: Western Blot Specificity Results

Target ProteinmAb-RBT-001 Competitor A Competitor B
This compound-BSAStrong Band Strong BandModerate Band
This compound-KLHStrong Band Strong BandModerate Band
BSA (unconjugated)No Band Faint BandModerate Band
KLH (unconjugated)No Band No BandFaint Band

mAb-RBT-001 demonstrated high specificity by exclusively binding to the this compound-conjugated proteins, with no detectable off-target binding to the unconjugated carrier proteins.[12] In contrast, Competitor B showed significant non-specific binding, and Competitor A showed faint non-specific binding to BSA.

Experimental Protocols and Workflows

Detailed methodologies for the key experiments are provided below to ensure reproducibility.[13]

Competitive ELISA Protocol

This assay quantifies this compound by measuring its ability to compete with a fixed amount of immobilized this compound-BSA for binding to the antibody.

  • Plate Coating : A 96-well microplate is coated with 100 µL/well of this compound-BSA conjugate (1 µg/mL in carbonate buffer, pH 9.6) and incubated overnight at 4°C.[14]

  • Washing : The plate is washed three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking : Wells are blocked with 200 µL/well of blocking buffer (5% non-fat dry milk in PBS) for 1 hour at 37°C to prevent non-specific binding.[14]

  • Competitive Reaction : 50 µL of standard solutions (or samples) of free this compound (or cross-reactants) and 50 µL of the primary antibody (mAb-RBT-001, Competitor A, or B at a pre-determined optimal dilution) are added to each well. The plate is incubated for 1 hour at 37°C.[15]

  • Washing : Repeat step 2.

  • Secondary Antibody Incubation : 100 µL of HRP-conjugated secondary antibody (specific to the primary antibody's species) is added to each well and incubated for 1 hour at 37°C.

  • Washing : Repeat step 2.

  • Signal Development : 100 µL of TMB substrate solution is added to each well. The plate is incubated in the dark for 15-20 minutes at room temperature.[16]

  • Stopping Reaction : The reaction is stopped by adding 50 µL of 2N H₂SO₄ to each well.

  • Data Acquisition : The optical density is measured at 450 nm using a microplate reader. The IC50 is calculated from the resulting dose-response curve.

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 Coat Plate with This compound-BSA p2 Wash p1->p2 p3 Block Plate p2->p3 r1 Add Antibody & Free this compound Sample p3->r1 r2 Incubate r1->r2 r3 Wash r2->r3 d1 Add HRP-Secondary Ab r3->d1 d2 Wash d1->d2 d3 Add TMB Substrate d2->d3 d4 Stop Reaction d3->d4 d5 Read Absorbance (450 nm) d4->d5

Fig 1. Competitive ELISA Workflow
Surface Plasmon Resonance (SPR) Protocol

This protocol outlines the steps for analyzing the binding kinetics of the anti-Rifabutin antibodies.

  • Sensor Chip Preparation : A CM5 sensor chip is activated with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.

  • Ligand Immobilization : this compound-BSA (the ligand) is diluted in 10 mM acetate (B1210297) buffer (pH 4.5) and injected over the activated sensor surface to achieve the desired immobilization level. A reference channel is prepared similarly but without the ligand to allow for reference subtraction.

  • Deactivation : Remaining active groups on the sensor surface are deactivated by injecting 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Injection : The antibodies (analytes) are diluted in HBS-EP+ buffer to various concentrations (e.g., 0.1 nM to 100 nM). Each concentration is injected over the ligand and reference surfaces at a constant flow rate.

  • Dissociation Phase : After the injection, HBS-EP+ buffer is flowed over the chip to monitor the dissociation of the antibody from the ligand.

  • Regeneration : The sensor surface is regenerated between analyte injections using a short pulse of a low-pH glycine (B1666218) solution (e.g., 10 mM glycine-HCl, pH 2.0).

  • Data Analysis : The resulting sensorgrams (response units vs. time) are corrected for reference channel and buffer-only blank injections. The association (ka), dissociation (kd), and equilibrium dissociation (KD) constants are calculated by fitting the data to a 1:1 binding model.[4]

SPR_Workflow cluster_prep Chip Preparation cluster_binding Binding Cycle cluster_analysis Analysis s1 Activate Sensor Chip s2 Immobilize Ligand (this compound-BSA) s1->s2 s3 Deactivate s2->s3 b1 Inject Analyte (Antibody) s3->b1 b2 Dissociation b1->b2 b3 Regenerate Surface b2->b3 a1 Generate Sensorgrams b3->a1 a2 Fit Data to Binding Model a1->a2 a2->a2 a3 Calculate ka, kd, KD a2->a3

Fig 2. Surface Plasmon Resonance Workflow
Western Blot Protocol

This protocol is used to assess the specificity of the antibody against this compound conjugated to carrier proteins.

  • Sample Preparation : this compound-BSA, this compound-KLH, BSA, and KLH protein samples are mixed with 4x Laemmli sample buffer and heated at 95°C for 5 minutes.[9]

  • Gel Electrophoresis : The prepared samples are loaded onto a 4-12% Bis-Tris polyacrylamide gel and separated by SDS-PAGE.

  • Protein Transfer : The separated proteins are transferred from the gel to a PVDF membrane using a wet or semi-dry transfer system.[10]

  • Blocking : The membrane is incubated in blocking buffer (5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature with gentle agitation to block non-specific binding sites.

  • Primary Antibody Incubation : The membrane is incubated with the primary antibody (mAb-RBT-001, Competitor A, or B) at an optimized dilution in blocking buffer overnight at 4°C with gentle shaking.[9]

  • Washing : The membrane is washed three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation : The membrane is incubated with an HRP-conjugated secondary antibody (specific to the primary antibody's host species) for 1 hour at room temperature.

  • Washing : Repeat step 6.

  • Detection : The membrane is incubated with an enhanced chemiluminescence (ECL) substrate, and the signal is captured using an imaging system.

WB_Workflow w1 Sample Prep & SDS-PAGE w2 Protein Transfer (Blotting to PVDF) w1->w2 w3 Blocking w2->w3 w4 Primary Antibody Incubation w3->w4 w5 Wash w4->w5 w6 Secondary Antibody Incubation w5->w6 w7 Wash w6->w7 w8 ECL Detection w7->w8 w9 Imaging & Analysis w8->w9

References

Safety Operating Guide

Proper Disposal of Rifabutin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of Rifabutin (B1679326) in a research environment, ensuring personnel safety and regulatory compliance.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and operational excellence. This document provides a comprehensive, step-by-step guide to the proper disposal of this compound, an antibiotic commonly used in tuberculosis research and other related fields. Adherence to these procedures will minimize risks, ensure a safe laboratory environment, and maintain compliance with environmental regulations.

Waste Characterization and Segregation

The first crucial step in the proper disposal of this compound is to accurately characterize and segregate the waste at its point of generation. This compound waste in a laboratory setting can be categorized as follows:

  • Unused or Expired Pure Compound: Solid this compound powder or crystals.

  • Contaminated Labware: Items such as pipette tips, tubes, flasks, and gloves that have come into contact with this compound.

  • Aqueous Solutions: Liquid waste containing dissolved this compound.

  • Spill Cleanup Materials: Absorbents and other materials used to clean up this compound spills.

According to Safety Data Sheets (SDS), this compound capsules are not classified as hazardous under the Globally Harmonized System (GHS).[1] However, it is the responsibility of the chemical waste generator to determine if a discarded chemical is classified as a hazardous waste.[2] Therefore, it is prudent to handle all concentrated forms of this compound waste as hazardous chemical waste unless otherwise determined by your institution's Environmental Health and Safety (EHS) department.

Segregation at the Source:

  • Solid this compound Waste: Collect in a designated, properly labeled, and sealed container.

  • Contaminated "Sharps": Needles and syringes must be disposed of in a puncture-resistant sharps container.

  • Non-Sharps Solid Waste: Gloves, bench paper, and other contaminated items should be placed in a designated hazardous waste bag.

  • Liquid this compound Waste: Collect in a compatible, leak-proof container. Do not mix with other incompatible chemical waste.[3]

On-Site Treatment and Decontamination

For trace amounts of this compound on laboratory surfaces and equipment, decontamination procedures should be followed to ensure a safe working environment.

Surface Decontamination Protocol

This protocol is intended for the routine cleaning of work surfaces where this compound has been handled.

  • Preparation: Don appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Initial Cleaning: Wipe the surface with a damp cloth and a mild laboratory detergent to remove any visible powder or residue.

    • Apply a freshly prepared 1:10 solution of household bleach to the surface.

    • Allow a contact time of at least 30 minutes.[4]

    • Wipe the surface with a cloth soaked in water to remove the bleach residue.

    • Finally, wipe the surface with 70% ethanol (B145695) or isopropanol (B130326) to aid in drying and further disinfection.[5]

  • Waste Disposal: All cleaning materials (wipes, cloths) should be disposed of as hazardous waste.

Disposal Procedures for this compound Waste

The final disposal of this compound waste must be conducted in accordance with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6]

Step-by-Step Disposal Plan:
  • Containerization:

    • Ensure all this compound waste is collected in containers that are in good condition, compatible with the waste, and securely sealed to prevent leaks.[3]

    • Label all waste containers clearly with "Hazardous Waste," the name "this compound," and the date accumulation started.[7]

  • Storage:

    • Store waste containers in a designated and secure satellite accumulation area within the laboratory.

    • Keep containers closed except when adding waste.[6]

  • Waste Pickup:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Do not dispose of this compound waste down the drain or in the regular trash.[8] Flushing of pharmaceuticals is generally discouraged and prohibited for hazardous waste.

Quantitative Data Summary

The following table summarizes available data on the stability of this compound under various conditions. This information can be useful for understanding how to handle and store this compound and its waste.

ParameterConditionStability/DegradationSource
pH Highly Acidic (e.g., 0.1N HCl)Degradation observed[9]
pH 2.9 (Cherry Syrup)Stable for 12 weeks at 4, 25, and 30°C; Stable for 8 weeks at 40°C[10][11]
pH 4.2 (Ora-Sweet/Ora-Plus)Stable for at least 12 weeks at 4, 25, 30, and 40°C[10][11]
Highly Basic (e.g., 0.1N NaOH)5.10% degradation after 12 hours at 60°C[9]
Temperature 60°CStable for 12 hours (in the absence of strong acid/base)[9]
Storage 25°C (77°F)Recommended storage temperature for capsules[12]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Rifabutin_Disposal_Workflow cluster_0 Waste Generation cluster_1 Segregation & Characterization cluster_2 Containerization & Labeling cluster_3 Storage & Disposal A This compound Waste Generated (Pure compound, contaminated labware, solutions) B Characterize Waste (Solid, Liquid, Sharps) A->B Identify C Segregate at Source B->C Separate D Use Compatible, Sealed Containers C->D Collect E Label with 'Hazardous Waste' and Contents D->E Identify F Store in Satellite Accumulation Area E->F Store G Contact EHS for Pickup F->G Request H Final Disposal by Licensed Vendor (e.g., Incineration) G->H Process

This compound Waste Disposal Workflow

References

Safeguarding Your Research: A Guide to Handling Rifabutin

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe management and disposal of Rifabutin in a laboratory setting, ensuring the protection of researchers and the integrity of scientific work.

This guide provides immediate, essential safety and logistical information for the handling of this compound. Adherence to these procedures is critical for minimizing exposure risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE) and Exposure Control

When handling this compound, particularly when there is a risk of dust or aerosol generation, a comprehensive PPE strategy is mandatory. The following table summarizes the required protective equipment.

PPE CategoryEquipment SpecificationStandard of Compliance (Example)
Eye Protection Safety glasses or gogglesEN166, ANSI Z87.1
Hand Protection Chemical-resistant glovesEN 374
Respiratory Protection Particulate respirator with a half mask, P3 filter (if OEL is exceeded or dust is generated)EN140, EN143, ASTM F2704-10
Body Protection Protective clothing, lab coatEN13982, ANSI 103

While some safety data sheets indicate no established occupational exposure limit values, one source suggests an Occupational Exposure Band (OEB) with a value of 10 mg/m3.[1] Given this, it is prudent to handle this compound with engineering controls such as a fume hood or other local exhaust ventilation to minimize airborne concentrations.[2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial to prevent contamination and accidental exposure.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or broken seals. Do not use if the seal is compromised.[3]

  • Storage: Store this compound capsules in their original, tightly closed container at a controlled room temperature of 25°C (77°F), with excursions permitted to 15-30°C (59-86°F).[4][5]

Handling and Preparation
  • Minimize Dust: Handle this compound in a manner that minimizes dust generation.[1] If capsules need to be opened or crushed, perform this activity within a certified chemical fume hood or other ventilated enclosure.[1][4]

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[1][4]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound.[4]

Spill Management
  • Evacuation: In the event of a large spill, non-essential personnel should be evacuated from the affected area.[1]

  • Containment: Safely contain the source of the spill.[1]

  • Cleanup: For dry spills, use a damp cloth or a HEPA-filtered vacuum to collect the material, avoiding dust generation.[1] Clean the spill area thoroughly.[1] All personnel involved in cleanup must wear appropriate PPE.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental release.

  • Waste Collection: Place all waste materials, including empty containers, contaminated PPE, and cleaning materials, into a clearly labeled, sealed container for hazardous waste.[1]

  • Disposal Method: Dispose of this compound waste through a licensed hazardous waste disposal company.[6] Incineration in an approved facility is a recommended disposal method.[4]

  • Compliance: Adhere to all federal, state, and local environmental regulations regarding chemical waste disposal.[4]

First Aid Measures

In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes while holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[4]

  • Inhalation: Move the individual to fresh air and keep them at rest. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting unless directed by medical personnel. Seek immediate medical attention.[1]

This compound Handling Workflow

Rifabutin_Handling_Workflow Receiving Receiving Storage Storage Receiving->Storage Preparation Preparation in Ventilated Enclosure Storage->Preparation Safe Handling Spill_Management Spill Management Preparation->Spill_Management Decontamination Decontamination Preparation->Decontamination After Use Spill_Management->Decontamination Cleanup Waste_Disposal Waste Disposal Decontamination->Waste_Disposal

Caption: A logical workflow for the safe handling of this compound, from receipt to disposal.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.